Raclopride-d5hydrochloride
Description
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Properties
IUPAC Name |
3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUETSTZABOFM-PODUPYNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Binding Affinity and Selectivity of Raclopride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Raclopride-d5 hydrochloride, a deuterated isotopologue of Raclopride. Given that the substitution of hydrogen with deuterium does not significantly alter the pharmacological properties, the binding data presented herein is largely derived from studies on Raclopride. This document is intended to be a comprehensive resource, detailing the binding affinity and selectivity profile of this compound, the experimental methodologies used for its characterization, and the associated signaling pathways.
Introduction
Raclopride is a potent and selective dopamine D2/D3 receptor antagonist widely utilized in neuroscience research and clinical studies, particularly as a radiotracer in Positron Emission Tomography (PET) for imaging D2/D3 receptor availability in the brain.[1] Raclopride-d5 hydrochloride serves as a crucial tool in these studies, often employed as an internal standard for quantitative analysis. Understanding its binding affinity and selectivity is paramount for the accurate interpretation of experimental results and for its application in drug development.
Binding Affinity and Selectivity Profile
Raclopride exhibits a high affinity for dopamine D2-like receptors, specifically the D2 and D3 subtypes, with a significantly lower affinity for D1-like and other receptors. This selectivity is a key attribute for its use as a specific research tool.
Quantitative Binding Data
The binding affinities of Raclopride for various dopamine receptor subtypes are summarized in the table below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Reference(s) |
| Dopamine D2 | 1.8 | [1][2] |
| Dopamine D3 | 3.5 | [2] |
| Dopamine D1 | 18000 | [1] |
| Dopamine D4 | 2400 | [1] |
As the data indicates, Raclopride is highly selective for D2 and D3 receptors over D1 and D4 receptors.
Experimental Protocols
The determination of Raclopride's binding affinity and its in vivo receptor occupancy is achieved through rigorous experimental protocols, primarily in vitro radioligand binding assays and in vivo PET imaging studies.
In Vitro Radioligand Binding Assays
These assays are fundamental in determining the Kᵢ values of a compound for its target receptors.
To quantify the binding affinity of Raclopride for specific dopamine receptor subtypes.
-
Radioligand: Typically [³H]Raclopride or [¹¹C]Raclopride.
-
Receptor Source: Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 cells) or from brain tissue known to be rich in the target receptor (e.g., rat striatum for D2 receptors).[3][4]
-
Competitor: Non-labeled Raclopride.
-
Assay Buffer: Tris-HCl buffer containing physiological salts.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Membrane Preparation: Cells or tissues are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of non-labeled Raclopride.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of Raclopride that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Radioligand Binding Assay Workflow.
In Vivo Positron Emission Tomography (PET) Imaging
PET imaging with [¹¹C]Raclopride allows for the non-invasive quantification of D2/D3 receptor availability in the living brain.
To measure the in vivo binding of [¹¹C]Raclopride to dopamine D2/D3 receptors.
-
Radiotracer: [¹¹C]Raclopride.
-
PET Scanner: A high-resolution PET scanner.
-
Image Analysis Software.
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.
-
Radiotracer Administration: A bolus injection of [¹¹C]Raclopride is administered intravenously.[6][7]
-
Image Acquisition: Dynamic PET data are acquired over a period of time (e.g., 60-90 minutes).[6][8]
-
Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically including the striatum (high D2/D3 receptor density) and the cerebellum (negligible D2/D3 receptor density, used as a reference region).
-
Kinetic Modeling: The time-activity curves (TACs) for each ROI are analyzed using a kinetic model, most commonly the Simplified Reference Tissue Model (SRTM). This model allows for the estimation of the binding potential (BPND), a measure that is proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd).
In Vivo [¹¹C]Raclopride PET Imaging Workflow.
Signaling Pathways
Raclopride, as a dopamine D2/D3 receptor antagonist, blocks the canonical signaling pathway of these receptors. Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.
Upon activation by the endogenous ligand dopamine, D2-like receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By binding to these receptors without activating them, Raclopride prevents dopamine from binding and initiating this signaling cascade.
Dopamine D2 Receptor Signaling Pathway and Raclopride Antagonism.
Conclusion
Raclopride-d5 hydrochloride, and by extension Raclopride, is a highly selective dopamine D2/D3 receptor antagonist with well-characterized binding properties. Its high affinity for these receptors and low affinity for other dopamine receptor subtypes make it an invaluable tool in neuropharmacology and brain imaging. The standardized in vitro and in vivo experimental protocols outlined in this guide provide a robust framework for its application in research and drug development. A thorough understanding of its binding characteristics and the methodologies used to determine them is essential for the generation of reliable and reproducible scientific data.
References
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic concentration of dopamine in rat striatal slices in relationship to [3H]raclopride binding to the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 8. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Raclopride-d5 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the research applications of Raclopride-d5 hydrochloride and its non-labeled counterpart, Raclopride. Raclopride is a selective antagonist of the dopamine D2 and D3 receptors, making it an invaluable tool in neuroscience research. Its deuterated form, Raclopride-d5 hydrochloride, serves as a crucial internal standard for quantitative analyses. This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways and workflows.
Core Applications in Research
Raclopride and its isotopologues are primarily utilized in the following research areas:
-
Neuroreceptor Imaging: Radiolabeled Raclopride, particularly with Carbon-11 ([11C]Raclopride), is a widely used radioligand in Positron Emission Tomography (PET) imaging.[1][2] This technique allows for the in vivo quantification and assessment of dopamine D2/D3 receptor availability and occupancy in the brain.[1][2] It is extensively applied in studies of neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[3][4]
-
Pharmacokinetic Studies: Raclopride-d5 hydrochloride is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify Raclopride concentrations in biological matrices like plasma.[5][6] This is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
In Vitro Receptor Binding Assays: Raclopride, often in its tritiated form ([3H]Raclopride), is used in competitive radioligand binding assays to determine the affinity (Ki) and inhibition constants (IC50) of novel compounds for the dopamine D2 receptor.[7][8] These assays are fundamental in the early stages of drug discovery and development.
-
In Vivo Behavioral Pharmacology: In animal models, Raclopride is used to investigate the role of the dopamine D2 receptor in various behaviors. It is known to induce catalepsy and modulate locomotor activity, providing insights into the motor side effects of antipsychotic drugs and the underlying neurobiology of movement.[9][10]
-
Neurotransmitter Release Studies: PET studies using [11C]Raclopride can indirectly measure changes in endogenous dopamine levels. An increase in synaptic dopamine will compete with [11C]Raclopride for D2 receptor binding, leading to a reduction in the PET signal. This paradigm is used to study dopamine release in response to pharmacological challenges or behavioral tasks.[1]
Quantitative Data
The following tables summarize key quantitative data for Raclopride, providing a valuable reference for experimental design.
Table 1: Receptor Binding Affinity of Raclopride
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |
| Dopamine D2 | Rat | Striatal membranes | [3H]Raclopride | 1.8 | [8] |
| Dopamine D2 | Rat | Striatal membranes | [3H]Spiperone | 32 | [9] |
| Dopamine D3 | Rat | - | - | 3.5 | - |
| Dopamine D1 | Rat | - | - | >10,000 | [9] |
| Dopamine D4 | Human | - | - | - | [8] |
Table 2: In Vitro Binding Parameters of [3H]Raclopride
| Species | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat | Striatum | 1.0 | - | [11] |
| Rat | Neostriatum | 2.4 | - | [12] |
Table 3: Typical In Vivo Dosages of Raclopride in Animal Studies
| Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |
| Rat | Catalepsy | Intraperitoneal (i.p.) | 0.05 - 0.80 mg/kg | [13] |
| Rat | Locomotor Activity | Intraperitoneal (i.p.) | ~0.5 mg/kg (threshold) | [10] |
| Mouse | Locomotor Activity | - | 1.5 - 5 mg/kg | [9] |
| Mouse | Aggressive Behavior | - | 0.1 - 0.6 mg/kg | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Raclopride and its deuterated analogue.
LC-MS/MS Method for Raclopride Quantification in Plasma using Raclopride-d5 Hydrochloride
This protocol describes a highly sensitive method for the determination of S-Raclopride in rat plasma.[6]
Materials:
-
S-Raclopride and Raclopride-d5 hydrochloride (as internal standard, IS)
-
Rat plasma
-
Acetonitrile
-
Formic acid
-
Phenomenex Prodigy C18 column
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI)
Procedure:
-
Sample Preparation:
-
To a sample of rat plasma, add the internal standard (Raclopride-d5 hydrochloride).
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (80:20, v/v).
-
Flow Rate: 0.30 mL/min.
-
Column: Phenomenex Prodigy C18.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor the transitions of m/z 347.2 → 112.1 for S-Raclopride and the corresponding transition for Raclopride-d5.
-
In Vivo [11C]Raclopride PET Imaging in Humans for Schizophrenia Research
This protocol outlines a typical PET study to investigate dopamine D2/D3 receptor availability in patients with schizophrenia.[2][4]
Materials:
-
[11C]Raclopride
-
PET scanner
-
Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) for anatomical reference
Procedure:
-
Subject Preparation:
-
Subjects are positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
-
Radiotracer Administration:
-
A bolus injection of [11C]Raclopride (e.g., 205-210 MBq) is administered intravenously.[15]
-
-
PET Data Acquisition:
-
Dynamic emission data are acquired for 60 minutes post-injection.[4]
-
-
Image Reconstruction and Analysis:
-
PET data are reconstructed, corrected for attenuation, and co-registered with the subject's MRI or CT scan.
-
Regions of Interest (ROIs) are drawn on brain areas rich in dopamine D2 receptors, such as the striatum.
-
The binding potential (BPND) is calculated to quantify receptor availability.
-
In Vitro Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity of a test compound for the dopamine D2 receptor using [3H]Raclopride.[7][16]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]Raclopride
-
Unlabeled test compound
-
Non-specific binding control (e.g., Haloperidol)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the HEK293-D2R cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet containing the cell membranes.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]Raclopride, and varying concentrations of the unlabeled test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled D2 antagonist like Haloperidol.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Raclopride-Induced Catalepsy in Rats
This protocol is used to assess the cataleptic effects of Raclopride, a measure of extrapyramidal side effects.[13][17]
Materials:
-
Raclopride
-
Male rats (e.g., Sprague-Dawley)
-
Catalepsy scoring apparatus (e.g., a vertical grid or horizontal bar)
Procedure:
-
Drug Administration: Administer Raclopride (e.g., 0.05-0.80 mg/kg, i.p.) to the rats.[13]
-
Catalepsy Assessment:
-
At specific time points after injection, place the rat's forepaws on a raised horizontal bar or its paws on a vertical grid.
-
Measure the time it takes for the rat to remove its paws and move from this imposed posture.
-
A longer latency to move is indicative of catalepsy.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of Raclopride in research.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for a [11C]Raclopride PET study.
Caption: Principle of a competitive radioligand binding assay.
References
- 1. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 2. An open label trial of raclopride in acute schizophrenia. Confirmation of D2-dopamine receptor occupancy by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2/3 Receptor Availability in the Striatum of Antipsychotic-Free Older Patients with Schizophrenia - A [11C]-raclopride PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of raclopride in human plasma by on-column focusing packed capillary liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive LC-MS/MS method for the determination of S-raclopride in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade and genetic absence of the dopamine D2 receptor specifically modulate voluntary locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic evidence for isomerization of the dopamine receptor-raclopride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral profile of raclopride in agonistic encounters between male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D2/3R availability after discontinuation of antipsychotic treatment: a [11C]raclopride PET study in remitted first-episode psychosis patients | Psychological Medicine | Cambridge Core [cambridge.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of Raclopride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Raclopride-d5 hydrochloride, a deuterated isotopologue of the selective D2/D3 dopamine receptor antagonist, Raclopride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific endeavors.
Core Chemical Properties
Raclopride-d5 hydrochloride is a stable, isotopically labeled form of Raclopride, which is extensively used in neuroscience research, particularly in positron emission tomography (PET) imaging to study dopamine receptor occupancy. The deuteration provides a distinct mass spectrometric signature, making it a useful internal standard in quantitative bioanalytical assays.
A summary of the key chemical properties of Raclopride-d5 hydrochloride is presented in Table 1.
Table 1: Chemical Properties of Raclopride-d5 Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | 3,5-dichloro-N-[[(2S)-1-(ethyl-d5)-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide hydrochloride | [1][2] |
| CAS Number | 1217623-85-2 | [1][2] |
| Molecular Formula | C₁₅H₁₆D₅Cl₃N₂O₃ | [2] |
| Molecular Weight | 387.73 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | |
| Solubility | DMSO: ≥51.6 mg/mLEthanol: ≥53.3 mg/mLWater: Insoluble (<0.1 mg/mL for the non-deuterated form) | [4][5] |
Note: The melting point for Raclopride L-tartrate is 140-142°C[3]. The aqueous solubility of Raclopride tartrate is 89 mg/mL[3], suggesting salt forms have significantly higher aqueous solubility than the free base.
Stability and Storage
Proper storage and handling are critical to maintain the integrity and stability of Raclopride-d5 hydrochloride.
Table 2: Recommended Storage and Stability of Raclopride-d5 Hydrochloride
| Form | Storage Temperature | Stability Period | Reference(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [6] |
| Room Temperature | Stable for short-term shipping | [7] | |
| Solution in DMSO | -80°C | 2 years | [5] |
| -20°C | 1 year | [5] |
Note: For long-term storage of solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles. Hygroscopic nature of DMSO should be considered, and freshly opened solvent is recommended for preparing solutions.
Experimental Protocols
The following sections detail proposed experimental protocols for the analysis and stability testing of Raclopride-d5 hydrochloride. These are based on established analytical principles and examples from related compounds, as specific validated protocols for this deuterated compound are not widely published.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Raclopride-d5 hydrochloride and separating it from any potential degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Raclopride-d5 hydrochloride.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 (Aqueous:Organic), moving to a higher organic concentration over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the chromophores in the molecule).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, will be demonstrated by analyzing stressed samples (see section 3.2). Peak purity analysis should be performed using a PDA detector.
-
Linearity: A series of solutions of Raclopride-d5 hydrochloride at different concentrations (e.g., 1-100 µg/mL) will be prepared and injected. A calibration curve will be constructed by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The accuracy will be determined by the recovery of known amounts of Raclopride-d5 hydrochloride spiked into a placebo mixture. The recovery should be within 98-102%.
-
Precision: The precision of the method will be evaluated by performing replicate injections of a standard solution (repeatability) and by analyzing samples on different days (intermediate precision). The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation pathways of Raclopride-d5 hydrochloride and to demonstrate the stability-indicating nature of the analytical method.
General Procedure:
Prepare solutions of Raclopride-d5 hydrochloride (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should be targeted at 5-20%.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Analysis:
After exposure to the stress conditions, the samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed stability-indicating HPLC method. The chromatograms of the stressed samples should be compared to that of the control to identify and quantify any degradation products.
Signaling Pathway
Raclopride is a well-characterized antagonist of the dopamine D2 and D3 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The antagonism of these receptors by Raclopride blocks the downstream signaling cascade initiated by dopamine.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the point of inhibition by Raclopride.
Caption: Dopamine D2 receptor signaling pathway and antagonism by Raclopride-d5.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting forced degradation studies of Raclopride-d5 hydrochloride.
Caption: Workflow for forced degradation studies of Raclopride-d5 hydrochloride.
Conclusion
References
An In-Depth Technical Guide to the Synthesis and Purification of Raclopride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Raclopride-d5 hydrochloride, a deuterated analog of the potent and selective dopamine D2/D3 receptor antagonist, Raclopride. The incorporation of deuterium at the ethyl group of the pyrrolidine moiety makes it a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based assays. This document outlines the synthetic pathway, detailed experimental protocols, purification methods, and expected analytical data.
Synthesis of Raclopride-d5
The synthesis of Raclopride-d5 is accomplished through a multi-step process that involves the preparation of a key deuterated precursor followed by an amide coupling reaction and subsequent conversion to the hydrochloride salt.
Synthesis of Precursors
The overall synthesis hinges on two primary precursors: 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid and (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine.
-
3,5-dichloro-2-hydroxy-6-methoxybenzoic acid: This starting material is commercially available.
-
(S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine: This key deuterated intermediate is also commercially available from specialized chemical suppliers. While its direct synthesis is not commonly performed in a standard laboratory setting due to the complexity of introducing the deuterated ethyl group, a plausible synthetic route is illustrated below based on established chemical transformations.
Diagram of the Proposed Synthesis Pathway for (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine:
Amide Coupling Reaction
The core of the Raclopride-d5 synthesis is the formation of an amide bond between the carboxylic acid group of 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid and the primary amine of (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.
Diagram of the Raclopride-d5 Synthesis Pathway:
Experimental Protocol: Synthesis of Raclopride-d5
This protocol is a representative method based on standard amide coupling procedures.[1][2]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation of Carboxylic Acid: To the solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Amine: In a separate flask, dissolve (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Raclopride-d5 free base.
| Reagent | Molar Eq. | Purpose |
| 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid | 1.0 | Carboxylic acid precursor |
| (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine | 1.0 | Deuterated amine precursor |
| EDC | 1.2 | Coupling agent |
| HOBt | 1.2 | Coupling additive |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM or DMF | - | Solvent |
Purification of Raclopride-d5
The crude Raclopride-d5 free base is purified using preparative high-performance liquid chromatography (HPLC), followed by conversion to the hydrochloride salt and subsequent crystallization.
Diagram of the Purification Workflow:
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude Raclopride-d5 in a minimal amount of the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is suitable for this separation.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common choice.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: UV detection at a wavelength where Raclopride exhibits strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Condition |
| Column | Preparative Reversed-Phase C18 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation |
| Detection | UV at 254 nm |
Experimental Protocol: Hydrochloride Salt Formation and Crystallization
-
Salt Formation: Dissolve the purified Raclopride-d5 free base in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.[3] Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[3]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of the cold solvent.
-
Crystallization: For further purification, the hydrochloride salt can be recrystallized. Dissolve the salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, isopropanol). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of Raclopride-d5 hydrochloride. The yields are estimates based on typical amide coupling reactions and purification procedures.
| Parameter | Value |
| Synthesis | |
| Starting Material (Benzoic Acid Derivative) | 1.0 eq |
| Starting Material (Deuterated Amine) | 1.0 eq |
| Expected Yield (Crude) | 70-90% |
| Purification | |
| Purity after Preparative HPLC | >98% |
| Overall Yield (after purification and salt formation) | 50-70% |
| Final Purity (after crystallization) | >99% |
Analytical Characterization
The identity and purity of the final Raclopride-d5 hydrochloride should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the absence of signals corresponding to the ethyl protons on the pyrrolidine ring. All other characteristic proton signals of the Raclopride structure should be present.
-
²H NMR: A signal corresponding to the deuterium atoms on the ethyl group should be observed.
-
¹³C NMR: The spectrum should be consistent with the Raclopride structure.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of Raclopride-d5. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by analytical HPLC, which should show a single major peak.
This comprehensive guide provides a detailed framework for the synthesis and purification of Raclopride-d5 hydrochloride. Researchers should always adhere to proper laboratory safety procedures and adapt the protocols as needed based on their specific experimental conditions and available equipment.
References
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Raclopride-d5 Hydrochloride
Disclaimer: Publicly available, in-depth pharmacokinetic and metabolism studies specifically for Raclopride-d5 hydrochloride are limited. This compound is most frequently documented as an internal standard for the quantitative analysis of Raclopride. This guide provides a comprehensive overview based on the established pharmacokinetics of non-deuterated Raclopride and the scientific principles of deuterium substitution in drug metabolism.
Introduction to Raclopride and the Rationale for Deuteration
Raclopride is a selective antagonist of the dopamine D2 and D3 receptors. It is extensively used as a radioligand in positron emission tomography (PET) imaging to study the density and occupancy of dopamine D2 receptors in the brain, which is crucial for research in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
The "-d5" designation in Raclopride-d5 hydrochloride indicates that five hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution is a common strategy in drug development and analytical chemistry. Deuteration can significantly alter the metabolic rate of a drug without changing its fundamental pharmacological activity. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a phenomenon known as the "kinetic isotope effect." This effect can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, potentially leading to a longer half-life and increased systemic exposure. While often used to create potentially improved therapeutics, in the case of Raclopride-d5, its primary documented use is as a stable, mass-shifted internal standard for bioanalytical assays involving liquid chromatography-mass spectrometry (LC-MS/MS).
Pharmacokinetics of Raclopride
The following data pertains to non-deuterated Raclopride and serves as a baseline for understanding the expected, albeit likely altered, pharmacokinetic profile of its deuterated analog.
Quantitative Pharmacokinetic Parameters
Data for key pharmacokinetic parameters of Raclopride in humans are summarized below. It is anticipated that the half-life (t½) and area under the curve (AUC) for Raclopride-d5 would be greater due to the kinetic isotope effect.
| Parameter | Value (Mean ± SD) | Species | Route of Administration | Notes |
| Tmax (Time to Peak Plasma Concentration) | 15 - 30 minutes | Human | Intravenous | Reflects rapid distribution. |
| Cmax (Peak Plasma Concentration) | Variable | Human | Intravenous | Highly dependent on the injected dose and specific imaging protocol. |
| t½ (Elimination Half-life) | ~60 minutes (initial phase) | Human | Intravenous | Exhibits biphasic elimination with a more rapid initial phase. |
| AUC (Area Under the Curve) | Dose-dependent | Human | Intravenous | Directly proportional to the administered dose. |
| Volume of Distribution (Vd) | ~2.5 L/kg | Human | Intravenous | Indicates significant distribution into tissues, including the brain. |
| Protein Binding | High | Human | N/A | Primarily binds to alpha-1-acid glycoprotein. |
Metabolism of Raclopride and the Influence of Deuteration
Raclopride undergoes metabolism in the liver, primarily through two major pathways: O-demethylation and N-dealkylation. These reactions are typically catalyzed by cytochrome P450 enzymes.
The deuteration in Raclopride-d5 is commonly located on the methoxy group and the ethyl group, which are the primary sites of metabolic attack. This strategic placement is designed to slow down these metabolic pathways.
-
O-demethylation: The removal of the methyl group from the methoxy moiety is a key metabolic route. The presence of deuterium on this methyl group (as -OCD3) would significantly slow this process.
-
N-dealkylation: The removal of the ethyl group from the nitrogen atom in the pyrrolidine ring is another major pathway. Deuteration on this ethyl group would likewise hinder this metabolic transformation.
Visualizing Raclopride Metabolism
The following diagram illustrates the primary metabolic pathways of Raclopride and indicates the likely sites of deuteration in Raclopride-d5 that would impede this process.
Caption: Metabolic pathways of Raclopride and the impact of deuteration.
Hypothetical Experimental Protocols
Detailed below are standard methodologies for how the pharmacokinetics and metabolism of Raclopride-d5 hydrochloride would be formally investigated.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point), weighing 250-300g.
-
Compound Formulation: Raclopride-d5 hydrochloride dissolved in sterile saline at a concentration of 1 mg/mL.
-
Administration: A single intravenous (IV) injection via the tail vein at a dose of 1 mg/kg.
-
Blood Sampling: Approximately 200 µL of blood collected from the jugular vein at pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Blood is collected into tubes containing K2-EDTA and immediately placed on ice.
-
Sample Processing: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are subjected to protein precipitation with acetonitrile (containing a non-deuterated Raclopride as an internal standard).
-
The supernatant is injected into an LC-MS/MS system.
-
A C18 reverse-phase column is used for chromatographic separation.
-
Mass spectrometric detection is performed using multiple reaction monitoring (MRM) to specifically quantify the parent drug (Raclopride-d5).
-
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL).
Experimental Workflow Visualization
The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic experiment.
Mechanism of Action: D2 Receptor Signaling
Raclopride exerts its effect by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Specifically, it is coupled to an inhibitory G-protein (Gi).
-
Normal State: In the absence of an antagonist, dopamine binds to the D2 receptor.
-
G-Protein Activation: This binding activates the associated Gi protein.
-
Downstream Effect: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Raclopride's Action: Raclopride competitively binds to the D2 receptor, preventing dopamine from binding and thereby blocking this entire inhibitory signaling cascade.
D2 Receptor Signaling Pathway Diagram
Caption: Raclopride blocks the inhibitory D2 receptor signaling cascade.
Unraveling the Binding Dynamics of Raclopride: A Technical Guide to its Interaction with D2 and D3 Dopamine Receptors
For Immediate Release
This technical guide provides a comprehensive analysis of the binding characteristics of Raclopride to dopamine D2 and D3 receptors, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Through a detailed examination of quantitative binding data, experimental protocols, and signaling pathways, this document serves as an in-depth resource for understanding the nuances of Raclopride's interactions with these critical neuronal targets.
Executive Summary
Raclopride, a substituted benzamide, is a widely utilized tool in neuroscience research and clinical imaging due to its selective antagonist activity at D2-like dopamine receptors. Understanding its comparative binding affinity for the highly homologous D2 and D3 receptor subtypes is crucial for interpreting experimental results and for the rational design of novel therapeutic agents targeting the dopaminergic system. This guide consolidates current knowledge on Raclopride's binding properties, presenting quantitative data in a clear, comparative format, detailing the experimental methodologies used to derive this data, and visualizing the associated molecular signaling cascades.
Quantitative Binding Affinity of Raclopride at D2 and D3 Receptors
The binding affinity of a ligand for its receptor is a cornerstone of pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Raclopride exhibits a high affinity for both D2 and D3 receptors, with some studies indicating a near-equal preference.
| Radioligand | Receptor | Species | Binding Affinity (Ki) | Reference |
| [3H]Raclopride | D2 | Rat | 1.7 nM | [1] |
| [3H]Raclopride | D3 | Rat | 2.3 nM | [1] |
| [3H]Raclopride | D2 | Human | 1.5 - 1.6 nM | [2] |
| [3H]Raclopride | D3 | Human | 1.2 - 2.1 nM | [2] |
| [3H]Spiperone | D2 | Rat | IC50 = 32 nM | [3] |
Note: The affinity values can vary slightly between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Experimental Protocols: Determining Binding Affinity
The quantitative data presented above is primarily derived from in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction between a drug and its target receptor. The two most common types of assays are saturation and competition binding assays.
Radioligand Saturation Binding Assay
This assay is employed to determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the maximal density of receptors (Bmax) in a given tissue or cell preparation.
Objective: To determine the affinity (Kd) and density (Bmax) of a radiolabeled ligand for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (D2 or D3) are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.[4]
-
Incubation: A constant amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]Raclopride).[5]
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to saturate the specific binding sites. This allows for the measurement of non-specific binding.[5][6]
-
Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[4]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then plotted, and the Kd and Bmax values are determined by non-linear regression analysis of the saturation curve.[5]
Caption: Workflow of a Radioligand Saturation Binding Assay.
Radioligand Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (e.g., Raclopride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of an unlabeled compound.
Methodology:
-
Membrane Preparation: Similar to the saturation binding assay, membranes containing the receptor of interest are prepared.[4]
-
Incubation: A fixed concentration of the radiolabeled ligand and a fixed amount of the membrane preparation are incubated with a range of concentrations of the unlabeled competing compound (e.g., Raclopride).[4][7]
-
Separation and Quantification: The separation of bound and free radioligand and the subsequent quantification of radioactivity are performed as described for the saturation assay.[4]
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing compound. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][7]
Caption: Workflow of a Radioligand Competition Binding Assay.
Dopamine D2 and D3 Receptor Signaling Pathways
Both D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[8][9] They primarily couple to the inhibitory G protein, Gαi/o.[8][10][11] Activation of these receptors by an agonist, or their blockade by an antagonist like Raclopride, modulates downstream signaling cascades.
Upon agonist binding, D2 and D3 receptors trigger a conformational change that leads to the activation of the associated Gαi/o protein. This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP).[10][11][12] The consequent decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA).[13] PKA is a key enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions, including gene expression and neuronal excitability.
By acting as an antagonist, Raclopride binds to D2 and D3 receptors without activating them. This prevents the endogenous ligand, dopamine, from binding and initiating the signaling cascade. Consequently, Raclopride blocks the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity compared to the dopamine-stimulated state.
Caption: D2/D3 Receptor Signaling Pathway and the Action of Raclopride.
Conclusion
Raclopride serves as an invaluable pharmacological tool for probing the function of D2 and D3 dopamine receptors. Its high affinity for both receptor subtypes, coupled with its antagonist properties, allows for the effective blockade of dopamine-mediated signaling. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of ligand-receptor interactions, which is fundamental to the drug discovery process. A thorough understanding of the binding kinetics and the downstream signaling consequences of Raclopride's interaction with D2 and D3 receptors is paramount for the accurate interpretation of preclinical and clinical research findings and for the development of novel therapeutics with improved selectivity and efficacy for treating a range of neuropsychiatric and neurological disorders.
References
- 1. sites.utoronto.ca [sites.utoronto.ca]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. mdpi.com [mdpi.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. tandfonline.com [tandfonline.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Raclopride: A Technical Guide to a Selective D2 Antagonist
Abstract
Raclopride is a substituted benzamide that has been instrumental in the study of the central dopaminergic system. As a highly selective D2 and D3 dopamine receptor antagonist, it has become an invaluable tool in both preclinical research and clinical neuroimaging. Its radiolabeled forms, particularly with Carbon-11 ([¹¹C]Raclopride), are gold standards in Positron Emission Tomography (PET) for quantifying D2 receptor density and occupancy in the living human brain. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and key experimental applications of Raclopride for researchers, scientists, and drug development professionals.
Introduction and Discovery
The development of Raclopride emerged from a focused structure-activity relationship (SAR) effort on substituted benzamides, a class of compounds known for their dopamine receptor blocking activity. Following the development of earlier compounds like sulpiride and remoxipride, research aimed to enhance affinity and selectivity for the D2 dopamine receptor. Raclopride, a 3,5-dichloro analogue, was synthesized and demonstrated a significantly improved binding affinity and an ideal behavioral profile, suggesting a lower liability for extrapyramidal side effects (EPS) compared to less selective antipsychotics.[1]
Its primary utility lies in its high selectivity for D2-like receptors over D1-like receptors and other neurotransmitter systems.[2][3] This selectivity, combined with favorable pharmacokinetics, has made Raclopride, especially in its radiolabeled form, a cornerstone for in vivo imaging of the dopamine system in conditions such as Parkinson's disease, Huntington's disease, and schizophrenia.[3][4]
Pharmacological Profile
Raclopride's pharmacological activity is defined by its high-affinity and selective binding to D2 and D3 dopamine receptors. It has a significantly lower affinity for D4 receptors and a negligible affinity for D1 receptors.[3][5]
In Vitro Binding Affinity
The binding characteristics of Raclopride have been extensively studied through competitive radioligand binding assays. These experiments typically involve incubating neuronal membranes (e.g., from rat striatum) with a radiolabeled ligand and measuring the displacement by increasing concentrations of unlabeled Raclopride. The resulting data are used to calculate key binding parameters.
Table 1: In Vitro Binding Profile of Raclopride
| Parameter | Receptor/Ligand | Species/Tissue | Value | Reference(s) |
| Ki | Dopamine D2 | - | 1.8 nM | [3][5] |
| Ki | Dopamine D3 | - | 3.5 nM | [3][5] |
| Ki | Dopamine D4 | - | 2400 nM | [3] |
| Ki | Dopamine D1 | - | 18000 nM | [3] |
| KD | [³H]Raclopride | Rat Striatum | 1.2 nM | [6] |
| Bmax | [³H]Raclopride | Rat Striatum | 23.5 pmol/g | [6] |
| IC50 | vs. [³H]Spiperone (D2) | Rat Striatum | 32 nM | [2] |
| IC50 | vs. [³H]Flupenthixol (D1) | Rat Striatum | >100,000 nM | [2] |
| Kd,high | [¹¹C]Raclopride | Rat Striatum | 0.005 nM | [7] |
| Kd,low | [¹¹C]Raclopride | Rat Striatum | 2.2 nM | [7] |
In Vivo Characterization
Preclinical in vivo studies were crucial for establishing Raclopride's functional effects as a D2 antagonist. These studies confirmed its ability to block dopamine-mediated behaviors in animal models.
-
Behavioral Pharmacology: In rats, Raclopride effectively blocked hyperactivity induced by the dopamine agonist apomorphine at doses lower than those required to inhibit oral stereotypies.[2] This discrimination between different dopamine-mediated motor functions suggested a more favorable side-effect profile compared to typical antipsychotics like haloperidol.[2]
-
Receptor Occupancy: In vivo binding studies using [³H]Raclopride demonstrated preferential accumulation in dopamine-rich brain regions like the striatum.[6] The binding was saturable and could be displaced by other dopamine antagonists, confirming its specific interaction with D2 receptors in the living brain.[6]
Table 2: In Vivo Experimental Data for Raclopride
| Experiment | Model | Key Finding | Reference(s) |
| Apomorphine-Induced Hyperactivity | Rat | Raclopride blocks hyperactivity at lower doses than those inducing catalepsy. | [2] |
| In Vivo Binding ([³H]Raclopride) | Rat | Preferential accumulation in striatum vs. cerebellum (~10x higher). | [6] |
| In Vivo Binding ([³H]Raclopride) | Rat | Saturable and reversible binding, displaceable by D2 antagonists. | [6] |
| Dopamine Metabolite Levels | Rat | Dose-dependent increase in HVA and DOPAC in striatum and olfactory tubercle. | [2] |
Mechanism of Action and Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[8][9] Upon activation by dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[8] The net effect is a reduction in neuronal excitability and inhibition of neurotransmitter release.
Raclopride acts as a competitive antagonist at the D2 receptor. It binds to the receptor but does not elicit a downstream signal. By occupying the binding site, it prevents endogenous dopamine from activating the receptor, thereby blocking the inhibitory signaling cascade.
Caption: D2 receptor signaling pathway and Raclopride's antagonistic action.
Key Experimental Protocols
The following sections detail the methodologies for key experiments in the development and application of Raclopride.
Synthesis of [¹¹C]Raclopride for PET Imaging
The radiosynthesis of [¹¹C]Raclopride is a critical step for its use in PET. The most common method is the O-methylation of the desmethyl precursor using a ¹¹C-labeled methylating agent.[12]
Protocol: O-[¹¹C]methylation of Desmethyl-Raclopride
-
Production of [¹¹C]CH₄: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. It is typically obtained as [¹¹C]CO₂ and then converted to [¹¹C]CH₄.
-
Synthesis of [¹¹C]Methyl Triflate: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in a gas-phase reaction, which is then passed over a silver triflate column to produce the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[12]
-
Labeling Reaction: The [¹¹C]methyl triflate is bubbled through a solution of the precursor, desmethyl-raclopride, in an appropriate solvent (e.g., acetone). The reaction is typically carried out at an elevated temperature for 3-5 minutes.
-
Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]Raclopride from the precursor and other byproducts.[12]
-
Formulation: The collected HPLC fraction containing [¹¹C]Raclopride is evaporated, and the residue is reconstituted in a sterile, injectable solution (e.g., saline with ethanol) for administration.
-
Quality Control: The final product undergoes quality control tests to ensure radiochemical purity (>99%), chemical purity, sterility, and apyrogenicity before human use.
Caption: Workflow for the automated synthesis of [¹¹C]Raclopride.
In Vitro Radioligand Binding Assay (Homogenate)
This protocol is used to determine the affinity (KD) and density (Bmax) of Raclopride binding sites in brain tissue.[6]
Protocol: Saturation Binding Assay with [³H]Raclopride
-
Tissue Preparation: Dissect the brain region of interest (e.g., rat striatum) and homogenize in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and resuspend the resulting pellet (neuronal membranes) in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: Prepare a series of tubes containing a fixed amount of membrane protein. Add increasing concentrations of [³H]Raclopride to these tubes. For each concentration, prepare a parallel tube that also contains a high concentration of a non-labeled competitor (e.g., unlabeled Raclopride or haloperidol) to determine non-specific binding.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
Separation: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any trapped free radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration.
-
Plot specific binding against the concentration of [³H]Raclopride.
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).
-
Human PET Scan Protocol
PET imaging with [¹¹C]Raclopride allows for the non-invasive quantification of D2 receptor availability and the measurement of changes in endogenous dopamine levels.[13][14]
Protocol: Dynamic [¹¹C]Raclopride PET Scan
-
Subject Preparation: Subjects are positioned in the PET scanner. A transmission scan is performed for attenuation correction. An intravenous line is placed for tracer injection.[15]
-
Tracer Administration: A bolus of [¹¹C]Raclopride (e.g., 370-555 MBq) is injected intravenously at the start of the emission scan.[14]
-
Dynamic Emission Scan: Data acquisition begins simultaneously with the injection and continues for 60-90 minutes. The data are collected in a series of time frames of increasing duration.[13][15]
-
Arterial Blood Sampling (optional): For full kinetic modeling, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in plasma over time, which serves as the input function.
-
Image Reconstruction: The acquired data are corrected for attenuation, scatter, and radioactive decay, and then reconstructed into a dynamic series of 3D images representing the tracer concentration in the brain over time.
-
Data Analysis:
-
The PET images are co-registered with the subject's MRI for anatomical localization.
-
Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region devoid of D2 receptors (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND), an index of receptor availability, is calculated using a kinetic model, often the Simplified Reference Tissue Model (SRTM), which does not require arterial blood sampling.[16] The BPND is proportional to Bmax/KD.
-
Conclusion
From its rational design as a substituted benzamide to its current status as a premier radioligand for PET neuroimaging, Raclopride has had a profound impact on neuroscience. Its high selectivity for D2 dopamine receptors provides a clean pharmacological tool to probe a system implicated in numerous neurological and psychiatric disorders. The detailed experimental protocols and quantitative data associated with Raclopride's development serve as a foundation for its continued use in elucidating the complexities of the human brain, evaluating novel therapeutics, and understanding the pathophysiology of dopamine-related illnesses.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raclopride - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Specific in vitro and in vivo binding of 3H-raclopride. A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro binding of [(11)C]raclopride with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jneurosci.org [jneurosci.org]
- 16. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Raclopride-d5 Hydrochloride: Safety, Handling, and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for Raclopride-d5 hydrochloride. The information is intended to support the safe and effective use of this compound in a laboratory setting. Raclopride-d5 hydrochloride is the deuterium-labeled version of Raclopride, a potent and selective dopamine D2/D3 receptor antagonist.[1] It is commonly used as a standard in analytical and bioanalytical assays and as a tracer in various research applications.
Safety and Toxicology
While the deuterated form, Raclopride-d5 hydrochloride, has not been extensively studied for its toxicology, the data for the parent compound, Raclopride, provides a strong basis for its safety assessment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Raclopride is not classified as a hazardous substance.[2] However, as with any chemical, it should be handled with care.
Quantitative Toxicological Data for Raclopride:
| Parameter | Route of Administration | Species | Dose |
| TDLo (Lowest Published Toxic Dose) | Subcutaneous | Mouse | 0.63 mg/kg |
| TDLo (Lowest Published Toxic Dose) | Subcutaneous | Rat | 1 mg/kg |
| TDLo (Lowest Published Toxic Dose) | Intraperitoneal | Mouse | 0.5 mg/kg |
| TDLo (Lowest Published Toxic Dose) | Intraperitoneal | Rat | 0.05 mg/kg |
| TDLo (Lowest Published Toxic Dose) | Intracerebral | Rat | 28.6 µg/kg |
| Data sourced from Cayman Chemical Safety Data Sheet.[2] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.[3]
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wash hands thoroughly after handling.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. | To prevent inhalation of dust. |
Storage and Stability
Proper storage is essential to maintain the integrity and stability of Raclopride-d5 hydrochloride.
Storage Conditions:
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MedChemExpress. |
Stability:
-
Stable under recommended storage conditions.
-
Avoid strong oxidizing agents.
Mechanism of Action: D2/D3 Receptor Antagonism
Raclopride acts as a selective antagonist at dopamine D2 and D3 receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Raclopride prevents the downstream signaling cascade initiated by dopamine.
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, using [³H]-Raclopride as the radioligand.
Materials:
-
[³H]-Raclopride (Radioligand)
-
Raclopride-d5 hydrochloride (for standard curve)
-
Test compound
-
Cell membranes expressing dopamine D2 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unifilter-96 GF/C plates
-
Scintillation fluid
-
Microplate scintillation counter
Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and Raclopride-d5 hydrochloride (for the standard curve) in the assay buffer.
-
Plating: In a 96-well plate, add in the following order:
-
Assay buffer
-
[³H]-Raclopride (at a concentration near its Kd)
-
Test compound or standard
-
Cell membranes
-
-
Incubation: Incubate the plate with gentle agitation for a specified time and temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through a Unifilter-96 GF/C plate using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Raclopride (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This technical guide provides a foundation for the safe and effective use of Raclopride-d5 hydrochloride in a research setting. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dopamine D2 Receptor Occupancy Studies Using Raclopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo dopamine D2 receptor occupancy studies using Raclopride. Raclopride is a selective dopamine D2/D3 receptor antagonist widely employed in neuroscience research and drug development to quantify the engagement of a test compound with its target receptor in the living brain.[1][2][3] The deuterated form, Raclopride-d5 hydrochloride, is typically utilized as an internal standard for the quantitative analysis of Raclopride in biological samples by mass spectrometry. For in vivo imaging studies such as Positron Emission Tomography (PET), a radiolabeled version of Raclopride, most commonly [¹¹C]raclopride, is used.[4][5]
Introduction to Dopamine D2 Receptor Occupancy Studies
Dopamine D2 receptor occupancy studies are crucial in the development of antipsychotic drugs and other CNS agents targeting the dopaminergic system. These studies help to establish the relationship between the dose of a drug, its concentration in the plasma, and the extent to which it binds to and blocks D2 receptors in the brain.[6] This information is vital for selecting appropriate doses for clinical trials, understanding the therapeutic window, and predicting potential side effects.[7] PET imaging with [¹¹C]raclopride is a standard method for non-invasively quantifying D2 receptor occupancy in vivo.[8][9][10]
Mechanism of Action and Signaling Pathway
Raclopride is a selective antagonist that binds to dopamine D2 and D3 receptors with high affinity.[1][2][3] The binding affinities (Ki) for Raclopride are approximately 1.8 nM for D2 receptors and 3.5 nM for D3 receptors, with significantly lower affinity for D1 and D4 receptors.[1][2]
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins.[11] This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] Reduced cAMP levels, in turn, affect the activity of downstream effectors like Protein Kinase A (PKA). D2 receptor activation also modulates other signaling pathways, including ion channels, through the action of G protein βγ subunits.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from in vivo Raclopride D2 receptor occupancy studies.
Table 1: Raclopride Binding Affinity
| Receptor Subtype | Dissociation Constant (Ki) (nM) | Reference |
| Dopamine D2 | 1.8 | [1][2][3] |
| Dopamine D3 | 3.5 | [1][2][3] |
| Dopamine D4 | 2400 | [1][4] |
| Dopamine D1 | 18000 | [1][4] |
Table 2: Dose-Dependent D2 Receptor Occupancy of Antipsychotics Measured with [¹¹C]raclopride PET in Rats
| Compound | ED50 (mg/kg) (unlabeled raclopride tracer) | ED50 (mg/kg) (radiolabeled raclopride tracer) | Reference |
| Chlorpromazine | 5.1 | 2.7 | |
| Clozapine | 41 | 40 | |
| Haloperidol | 0.2 | 0.3 | |
| Olanzapine | 2.1 | 2.2 | |
| Risperidone | 0.1 | 0.4 | |
| Spiperone | 0.5 | 0.4 | |
| Thioridazine | 9.2 | 9.5 | |
| Ziprasidone | 1.4 | 2.1 |
Table 3: D2 Receptor Occupancy and Clinical Response in Humans
| Parameter | D2 Receptor Occupancy (%) | Reference |
| Therapeutic Window for Antipsychotics | 60 - 78 | [7] |
| Threshold for Extrapyramidal Side Effects (EPS) | > 77 - 78 | [7] |
Experimental Protocols
Experimental Workflow for In Vivo D2 Receptor Occupancy Study
Caption: General workflow for an in vivo D2 receptor occupancy study.
Protocol 1: In Vivo D2 Receptor Occupancy Study in Rodents using [¹¹C]raclopride PET
1. Animal Preparation
1.1. Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week under a 12-hour light/dark cycle with ad libitum access to food and water.
1.2. Fasting: Fast animals overnight prior to the PET scan to reduce variability in metabolism.
1.3. Catheterization: On the day of the experiment, anesthetize the rat (e.g., with isoflurane or ketamine/xylazine). Surgically implant catheters into the tail vein for intravenous (i.v.) injection of the radiotracer and test compound.
2. Radiotracer and Test Compound Preparation
2.1. [¹¹C]raclopride: Synthesize [¹¹C]raclopride with high specific activity. The injected dose should be kept low to minimize receptor occupancy by the tracer itself.
2.2. Test Compound: Dissolve the test compound in an appropriate vehicle (e.g., saline, DMSO).
2.3. Raclopride-d5 hydrochloride: Prepare a stock solution of Raclopride-d5 hydrochloride in a suitable solvent (e.g., methanol) for use as an internal standard in subsequent plasma concentration analysis.
3. PET Imaging Procedure
3.1. Animal Positioning: Place the anesthetized rat on the scanner bed of a small animal PET scanner, ensuring the head is positioned in the center of the field of view.
3.2. Baseline Scan: 3.2.1. Administer a bolus i.v. injection of [¹¹C]raclopride (e.g., 9.25 MBq). 3.2.2. Acquire dynamic PET data for 60 minutes.
3.3. Test Compound Administration: Following the baseline scan, administer the test compound at the desired dose and route. Allow for an appropriate absorption and distribution period based on the compound's pharmacokinetics.
3.4. Post-Dose Scan: 3.4.1. Administer a second bolus i.v. injection of [¹¹C]raclopride. 3.4.2. Acquire dynamic PET data for 60 minutes using the same parameters as the baseline scan.
4. Blood Sampling and Analysis
4.1. Collect blood samples at various time points during the study to determine the plasma concentration of the test compound.
4.2. Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) with Raclopride-d5 hydrochloride as an internal standard.
5. Image Reconstruction and Analysis
5.1. Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 2D or 3D filtered back-projection).
5.2. Region of Interest (ROI) Analysis: Draw ROIs on the reconstructed images for the striatum (a region with high D2 receptor density) and the cerebellum (a reference region with negligible D2 receptor density).
5.3. Time-Activity Curves (TACs): Generate TACs for the striatum and cerebellum.
6. Calculation of D2 Receptor Occupancy
6.1. Binding Potential (BP_ND) Calculation: Calculate the non-displaceable binding potential (BP_ND) for both the baseline and post-dose scans using a simplified reference tissue model (SRTM). BP_ND is a measure of the density of available receptors.
6.2. Receptor Occupancy (RO) Calculation: Calculate the percentage of D2 receptor occupancy using the following formula:
Conclusion
The protocols and data presented provide a framework for conducting and interpreting in vivo dopamine D2 receptor occupancy studies using Raclopride. These studies are indispensable for the preclinical and clinical development of drugs targeting the dopaminergic system, enabling a quantitative understanding of target engagement and informing dose selection for therapeutic efficacy. The use of radiolabeled Raclopride in PET imaging, complemented by the use of deuterated standards like Raclopride-d5 hydrochloride in bioanalytical assays, constitutes a powerful methodology in modern drug discovery and development.
References
- 1. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2410.15230] PET mapping of receptor occupancy using joint direct parametric reconstruction [ar5iv.labs.arxiv.org]
- 9. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calculating occupancy when one does not have baseline: a comparison of different options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [11C]Raclopride PET Scans in Human Subjects
Audience: Researchers, scientists, and drug development professionals.
Introduction
[11C]Raclopride is a selective dopamine D2/D3 receptor antagonist widely used in Positron Emission Tomography (PET) to quantify D2/D3 receptor availability in the human brain.[1][2][3][4][5] Its sensitivity to endogenous dopamine levels makes it a valuable tool for studying dopamine release in response to pharmacological or behavioral challenges.[1][2][3] These application notes provide a comprehensive overview of the protocol for conducting [11C]Raclopride PET studies in human subjects, from radiotracer synthesis to data analysis.
Experimental Protocols
Radiotracer Synthesis and Quality Control
The synthesis of [11C]Raclopride is a critical first step. A common method involves the O-[11C]methylation of the precursor, desmethyl-raclopride, using [11C]methyl triflate.[6][7] Automated synthesis modules are often employed to ensure reliability and reproducibility.[8]
Key Steps:
-
Production of [11C]Methyl Iodide or [11C]Methyl Triflate: [11C]CO2 produced by a cyclotron is converted to [11C]CH3I or [11C]CH3OTf.
-
Radiolabeling: The precursor is reacted with the [11C]methylating agent.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC).[6][7]
-
Formulation: The final product is formulated in a sterile, pyrogen-free solution for injection.[8]
Quality Control:
-
Radiochemical Purity: Should be >95-99% as determined by HPLC.[6][8][9]
-
Chemical Purity: Should be >97%.[8]
-
Specific Activity: Typically in the range of 37 GBq/μmol or higher at the time of injection.[4][9][10]
-
Sterility and Apyrogenicity: The final product must be sterile and pyrogen-free.[8]
Subject Preparation
Proper subject preparation is essential for a successful scan.
-
Informed Consent: All subjects must provide written informed consent.[3]
-
Fasting: Subjects are typically required to fast for a certain period before the scan to minimize metabolic variability.
-
Medication Restrictions: Subjects should abstain from any medications that could interfere with the dopamine system for a specified period, as determined by the study protocol.
-
Head Motion Minimization: A headrest or customized helmet is used to minimize head movement during the scan.[11]
PET Image Acquisition
The acquisition of high-quality PET images is crucial for accurate quantification.
-
PET Scanner: Various scanners can be used, such as the High-Resolution Research Tomograph (HRRT) or the ECAT HR+.[12]
-
Transmission Scan: A transmission scan (e.g., 5-10 minutes) is performed before the emission scan for attenuation correction.[1][3][12][13]
-
Radiotracer Injection: [11C]Raclopride is administered intravenously. The injection protocol can vary:
-
Bolus Injection: A single bolus of the radiotracer is injected at the start of the scan.[1][3][4][14]
-
Bolus-plus-Infusion: An initial bolus is followed by a continuous infusion to achieve a steady-state of radiotracer concentration.[3][15]
-
Dual-Bolus Method: Two bolus injections are administered during a single scan, allowing for the measurement of baseline and post-stimulation binding potential.[3]
-
-
Emission Scan: Dynamic 3D data acquisition typically lasts for 60 to 90 minutes.[3][4][12][14] The scan is divided into a series of time frames of increasing duration.[14]
Data Analysis
The analysis of dynamic PET data allows for the quantification of D2/D3 receptor binding.
-
Image Reconstruction: Data are corrected for decay, attenuation, scatter, and randoms, and then reconstructed.[12][14]
-
Motion Correction: If necessary, motion correction algorithms are applied.[4][12]
-
Anatomical Coregistration: PET images are coregistered with the subject's MRI for anatomical localization.[4]
-
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): This is a widely used method that does not require arterial blood sampling.[3][15][16] It uses a reference region, typically the cerebellum, which is considered to have a negligible density of D2/D3 receptors.[3]
-
Binding Potential (BPND): The primary outcome measure is the non-displaceable binding potential (BPND), which is proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd).[3][4][15]
-
-
Region of Interest (ROI) Analysis: ROIs are drawn on the coregistered MRI to extract time-activity curves from specific brain regions, such as the striatum (caudate and putamen) and cerebellum.[3]
-
Voxelwise Analysis: Parametric images of BPND can be generated for voxel-level statistical analysis.[4][17][18][19]
Data Presentation
Quantitative Data Summary
| Parameter | Typical Value | Reference(s) |
| Radiotracer Synthesis & QC | ||
| Radiochemical Purity | >95-99% | [6][8][9] |
| Chemical Purity | >97% | [8] |
| Specific Activity | 37 - 638 GBq/μmol | [4][9][10] |
| Radiation Dosimetry | ||
| Injected Dose (Single Bolus) | 217.7 - 533 MBq | [1][3][11][13][14] |
| Effective Dose | ~6.7 µSv/MBq | [13] |
| Organ with Highest Absorbed Dose | Gallbladder Wall | [1][2][20] |
| Image Acquisition | ||
| Scan Duration | 60 - 110 minutes | [1][3][4][14][20] |
| Test-Retest Reliability (Striatum) | ||
| Absolute Variability (VAR) | 3.9 - 4.5% | [15][21] |
| Intraclass Correlation Coefficient (ICC) | 0.82 - 0.83 | [15][21] |
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling and [11C]Raclopride antagonism.
[11C]Raclopride PET Scan Experimental Workflow
Caption: Workflow for a [11C]Raclopride PET study in human subjects.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 4. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. jrias.or.jp [jrias.or.jp]
- 10. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Harmonization of [11C]raclopride brain PET images from the HR+ and HRRT: method development and validation in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and radiation dosimetry of [11C]raclopride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Long-term test-retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [(11)C]raclopride and high-resolution PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Biodistribution and radiation dosimetry of the dopamine D2 ligand 11C-raclopride determined from human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.abo.fi [research.abo.fi]
Optimizing [¹¹C]Raclopride Dosage for Rodent PET Imaging of Dopamine D₂/D₃ Receptors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Nomenclature: This document focuses on the optimization of [¹¹C]Raclopride , the radiolabeled tracer used for Positron Emission Tomography (PET) imaging. Raclopride-d5 hydrochloride is a deuterated, stable isotope-labeled version of raclopride.[1] It is not radioactive and is typically used as an internal standard for quantitative analysis in techniques like mass spectrometry. For PET imaging, a positron-emitting radionuclide, such as Carbon-11 (¹¹C), must be incorporated into the raclopride molecule.
Introduction
[¹¹C]Raclopride is a selective antagonist for dopamine D₂ and D₃ receptors and is widely used in PET imaging to study the dopamine system in both preclinical and clinical research.[2] Optimizing the injected dose and mass of [¹¹C]Raclopride is critical for obtaining reproducible and quantifiable data in rodent PET imaging studies. This document provides detailed protocols and quantitative data to guide researchers in designing and executing such studies. The key objective is to administer a dose that provides a sufficient imaging signal without causing pharmacological effects that could alter the underlying neurochemistry, specifically by avoiding significant receptor occupancy by the unlabeled ("cold") raclopride mass.
Key Considerations for Dosage Optimization
Several factors must be considered to determine the optimal dosage of [¹¹C]Raclopride for rodent PET imaging:
-
Specific Activity (SA): This is the ratio of radioactivity to the total mass of the compound (e.g., in GBq/µmol or Ci/mmol). A high specific activity is crucial to minimize the injected mass of raclopride, thereby reducing the risk of receptor saturation and pharmacological effects.
-
Injected Mass: The total mass of raclopride (both labeled and unlabeled) administered to the animal. Studies have shown that the binding potential (BP), a measure of receptor availability, can be compromised if the injected mass is too high.[3]
-
Animal Model: The species and strain of the rodent can influence the biodistribution and metabolism of the tracer.
-
Anesthesia: The choice of anesthetic can impact cerebral blood flow and neurotransmitter levels, potentially affecting tracer uptake and binding. Some protocols utilize an "awake uptake" period to mitigate these effects.[4]
-
Imaging Equipment: The sensitivity of the PET scanner will influence the minimum required radioactivity to achieve adequate signal-to-noise ratio in the resulting images.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on [¹¹C]Raclopride PET imaging in rodents.
Table 1: Recommended Injected Dose and Mass for [¹¹C]Raclopride in Rats
| Parameter | Recommended Range | Reference |
| Injected Radioactivity | 6.11 - 18.54 MBq (165 - 501 µCi) | [3] |
| Specific Activity at Injection | 4.07 - 48.1 GBq/µmol (0.11 - 1.3 Ci/µmol) | [3] |
| Injected Mass | < 1.5 - 2.0 nmol/kg | [3] |
| Optimal Mass Range (pmol/ml) | 2.0 - 3.5 pmol/ml | [3] |
Table 2: Reported Binding Potential (BP) and Receptor Occupancy in Rats
| Condition | Striatal BP (DVR) | Receptor Occupancy | Reference |
| High Specific Activity (<4 nmol/kg) | 2.43 ± 0.19 | - | [3] |
| Blocking Study (1 mg/kg unlabeled raclopride) | 1.23 | >90% | [3][4] |
| Methamphetamine Pretreatment | ~30% reduction from baseline | - | [4] |
| Restraint Stress during Awake Uptake | 29% reduction from baseline | - | [4] |
DVR: Distribution Volume Ratio (often used as an equivalent to Binding Potential, BP_ND, when using a reference tissue model).
Experimental Protocols
Protocol 1: Anesthetized Rodent PET Imaging
This protocol describes a standard imaging session where the animal is anesthetized throughout the procedure.
4.1.1. Animal Preparation
-
Fast the animal for 4-6 hours prior to imaging to ensure consistent metabolic state. Water should be available ad libitum.
-
Anesthetize the rodent using isoflurane (4% for induction, 1.5-2% for maintenance) in 100% oxygen.[5]
-
Place a catheter in the lateral tail vein for intravenous (IV) injection of the radiotracer.
-
Position the animal on the scanner bed. A stereotaxic frame may be used to ensure consistent head positioning.
-
Monitor vital signs (respiration, heart rate, and temperature) throughout the experiment. Maintain body temperature using a heating pad or lamp.
4.1.2. Radiotracer Administration and PET Scan
-
Administer a bolus injection of [¹¹C]Raclopride (target radioactivity and mass within the ranges specified in Table 1) via the tail vein catheter.
-
Start the PET data acquisition simultaneously with the injection.
-
Acquire dynamic scan data for 60-90 minutes. A typical framing sequence is: 6 x 10s, 3 x 20s, 8 x 60s, 4 x 200s, 3 x 600s.[3]
4.1.3. Data Analysis
-
Reconstruct the dynamic PET images. Attenuation and scatter correction should be applied if available.
-
Co-register the PET images with a magnetic resonance imaging (MRI) template or a standard anatomical atlas for delineation of regions of interest (ROIs).
-
Define ROIs for the striatum (target region) and the cerebellum (reference region, due to its low density of D₂/D₃ receptors).
-
Generate time-activity curves (TACs) for the striatum and cerebellum.
-
Calculate the binding potential (BP_ND) or Distribution Volume Ratio (DVR) using a reference tissue model, such as the Simplified Reference Tissue Model (SRTM).
Protocol 2: Awake Uptake Rodent PET Imaging
This protocol is designed to minimize the confounding effects of anesthesia on dopamine release by allowing the radiotracer to distribute while the animal is awake.[4]
4.2.1. Animal Preparation
-
Several days prior to the imaging session, surgically implant a catheter in the jugular or femoral vein for tracer administration. Allow the animal to fully recover.
-
On the day of imaging, connect the externalized catheter to an infusion line.
-
Place the animal in its home cage or a similar familiar environment.
4.2.2. Radiotracer Administration and Uptake
-
Administer a bolus injection of [¹¹C]Raclopride through the catheter.
-
Allow the animal to move freely for a 30-minute uptake period.[4]
4.2.3. Anesthesia and PET Scan
-
After the 30-minute awake uptake period, anesthetize the animal with isoflurane.
-
Quickly position the animal on the scanner bed.
-
Acquire PET data for a duration of 25-30 minutes.[4]
4.2.4. Data Analysis
-
Data analysis follows the same steps as in the anesthetized protocol (4.1.3). The data from the static scan is used to calculate the striatum-to-cerebellum ratio, which serves as an index of BP_ND.
Visualizations
Dopamine D₂/D₃ Receptor Signaling with [¹¹C]Raclopride
Caption: Competitive binding of endogenous dopamine and [¹¹C]Raclopride at the D₂/D₃ receptor.
Experimental Workflow for Anesthetized Rodent PET Imaging
Caption: Workflow for a typical anesthetized [¹¹C]Raclopride rodent PET study.
Experimental Workflow for Awake Uptake PET Imaging
Caption: Workflow for an awake uptake [¹¹C]Raclopride rodent PET study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Raclopride - Wikipedia [en.wikipedia.org]
- 3. Development of a simultaneous PET/microdialysis method to identify the optimal dose of 11C-raclopride for small animal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rutgers.edu [research.rutgers.edu]
Application Notes and Protocols for Raclopride PET Imaging in Schizophrenia and Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [¹¹C]raclopride Positron Emission Tomography (PET) imaging in the study of schizophrenia and psychosis. This document details the underlying principles, experimental protocols, data analysis techniques, and key applications of this powerful neuroimaging tool.
Introduction to [¹¹C]Raclopride PET Imaging
[¹¹C]Raclopride is a selective antagonist for the dopamine D2 and D3 receptors.[1][2] When labeled with the positron-emitting isotope Carbon-11, it becomes a valuable radiotracer for in vivo imaging of these receptors using PET. In the context of schizophrenia and psychosis research, [¹¹C]raclopride PET is primarily utilized to:
-
Quantify Dopamine D2/D3 Receptor Availability: Measure the density of available D2/D3 receptors in various brain regions, particularly the striatum.[3][4]
-
Assess Antipsychotic Drug Action: Determine the percentage of D2 receptors occupied by antipsychotic medications at clinical doses, which is crucial for understanding their therapeutic effects and side effects.[5][6]
-
Investigate Dopamine Neurotransmission: Indirectly measure changes in endogenous dopamine levels in response to pharmacological or behavioral challenges.[2]
The binding of [¹¹C]raclopride is sensitive to competition from endogenous dopamine.[2] Consequently, alterations in synaptic dopamine concentrations, as hypothesized in the pathophysiology of schizophrenia, can be inferred from changes in [¹¹¹C]raclopride binding.
Quantitative Data Summary
The following tables summarize key quantitative findings from [¹¹C]raclopride PET studies in schizophrenia and psychosis research.
Table 1: Dopamine D2/D3 Receptor Binding Potential (BP_ND) in Healthy Controls and Patients with Schizophrenia.
| Brain Region | Healthy Controls (Mean BP_ND ± SD) | Patients with Schizophrenia (Mean BP_ND ± SD) | Reference(s) |
| Striatum | |||
| Caudate | 2.1 - 3.4 | No significant difference from controls | [4][7] |
| Putamen | 2.8 - 4.3 | No significant difference from controls | [4][7] |
| Ventral Striatum | 3.3 - 3.4 | - | [7] |
| Extrastriatal | |||
| Thalamus | 0.38 - 0.66 | - | [8] |
Note: BP_ND (Binding Potential, non-displaceable) is a measure of the density of available receptors. Values can vary based on the specific PET scanner, data analysis method, and patient population.
Table 2: Striatal Dopamine D2 Receptor Occupancy of Antipsychotic Medications.
| Antipsychotic | Dose Range | Mean D2 Occupancy (%) | Therapeutic Window (%) | Reference(s) |
| Haloperidol | 1.0 - 5.0 mg/day | 38 - 87 | 65 - 78 | [9] |
| Risperidone (LAI) | 25 mg / 2 weeks | 54.0 - 71.0 | >65 | [10] |
| Risperidone (LAI) | 50 mg / 2 weeks | 65.4 - 74.4 | >65 | [10] |
| Risperidone (LAI) | 75 mg / 2 weeks | 75.0 - 81.5 | >65 | [10] |
| General Antipsychotics | Various | 54 - 95 | 65 - 80 | [5] |
Note: LAI refers to Long-Acting Injectable. The therapeutic window for D2 receptor occupancy is generally considered to be between 65% and 80% for optimal antipsychotic efficacy with a lower risk of extrapyramidal side effects.[9]
Experimental Protocols
This section outlines standardized protocols for conducting [¹¹C]raclopride PET imaging studies.
Radiosynthesis of [¹¹C]Raclopride
The synthesis of [¹¹C]raclopride is a multi-step process that requires a cyclotron and a radiochemistry module. A common method involves the O-[¹¹C]methylation of the precursor, desmethyl-raclopride, using [¹¹C]methyl triflate.[11][12]
Protocol:
-
Production of [¹¹C]CO₂: A cyclotron is used to produce [¹¹C]CO₂.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase iodination reaction.
-
Formation of [¹¹C]Methyl Triflate: [¹¹C]CH₃I is passed through a heated silver triflate column to produce [¹¹C]methyl triflate.
-
Radiolabeling: The [¹¹C]methyl triflate is bubbled through a solution of the desmethyl-raclopride precursor in an appropriate solvent (e.g., DMSO) with a base (e.g., NaOH) to facilitate the methylation reaction.
-
Purification: The resulting [¹¹C]raclopride is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [¹¹C]raclopride is formulated in a sterile, injectable solution for human administration.
Participant Preparation and PET Scan Acquisition
Participant Preparation:
-
Obtain informed consent from all participants.
-
Participants should fast for at least 4-6 hours prior to the scan to minimize metabolic variability.
-
A venous catheter is inserted for radiotracer injection and potentially for blood sampling.
-
The participant's head is positioned comfortably in the PET scanner and immobilized to minimize motion artifacts.
PET Scan Protocol (Single Bolus Injection):
-
Transmission Scan: A transmission scan (using a CT or ⁶⁸Ge source) is performed for attenuation correction of the emission data.[13]
-
Radiotracer Injection: A bolus of [¹¹C]raclopride (typically 185-370 MBq) is injected intravenously over 30-60 seconds.
-
Dynamic Emission Scan: A dynamic emission scan is acquired for 60-90 minutes immediately following the injection.[2] The scan is divided into a series of time frames of increasing duration.
Alternative Injection Protocols:
-
Bolus-Plus-Infusion: This method involves an initial bolus injection followed by a continuous infusion of [¹¹C]raclopride to achieve a steady-state of radiotracer binding.[2] This can be advantageous for studies investigating transient changes in dopamine release.
-
Dual-Bolus: Two bolus injections of [¹¹C]raclopride are administered during a single PET scan, allowing for the assessment of baseline and post-challenge conditions within the same session.[2]
Data Analysis
Image Reconstruction and Preprocessing:
-
PET data are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
The dynamic PET images are co-registered with the participant's structural MRI to allow for accurate delineation of regions of interest (ROIs).
Kinetic Modeling:
The primary outcome measure in [¹¹C]raclopride PET studies is the binding potential (BP_ND). This is typically calculated using a reference tissue model, which avoids the need for arterial blood sampling. The cerebellum is commonly used as the reference region as it is considered to have a negligible density of D2 receptors.
-
Simplified Reference Tissue Model (SRTM): This is a widely used and robust method for estimating BP_ND.[14][15] It assumes a one-tissue compartment model for both the target and reference regions.
-
Logan Graphical Analysis: This is another reference tissue-based method that provides an estimate of the distribution volume ratio (DVR), from which BP_ND can be calculated (BP_ND = DVR - 1).[16][17]
Calculation of D2 Receptor Occupancy:
D2 receptor occupancy by an antipsychotic drug is calculated as the percentage reduction in BP_ND in the medicated state compared to a baseline (drug-free) condition.[5]
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100
Visualizations
Dopamine Signaling Pathway at the D2 Receptor
Caption: Simplified diagram of dopamine signaling at a synapse.
Experimental Workflow for a [¹¹C]Raclopride PET Study
Caption: Workflow of a typical [¹¹C]raclopride PET imaging study.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 3. Striatal and extrastriatal dopamine D2/D3 receptors in schizophrenia evaluated with [18F]fallypride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D2 dopamine receptors in neuroleptic-naive schizophrenic patients. A positron emission tomography study with [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic-associated mental side effects and their relationship to dopamine D2 receptor occupancy in striatal subdivisions: a high-resolution PET study with [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central D2-dopamine receptor occupancy in relation to antipsychotic drug effects: a double-blind PET study of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2/3 Receptor Availability in the Striatum of Antipsychotic-Free Older Patients with Schizophrenia - A [11C]-raclopride PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The simplified reference tissue model: model assumption violations and their impact on binding potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limitations of SRTM, Logan graphical method, and equilibrium analysis for measuring transient dopamine release with [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A consistent and efficient graphical analysis method to improve the quantification of reversible tracer binding in radioligand receptor dynamic PET studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Raclopride in Parkinson's Disease Studies
Introduction
Raclopride is a selective antagonist for the dopamine D2 and D3 receptors.[1] Its high affinity and selectivity make it an invaluable tool in the study of the dopaminergic system, which is centrally implicated in the pathophysiology of Parkinson's disease (PD). When labeled with a positron-emitting isotope such as Carbon-11 ([11C]), Raclopride becomes a key radiotracer for Positron Emission Tomography (PET), a non-invasive imaging technique. [11C]raclopride PET allows for the in vivo quantification and visualization of D2/D3 receptor density and occupancy in the brain, providing critical insights into disease progression, synaptic dopamine levels, and the effects of therapeutic interventions in PD.[1][2]
Mechanism of Action
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction of dopamine in the striatum. This dopamine deficiency disrupts the balance of signaling through D1-like and D2-like receptor pathways, causing the hallmark motor symptoms of the disease.[3] Raclopride acts by competitively binding to postsynaptic D2 receptors.[1] In PET studies, the binding of [11C]raclopride in the striatum is inversely related to the concentration of endogenous dopamine in the synaptic cleft. High synaptic dopamine levels will compete with [11C]raclopride for binding to D2 receptors, resulting in a lower PET signal. Conversely, low synaptic dopamine allows for increased [11C]raclopride binding and a higher PET signal.[4] This competitive binding principle is fundamental to its application in studying dopamine release.
Quantitative Data
Quantitative analysis from Raclopride binding and imaging studies provides a precise framework for understanding the state of the dopaminergic system in Parkinson's disease.
Table 1: Raclopride Receptor Binding Affinities (Ki values)
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D2 | 1.8[1] |
| Dopamine D3 | 3.5[1] |
| Dopamine D4 | 2400[1] |
| Dopamine D1 | 18000[1] |
| Data Source: Based on in vitro binding assays.[1] |
Table 2: Summary of Key Findings from [11C]raclopride PET Studies in Parkinson's Disease
| Study Focus | Key Findings | Reference |
| Early, Drug-Naïve PD | Increased [11C]raclopride binding in the putamen compared to healthy controls, suggesting an upregulation of D2 receptors to compensate for dopamine deficiency. | [2][5] |
| Disease Progression | After 3-5 years of treatment, the initially increased D2 receptor binding in the putamen was found to be significantly reduced, potentially due to chronic drug therapy or disease-related structural changes. | [5] |
| Levodopa (L-dopa) Therapy | L-dopa-induced changes in synaptic dopamine can be measured by the displacement of [11C]raclopride.[2] Short-term oral L-dopa treatment did not significantly alter D2 receptor density.[6] | |
| Dopamine Agonist Therapy | Treatment with the dopamine agonist lisuride lowered [11C]raclopride uptake in the putamen (-19%) and caudate (-15%), indicating direct competition for the D2 receptor binding sites. | [6] |
| Differential Diagnosis | Combined analysis of striatal D2 receptor binding and cerebral influx of [11C]raclopride can distinguish Multiple System Atrophy (MSA-P) from PD with high accuracy. MSA-P and PSP patients show a significant decrease in striatal D2 receptor density compared to PD patients. | [7][8] |
| Dopamine Release Studies | A reduction in [11C]raclopride binding during a task (e.g., motor performance, gambling) is used to infer task-induced dopamine release.[2][9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of Raclopride.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Raclopride.
Caption: Experimental workflow for a typical [11C]raclopride PET study in Parkinson's disease.
Protocols
Protocol 1: [11C]raclopride PET Imaging in Human Subjects
This protocol outlines the key steps for performing a [11C]raclopride PET study to assess D2/D3 receptor availability in patients with Parkinson's disease.
1. Subject Preparation:
-
Inclusion/Exclusion Criteria: Subjects are screened based on clinical diagnosis (e.g., UK Parkinson's Disease Society Brain Bank criteria), age, and absence of comorbidities or medications that could interfere with the dopaminergic system.
-
Informed Consent: All participants must provide written informed consent in accordance with institutional review board (IRB) guidelines.
-
Medication Washout: To assess baseline receptor status, patients are typically required to withdraw from their anti-parkinsonian medications. A common procedure is an overnight withdrawal of 12-18 hours.[9]
-
Pre-scan Procedures: An intravenous line is placed for radiotracer injection. Head-fixation devices (e.g., thermoplastic mask) may be used to minimize motion during the scan.
2. Radiotracer Synthesis and Administration:
-
Synthesis: [11C]raclopride is synthesized automatically on a radiochemistry module. [11C]CO2 from a cyclotron is converted to [11C]CH3I, which is then used to methylate the precursor, desmethyl-raclopride.[10]
-
Quality Control: The final product must pass quality control tests, including radiochemical purity (>98%), sterility, and pyrogen testing.[10]
-
Administration: A bolus injection of [11C]raclopride (typically ~10-20 mCi) is administered intravenously at the start of the PET scan.[9]
3. PET/CT or PET/MRI Scan Acquisition:
-
Dynamic Acquisition: A dynamic scan is acquired over 50-60 minutes immediately following the injection.[10] This allows for the measurement of the tracer's delivery and binding over time.
-
Framing: The acquisition is divided into a series of time frames, often starting with short frames (e.g., 10 x 1 minute) and progressing to longer frames (e.g., 6 x 5 minutes) to capture the initial rapid kinetics and later equilibrium state.[10]
-
Anatomical Imaging: A high-resolution T1-weighted MRI or a low-dose CT scan is acquired for anatomical co-registration and attenuation correction.[11]
4. Data Analysis and Quantification:
-
Image Reconstruction: Dynamic PET images are reconstructed with corrections for attenuation, scatter, and patient motion.
-
Image Co-registration: The PET images are co-registered to the individual's anatomical MRI or CT scan.
-
Region of Interest (ROI) Definition: ROIs are delineated on the anatomical image for key areas, including the striatum (caudate, putamen) and a reference region. The cerebellum is typically used as the reference region because it is considered to be devoid of D2 receptors.[9]
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential relative to non-displaceable binding (BPnd) is calculated using a kinetic model, most commonly the Simplified Reference Tissue Model (SRTM), with the cerebellum as the input function.[9]
-
Outcome Measure: The primary outcome is the BPnd value in the striatal subregions, which is proportional to the density of available D2/D3 receptors (Bavail) divided by the tracer's dissociation constant (Kd).
Applications in Parkinson's Disease Studies
-
Assessing D2 Receptor Status and Disease Progression: In early, untreated PD, studies consistently show an increase in [11C]raclopride binding in the putamen.[2][6] This is interpreted as a compensatory upregulation of postsynaptic D2 receptors in response to the chronic lack of dopamine. However, as the disease progresses and dopaminergic therapy is initiated, longitudinal studies have shown that this binding capacity decreases over several years.[5]
-
Measuring Endogenous Dopamine Release: [11C]raclopride is sensitive to competition from endogenous dopamine.[4] This property is exploited to measure changes in synaptic dopamine concentration in response to pharmacological challenges (e.g., administration of L-dopa or amphetamine) or behavioral tasks (e.g., motor tasks).[2] A reduction in the [11C]raclopride binding potential from a baseline state to a stimulated state indicates an increase in dopamine release.
-
Differential Diagnosis of Parkinsonism: While PD is characterized by presynaptic dopamine deficiency, other atypical parkinsonian syndromes like Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP) involve significant postsynaptic neuron loss. [11C]raclopride PET can help differentiate these conditions by showing significantly reduced striatal D2 receptor binding in MSA and PSP patients compared to the often-elevated binding seen in early PD.[8]
-
Evaluating Therapeutic Interventions: Raclopride PET is used to investigate the in vivo mechanisms of drugs. For example, it can directly visualize the receptor occupancy of dopamine agonists like lisuride.[6] It is also used to assess the functional effects of therapies like deep brain stimulation (DBS) and neural transplantation by measuring their impact on dopamine release.[2]
-
Preclinical Research: In animal models of Parkinson's disease (e.g., using neurotoxins like 6-OHDA or MPTP), radiolabeled Raclopride is used with microPET imaging to study disease mechanisms and evaluate novel therapeutic agents in a manner that is translatable to human studies.[12][13]
References
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. ijrmnm.com [ijrmnm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Competition between 11C-raclopride and endogenous dopamine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term changes of striatal dopamine D2 receptors in patients with Parkinson's disease: a study with positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. A systematic review of lessons learned from PET molecular imaging research in atypical parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. Comparative Analysis of PET and MRI Image Processing in the C11-Raclopride PET | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Longitudinal PET Imaging with [11C]Raclopride in Neurodegenerative Disease
Introduction
Positron Emission Tomography (PET) with the radioligand [11C]Raclopride is a powerful in vivo imaging technique used to quantify dopamine D2/D3 receptor availability in the brain. [11C]Raclopride, a selective D2/D3 receptor antagonist, allows for the non-invasive assessment of changes in the dopaminergic system, which is significantly impacted in several neurodegenerative diseases. Longitudinal studies, involving repeated PET scans over time, are crucial for tracking disease progression and evaluating the efficacy of therapeutic interventions. These notes provide detailed protocols for researchers, scientists, and drug development professionals on the application of longitudinal [11C]Raclopride PET imaging in neurodegenerative diseases such as Parkinson's Disease (PD) and Huntington's Disease (HD).
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal [11C]Raclopride PET studies in Parkinson's Disease and Huntington's Disease, showcasing the typical changes observed in dopamine D2/D3 receptor binding potential (BP).
Table 1: Longitudinal Changes in Striatal [11C]Raclopride Binding Potential (BP) in Parkinson's Disease
| Brain Region | Patient Population | Follow-up Duration | Observed Change in BP |
| Putamen | Drug-naïve early PD | 3-5 years | Initially, a significant increase compared to controls was observed. After 3-5 years of treatment with levodopa and dopamine agonists, a significant reduction in BP was noted compared to baseline[1]. |
| Caudate Nucleus | Drug-naïve early PD | 3-5 years | Initially, values were in the normal range. After 3-5 years of treatment, a significant reduction in BP was observed compared to baseline[1]. |
| Putamen | Early PD (untreated) | 6 months | A progressive increase in [11C]Raclopride uptake was preserved in the striatum contralateral to the symptoms, indicating a persistent upregulation of D2 receptors during the early stages of the disease[2]. |
| Striatum | Levodopa-treated PD | Acute Levodopa Challenge | A reduction in [11C]Raclopride uptake was observed, with the most pronounced effect in the posterior putamen, reflecting levodopa-induced increases in synaptic dopamine[3]. |
Table 2: Longitudinal Changes in Striatal [11C]Raclopride Binding Potential (BP) in Huntington's Disease
| Brain Region | Patient Population | Follow-up Duration | Observed Change in BP |
| Striatum | Symptomatic HD | ~2.5 years (Scan 1 vs 2) | A mean annual loss of 4.8% in striatal BP was reported[4]. |
| Striatum | Symptomatic HD | ~1 year (Scan 2 vs 3) | A mean annual loss of 5.2% in striatal BP was observed[4]. |
| Striatum | Asymptomatic HD mutation carriers | ~3.3 years | A mean annual loss of 4.0% in striatal D2 binding was found. In a subgroup with active progression, the mean annual loss was 6.5%. |
| Striatum | Symptomatic HD | ~3.3 years | A mean annual loss of 3.0% in D2 binding was reported. |
| Global Striatum | Symptomatic HD | 3 years | Global and regional BP steadily declined, with the global BP reaching 90% of its initial value after 3 years[5]. The dorsal parts of the striatum showed lower BP than the ventral parts[5]. |
Experimental Protocols
Radioligand Synthesis: [11C]Raclopride
[11C]Raclopride is typically synthesized via O-[11C]methylation of its desmethyl precursor, desmethyl-raclopride.
Materials:
-
[11C]Carbon Dioxide ([11C]CO2) produced from a cyclotron
-
Gas phase iodination system to produce [11C]Methyl Iodide ([11C]CH3I)
-
Desmethyl-raclopride (precursor)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
C18 cartridge for solid-phase extraction
-
Ethanol and sterile saline for formulation
Protocol:
-
Production of [11C]Methyl Iodide: [11C]CO2 from the cyclotron is converted to [11C]CH3I via a gas phase iodination method.
-
Radiolabeling: The [11C]CH3I is bubbled into a reactor vessel containing the desmethyl-raclopride precursor dissolved in DMSO with a small amount of NaOH.
-
Reaction Conditions: The reaction mixture is heated to approximately 70°C for 5 minutes to facilitate the labeling reaction.
-
Purification: The reaction mixture is then purified using a semi-preparative HPLC system to isolate [11C]Raclopride[6][7].
-
Formulation: The HPLC eluent containing the purified [11C]Raclopride is diluted with water and passed through a C18 cartridge to trap the product. The cartridge is washed with water and the final product is eluted with ethanol. This is then diluted with sterile saline and passed through a 0.22 µm filter into a sterile vial for injection.
-
Quality Control: The final product should be analyzed by HPLC for radiochemical purity (typically >98%) and tested for sterility and pyrogens. The total synthesis time is approximately 40 minutes.
An alternative method involves the use of [11C]methyl triflate for the O-[11C]methylation, which has also been reported to provide good radiochemical yields[6][7].
PET Scan Acquisition
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
A head-holder or thermoplastic mask is used to minimize head motion during the scan.
Protocol:
-
Transmission Scan: A transmission scan is performed prior to the injection of the radiotracer for attenuation correction.
-
Radiotracer Injection: A bolus injection of [11C]Raclopride is administered intravenously. A typical injection protocol involves a bolus of approximately 217.7 ± 10.3 MBq[8]. Dual-bolus methods can also be employed for studies investigating changes in endogenous dopamine within a single session[8].
-
Dynamic Emission Scan: A dynamic emission scan is initiated simultaneously with the injection. Data are acquired in 3D mode for a total of 50-90 minutes[8].
-
Scanning Frames: The scan is typically divided into a series of time frames, for example: ten 1-minute frames, followed by ten 2-minute frames, and six 3.33-minute frames for a total of 26 frames over 50 minutes.
-
MRI Co-registration: A high-resolution anatomical MRI scan (e.g., T1-weighted) is acquired for each subject to allow for accurate anatomical localization of the PET signal.
PET Image Analysis
Image Reconstruction and Pre-processing:
-
PET data are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
The dynamic PET images are corrected for head motion.
-
The individual's MRI is co-registered to their PET scan.
Quantification of [11C]Raclopride Binding: The binding potential (BP) of [11C]Raclopride is commonly estimated using a reference tissue model, which avoids the need for arterial blood sampling. The cerebellum is typically used as the reference region as it is considered to have a negligible density of dopamine D2 receptors[5].
Simplified Reference Tissue Model (SRTM): The SRTM is a widely used and robust method for quantifying receptor kinetics from dynamic PET data[9][10].
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for the target regions (e.g., caudate, putamen) and the reference region (cerebellum)[5].
-
Time-Activity Curves (TACs): TACs are generated for each ROI, representing the change in radioactivity concentration over time.
-
Kinetic Modeling: The SRTM is applied to the TACs to estimate the binding potential (BPND), which is a measure of the density of available receptors. Parametric images of BP can be generated on a voxel-by-voxel basis[5].
-
Statistical Analysis: For longitudinal studies, the percentage change in BP between baseline and follow-up scans is calculated for each ROI. Statistical parametric mapping (SPM) can also be used for voxel-wise statistical analysis of changes in BP over time[4][5].
Visualizations
Dopaminergic Synapse and [11C]Raclopride Binding
Caption: Dopaminergic synapse and [11C]Raclopride binding.
Experimental Workflow for Longitudinal [11C]Raclopride PET Imaging
Caption: Longitudinal [11C]Raclopride PET workflow.
References
- 1. Long-term changes of striatal dopamine D2 receptors in patients with Parkinson's disease: a study with positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET study on striatal dopamine D2 receptor changes during the progression of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa-induced changes in synaptic dopamine in patients with Parkinson's disease as measured by [11C]raclopride displacement and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 9. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Simplified Reference Tissue Model for PET Receptor Studies | Semantic Scholar [semanticscholar.org]
Revolutionizing Dopamine Receptor Imaging: A Comparative Analysis of [11C]Raclopride Injection Methods
For researchers, scientists, and drug development professionals, the precise in vivo quantification of dopamine D2/D3 receptors is paramount for understanding neuropsychiatric disorders and developing novel therapeutics. Positron Emission Tomography (PET) with the radioligand [11C]Raclopride is a cornerstone of this research. The choice of radiotracer injection methodology significantly impacts the accuracy, reproducibility, and clinical feasibility of these studies. This document provides a detailed comparison of two prominent methods: the bolus-plus-infusion and the dual-bolus injection protocols.
The bolus-plus-infusion method aims to achieve a steady-state equilibrium of the radiotracer, simplifying data analysis. In contrast, the dual-bolus method offers a dynamic approach to measure baseline and activated receptor binding within a single session, proving advantageous for activation studies. This application note will delve into the detailed protocols of each method, present a comprehensive comparison of their performance based on quantitative data, and provide visual workflows to aid in experimental design.
Comparative Analysis of Quantitative Outcomes
The selection of an appropriate injection protocol is critical and depends on the specific research question. The following tables summarize key quantitative data from comparative studies to facilitate an evidence-based decision.
Table 1: Reproducibility of Dopamine D2/D3 Receptor Binding Potential (BPND) at Baseline
| Parameter | Bolus-plus-Infusion Method | Dual-Bolus Method |
| Binding Potential (BP1) | - | 2.50 ± 0.10 |
| Binding Potential (BP2) | - | 2.48 ± 0.11 |
| Mean Absolute Difference (MAD) | Higher Variability | 1.10 ± 0.66%[1][2] |
| Intraclass Correlation Coefficient (ICC) | Lower Correlation | 0.959[1][2] |
Note: BP1 and BP2 in the dual-bolus method refer to the binding potential calculated after the first and second bolus injections, respectively, in a resting state. The bolus-plus-infusion method does not typically involve two separate baseline BP calculations in the same manner.
Table 2: Measurement of Dopamine Release during a Cognitive Task (Change in Binding Potential, ΔBP)
| Parameter | Bolus-plus-Infusion Method | Dual-Bolus Method |
| Change in Binding Potential (ΔBP) | -0.31 ± 2.90[1] | -0.35 ± 1.53[1] |
| Range of ΔBP | -4.32 to 5.87[1] | -2.22 to 2.29[1] |
The dual-bolus method demonstrates superior reproducibility with a lower Mean Absolute Difference and a higher Intraclass Correlation Coefficient for baseline scans[1][2]. Furthermore, in activation studies, the dual-bolus method shows a considerably smaller variation in the change in binding potential (ΔBP), indicating a more reliable measurement of dopamine release[1].
Experimental Protocols
The following are detailed methodologies for the bolus-plus-infusion and dual-bolus [11C]Raclopride injection protocols.
Bolus-plus-Infusion Protocol
This method is designed to achieve and maintain a steady-state concentration of [11C]Raclopride in the brain, allowing for simplified quantification of receptor binding.
1. Radiotracer Preparation:
-
Prepare [11C]Raclopride according to standard radiochemical synthesis procedures.
-
The total injected dose is typically around 429 ± 76 MBq, with a specific activity of approximately 281 ± 191 MBq/nmol[3].
2. Injection Procedure:
-
Administer an initial intravenous bolus of approximately 50% of the total dose (e.g., 214 ± 41 MBq) at the start of the PET scan[3].
-
Immediately following the bolus, commence a continuous infusion of the remaining 50% of the [11C]Raclopride dose (e.g., 215 ± 36 MBq) using an infusion pump[3].
-
The infusion is typically maintained for the duration of the scan, which can be up to 100-105 minutes[1][3]. The ratio of the bolus to the infusion rate is often designed through computer simulation to ensure a stable time-activity curve after an initial uptake period (e.g., after 38 minutes)[1][2].
3. PET Data Acquisition:
-
Acquire emission data in three-dimensional mode for the entire duration of the infusion (e.g., 100 minutes)[1][2].
-
Reconstruct the data using appropriate algorithms, such as filtered back-projection[1].
4. Data Analysis:
-
The binding potential (BPND) is typically calculated from the data acquired during the equilibrium phase.
-
For activation studies, a baseline BPND is calculated from a time window before the stimulus (e.g., 40-50 minutes), and a post-stimulation BPND is calculated from a time window after the stimulus (e.g., 60-85 minutes)[3].
Dual-Bolus Protocol
This method involves two discrete bolus injections of [11C]Raclopride, allowing for the measurement of receptor binding at two distinct time points within a single PET session. This is particularly useful for assessing changes in dopamine levels in response to a stimulus.
1. Radiotracer Preparation:
-
Prepare two separate syringes of [11C]Raclopride for the two bolus injections.
-
The first bolus is typically around 217.7 ± 10.3 MBq with a specific activity of 224.8 ± 62.7 GBq/μmol at the time of injection[1][2].
-
The second bolus is typically around 195.2 ± 13.2 MBq with a specific activity of 48.3 ± 13.4 GBq/μmol at the time of injection[1][2].
2. Injection Procedure:
-
Administer the first bolus injection at the initiation of the PET scan[1][2].
-
Administer the second bolus injection at a predetermined time point, for example, 45 minutes after the first injection[1][2][4].
3. PET Data Acquisition:
-
Acquire emission data in three-dimensional mode for a total of 90 minutes from the time of the first injection[1][2].
-
The data acquisition is continuous throughout the two bolus injections.
4. Data Analysis:
-
The data is analyzed using an extended simplified reference tissue model to estimate the binding potential for the first injection (BP1) and the second injection (BP2)[1][2].
-
For activation studies, the stimulus is typically introduced before the second bolus, allowing BP1 to serve as the baseline and BP2 to reflect the post-stimulation state.
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both injection methods.
Caption: Workflow for the Bolus-plus-Infusion [11C]Raclopride PET method.
Caption: Workflow for the Dual-Bolus [11C]Raclopride PET method.
Conclusion
Both the bolus-plus-infusion and dual-bolus methods are valuable tools for [11C]Raclopride PET imaging. The bolus-plus-infusion method offers simplicity in achieving a steady-state for straightforward BPND quantification. However, the dual-bolus method provides superior test-retest reproducibility and is particularly well-suited for activation studies aiming to measure dynamic changes in dopamine release with greater precision. The choice between these methods should be guided by the specific aims of the research, with the dual-bolus method being the preferred approach for studies requiring high reproducibility and the detection of subtle changes in receptor occupancy.
References
- 1. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 2. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous ethanol increases dopamine release in the ventral striatum in humans: PET study using bolus-plus-infusion administration of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common artifacts in Raclopride PET imaging and how to correct them
This guide provides troubleshooting for common artifacts encountered during [¹¹C]raclopride Positron Emission Tomography (PET) imaging. It is intended for researchers, scientists, and drug development professionals to help ensure data quality and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in Raclopride PET imaging?
A1: The most frequently encountered artifacts in PET imaging, including with [¹¹C]raclopride, are those caused by patient motion, errors in CT-based attenuation correction (especially from metallic implants), and the partial volume effect (PVE) due to the scanner's limited spatial resolution.[1][2][3] Respiratory motion can also cause misregistration between the PET and CT scans.[1]
Q2: How critical is patient preparation for a successful Raclopride scan?
A2: Patient preparation is crucial. The patient should be able to lie still for the duration of the scan (often 60-90 minutes).[4][5] Medications known to affect dopamine D2 receptor binding should be withdrawn if possible.[6] It is also important for the patient to be comfortable to minimize the risk of movement.[5] For general PET imaging, patients are often instructed to avoid strenuous activity and follow a specific diet (low-sugar, low-carbohydrate) for 24 hours prior to the scan, though protocols for neuroreceptor imaging may vary.[7]
Q3: What is the Partial Volume Effect (PVE) and why is it significant for Raclopride imaging?
A3: The Partial Volume Effect (PVE) is an artifact caused by the limited spatial resolution of PET scanners.[2][8] It leads to a "spill-over" of the radioactive signal between adjacent brain regions. This is particularly significant for [¹¹C]raclopride imaging because it targets small structures like the caudate and putamen in the striatum. PVE can lead to an underestimation of the true radiotracer concentration in these small regions, potentially impacting the quantification of dopamine D2/D3 receptor binding potential (BP_ND).[2][8]
Troubleshooting Guide
Issue 1: Blurry Images, Ghosting, or Inaccurate Quantification
Potential Cause: Patient Head Motion
Patient head motion during a long PET scan is a primary source of image degradation.[3][9] It can cause blurring, misalignments between dynamic frames, and mismatches between the emission (PET) and transmission (CT/MR) scans used for attenuation correction.[10][11] This leads to inaccurate quantification of receptor binding.[12]
Solutions:
-
Patient Comfort and Immobilization: Ensure the patient is comfortable and use head restraints or cushions to minimize involuntary movement.[5][13]
-
Motion Tracking: Employ motion tracking systems that monitor head position during the scan.[3][14] This data can be used to correct for motion during image reconstruction.
-
Image-Based Motion Correction: If motion tracking is unavailable, perform frame-by-frame realignment of the dynamic PET data during post-processing.[9][12] This involves registering each time frame to a reference frame (e.g., the first frame).[12]
-
Reconstruction-Based Correction: Advanced methods incorporate motion parameters directly into the image reconstruction algorithm, which can correct for both inter-frame (between frames) and intra-frame (within a single frame) motion.[9][15]
Issue 2: Streaks, Dark Spots, or Areas of Falsely High/Low Uptake
Potential Cause: Attenuation Correction (AC) Artifacts
Modern PET/CT scanners use a CT scan to create an attenuation map, which corrects for the absorption of photons by the body.[16] Errors in this map can create significant artifacts.[17]
-
Metal Implants: Dental fillings or surgical clips can cause severe streak artifacts on the CT image.[17][18] These high-density streaks can lead to an overestimation of tracer uptake (falsely high signal) in the corresponding PET image.[18][19] Conversely, dark bands or areas of signal loss can also occur, leading to underestimation.[18]
-
Patient Repositioning: If the patient moves between the CT scan and the PET scan, a mismatch between the attenuation map and the emission data will occur, leading to incorrect corrections and artifactual defects.[1][20]
Solutions:
-
Metal Artifact Reduction (MAR) Algorithms: Use specialized iterative MAR algorithms during CT reconstruction.[21] These algorithms can significantly reduce artifacts, leading to more accurate attenuation correction and PET quantification.[18][22]
-
Inspect Non-Attenuation-Corrected (NAC) Images: Always review the NAC PET images.[17][23] While quantitatively inaccurate, they are not affected by CT-based AC artifacts and can help confirm if an area of high uptake is real or an artifact.[17]
-
Minimize Inter-Scan Motion: Ensure the patient remains as still as possible between the CT and PET acquisitions.
Quantitative Impact of Metal Artifact Reduction (iMAR)
The use of iterative Metal Artifact Reduction (iMAR) has been shown to significantly improve the accuracy of PET quantification in areas affected by metallic implants.
| Artifact Type | Change in SUV_mean with iMAR | Change in SUV_max with iMAR | Reference |
| Bright Band Artifacts | -13.9% | -14.3% | [18] |
| Dark Band Artifacts | +33.3% | +25.3% | [18] |
| General Lesions Near Metal | Mean absolute difference of 3.5% | - | [21][24] |
Table showing the quantitative effect of iMAR on Standardized Uptake Value (SUV) in PET/CT.
Issue 3: Underestimation of Binding Potential (BP_ND) in the Striatum
Potential Cause: Partial Volume Effect (PVE)
Due to the scanner's resolution limits, the signal from small, high-uptake regions (like the putamen) can spill into adjacent lower-uptake areas (like white matter), and vice-versa. This "averaging" effect leads to an underestimation of the true binding potential.[2] Studies have shown that without correction, BP_ND in the caudate and putamen can be underestimated by as much as 35% and 28%, respectively.[8]
Solutions:
-
Partial Volume Correction (PVC) Methods: Apply a PVC algorithm during data analysis. These methods use information from a co-registered high-resolution structural image (MRI) to correct for the signal spill-over.
-
Common PVC Techniques:
-
Geometric Transfer Matrix (GTM): A region-based method that uses segmented anatomical regions from an MRI to correct the PET data. It has been shown to perform well for [¹¹C]raclopride data.[25]
-
Deconvolution Algorithms: These image-based methods attempt to mathematically reverse the blurring effect caused by the scanner's resolution.[26][27] They can be an effective alternative to MRI-based methods and may be less sensitive to registration errors.[26]
-
Experimental Protocol: Frame-Based Motion Correction
This protocol describes a common, image-based method to correct for head motion in dynamic [¹¹C]raclopride PET data.[12]
-
Acquire Dynamic Data: Acquire PET data in list mode or as a series of time frames over the scan duration (e.g., 90 minutes).[14][28]
-
Reconstruct Individual Frames: Reconstruct the raw data into a sequence of 3D images (frames).
-
Select a Reference Frame: Choose a stable, high-quality frame as the reference, typically one of the initial frames after tracer uptake.[12]
-
Co-register Frames: Use a rigid-body registration algorithm (which accounts for translation and rotation) to align every other frame in the dynamic series to the reference frame.
-
Apply Transformations: Apply the calculated transformation parameters to each corresponding frame to create a motion-corrected dynamic series.
-
Verify Correction: Visually inspect the corrected dynamic series as a cine loop to ensure motion has been adequately removed.
-
Perform Kinetic Modeling: Use the corrected dynamic data for subsequent kinetic analysis to calculate binding potential maps.
Visualizations
Caption: A troubleshooting decision tree for identifying and correcting common Raclopride PET artifacts.
Caption: An experimental workflow for frame-based motion correction in dynamic PET studies.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Motion artifact reduction on parametric PET images of neuroreceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 8. Design and Implementation of an Automated Partial Volume Correction in PET: Application to Dopamine Receptor Quantification in the Normal Human Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of motion and model bias on the detection of dopamine response to behavioral challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of motion correction for dynamic [{sup 11}C]Raclopride brain PET data on the evaluation of endogenous dopamine release in striatum (Journal Article) | ETDEWEB [osti.gov]
- 13. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medrxiv.org [medrxiv.org]
- 16. PET/CT [introductiontoradiology.net]
- 17. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of different metal artifact reduction techniques on attenuation correction in 18F-FDG PET/CT examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. Value of CT iterative metal artifact reduction in PET/CT—clinical evaluation in 100 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cme.lww.com [cme.lww.com]
- 24. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Partial-volume correction increases estimated dopamine D2-like receptor binding potential and reduces adult age differences - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deconvolution-based partial volume correction in Raclopride-PET and Monte Carlo comparison to MR-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Extrastriatal [11C]Raclopride Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [11C]Raclopride Positron Emission Tomography (PET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when quantifying extrastriatal dopamine D2/3 receptor binding.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying extrastriatal [11C]Raclopride binding so challenging?
A1: The primary challenge lies in the significantly lower density of dopamine D2/3 receptors in extrastriatal regions compared to the striatum, which can be up to two orders of magnitude lower.[1] This low receptor density results in a poor signal-to-noise ratio, making it difficult to obtain reliable and reproducible measurements.[2][3] Consequently, the validity of using [11C]Raclopride for these regions is a subject of ongoing scientific debate.[4]
Q2: How reliable are extrastriatal [11C]Raclopride binding potential (BPnd) measurements?
A2: The reliability of extrastriatal [11C]Raclopride BPnd is considerably lower than that observed in the striatum. Test-retest studies have shown high variability in extrastriatal areas. For instance, the mean absolute variation can be as high as 13-59% in cortical regions, compared to 4-7% in the striatum.[1] Some studies have demonstrated good to moderate reproducibility in certain cortical areas and the thalamus, suggesting that with optimized protocols, reliable data may be achievable.[3]
Q3: Is [11C]Raclopride a valid radioligand for measuring extrastriatal D2/3 receptors?
A3: The validity of [11C]Raclopride for extrastriatal D2/3 receptor quantification has been questioned. Studies comparing [11C]Raclopride to higher-affinity radioligands, such as [11C]FLB 457, have shown weak to moderate correlations in binding potentials between the two tracers.[2][4] This suggests that [11C]Raclopride may not accurately reflect the true density of D2/3 receptors in these low-density regions.[4] Furthermore, pharmacological challenge studies have shown low occupancy of [11C]Raclopride in some extrastriatal regions, further questioning its validity.[1][4]
Q4: What is the impact of endogenous dopamine on extrastriatal [11C]Raclopride binding?
A4: [11C]Raclopride is an antagonist that competes with endogenous dopamine for binding to D2/3 receptors.[5][6] Changes in synaptic dopamine concentration, whether induced by pharmacological challenges, cognitive tasks, or even resting-state fluctuations, can displace [11C]Raclopride and alter the measured BPnd.[6][7] This sensitivity to endogenous dopamine is a key feature for studying dopamine release but also introduces a potential confounding factor when aiming for baseline receptor density measurements.
Q5: Which reference region is recommended for extrastriatal [11C]Raclopride studies?
A5: The cerebellum is the most commonly used reference region for [11C]Raclopride PET studies because it is considered to be nearly devoid of D2/3 receptors.[1][3] The Simplified Reference Tissue Model (SRTM) is frequently employed to quantify BPnd using the cerebellum's time-activity curve as an input function.[1][3] However, for extrastriatal regions with very low specific binding, the choice of reference region and kinetic model can significantly impact the results, and its use is not without debate.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in test-retest measurements for cortical regions. | 1. Low signal-to-noise ratio due to low D2/3 receptor density.[2][3]2. Subject head motion during the long scan duration.3. Variations in endogenous dopamine levels between scans.[7] | 1. Consider using a higher-affinity radioligand like [11C]FLB 457 for extrastriatal targets if available.[2][4]2. Employ robust head motion correction techniques. Select subjects with minimal motion for analysis.[3]3. Standardize subject conditions (e.g., fasting, rest) to minimize fluctuations in dopamine. |
| Poor correlation between [11C]Raclopride BPnd and data from higher-affinity tracers (e.g., [11C]FLB 457). | 1. [11C]Raclopride's medium affinity may be insufficient to reliably detect the low receptor concentrations in extrastriatal areas.[4]2. Differences in sensitivity to endogenous dopamine between the tracers. [11C]fallypride, for example, is less influenced by ambient dopamine.[8] | 1. Acknowledge the limitations of [11C]Raclopride for extrastriatal quantification and interpret results with caution.[2][4]2. For validation studies, a multi-ligand approach can be insightful but may not be feasible for all research questions. |
| Low or non-significant drug occupancy detected in extrastriatal regions after administration of a D2/3 antagonist. | 1. The true receptor occupancy might be very low and fall below the detection limit of [11C]Raclopride in that region.[1]2. High noise levels in the measurement obscure the small change in binding. | 1. Increase the statistical power by increasing the number of subjects.2. Use advanced data analysis techniques to improve signal detection.3. Consider if the administered drug dose was sufficient to induce measurable occupancy in low-density regions. |
| Unexpected changes in BPnd during a single-scan experiment designed to measure dopamine release. | 1. Instability in the radioligand infusion rate (for bolus-plus-infusion protocols).2. Subject movement coinciding with the task or stimulus.3. Cognitive or emotional state of the subject influencing baseline dopamine levels.[7] | 1. Ensure the infusion pump is functioning correctly and the line is patent. Dual-bolus injection protocols can offer an alternative.[5][6]2. Carefully review motion correction outputs and exclude data with excessive movement during critical periods.3. Control for and monitor the psychological state of the participant as much as possible. |
Quantitative Data Summary
Table 1: Test-Retest Variability of [11C]Raclopride Binding Potential (BPnd)
| Brain Region | Mean Absolute Variation (%) | Intraclass Correlation Coefficient (ICC) | Reference |
| Striatum | |||
| Caudate Nucleus | 4.5 | 0.82 | [3] |
| Putamen | 3.9 | 0.83 | [3] |
| Ventral Striatum | 3.9 | 0.82 | [3] |
| Extrastriatal | |||
| Thalamus | 3.7 - 17 | 0.92 | [1][3] |
| Temporal Cortex | 13 - 59 | Not Reported | [1] |
| Frontal Cortex | 13 - 59 | Not Reported | [1] |
| Dorsolateral Prefrontal Cortex | 6.1 | Not Reported | [3] |
| Superior Frontal Gyrus | 13.1 | Not Reported | [3] |
Table 2: Comparison of [11C]Raclopride and [11C]FLB 457 Binding Potentials (BPnd)
| Brain Region | [11C]Raclopride BPnd (Mean) | [11C]FLB 457 BPnd (Mean) | Pearson's R (within-subject correlation) | Reference |
| Thalamus | ~0.2 | ~2.0 | 0.30 - 0.56 | [2][4] |
| Temporal Cortex | ~0.05 | ~1.5 | 0.30 - 0.56 | [2][4] |
| Frontal Cortex | ~0.05 | ~1.0 | 0.30 - 0.56 | [2][4] |
Experimental Protocols
Protocol 1: Bolus-Plus-Infusion Method for Test-Retest Reliability
-
Subject Preparation: Subjects are positioned in the PET scanner to ensure comfort and minimize movement for the duration of the scan. A cannula is inserted into an antecubital vein for radiotracer administration.
-
Radiotracer Administration: A bolus of [11C]Raclopride is injected intravenously, immediately followed by a continuous infusion of the radiotracer. A common protocol uses a bolus-to-infusion rate ratio (Kbol) of 105 minutes.[3]
-
PET Data Acquisition: Dynamic 3D PET data are acquired for approximately 80-90 minutes.[3]
-
Data Analysis:
-
Dynamic PET images are reconstructed and corrected for attenuation, scatter, and motion.
-
Regions of interest (ROIs) are delineated on co-registered MRI scans.
-
The Simplified Reference Tissue Model (SRTM) is applied to the time-activity curves of each ROI, using the cerebellum as the reference tissue, to estimate the binding potential (BPnd).[3]
-
-
Retest Scan: The entire procedure is repeated on a separate day (e.g., 5 weeks later) to assess test-retest reliability.[3]
Protocol 2: Dual-Bolus Injection Method for Measuring Dopamine Release
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Subject Preparation: Similar to the bolus-plus-infusion protocol.
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First [11C]Raclopride Injection: A bolus of [11C]Raclopride (e.g., ~218 MBq) is administered at the start of the PET scan.[5] This allows for the measurement of baseline BPnd (BP1).
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PET Data Acquisition (Baseline): Dynamic PET data are acquired for a set period (e.g., 45 minutes).[5]
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Stimulation/Task: The subject performs a cognitive task or receives a pharmacological challenge designed to induce dopamine release.
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Second [11C]Raclopride Injection: A second bolus of [11C]Raclopride (e.g., ~195 MBq) is administered.[5]
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PET Data Acquisition (Stimulation): PET data acquisition continues for another set period (e.g., 45 minutes) to measure BPnd during the stimulated state (BP2).
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Data Analysis: An extended simplified reference tissue model is used to estimate BP1 and BP2 from the single PET session.[5][6] A reduction in BPnd from the first to the second injection (BP2 < BP1) is interpreted as evidence of dopamine release.
Visualizations
Caption: Workflow for a [11C]Raclopride test-retest reliability study.
Caption: Dual-bolus protocol for measuring dopamine release with [11C]Raclopride.
Caption: Factors contributing to challenges in extrastriatal [11C]Raclopride PET.
References
- 1. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457 | bioRxiv [biorxiv.org]
- 3. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: A PET study of within-subject correlations with [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 6. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psypost.org [psypost.org]
Impact of patient state on baseline [11C]Raclopride binding potential
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of a patient's physiological and psychological state on baseline [11C]Raclopride binding potential (BP).
Frequently Asked Questions (FAQs)
Q1: What is the impact of psychological stress and anxiety on baseline [11C]Raclopride binding potential?
A1: Psychological stress can trigger the release of endogenous dopamine in the brain. This increase in dopamine competes with [11C]Raclopride for binding to D2/D3 receptors, which can lead to a reduction in the measured binding potential (BP). The extent of this decrease can differ among individuals and may be influenced by the specific brain region being examined.
Q2: Can the time of day when the PET scan is conducted affect the results?
A2: Yes, the time of day can influence baseline [11C]Raclopride BP. Dopamine levels are known to follow a diurnal rhythm, which can cause fluctuations in receptor availability throughout the day. To minimize this variability, it is recommended to perform scans at a consistent time of day for all participants in a study.
Q3: Does a patient's fasting state have an effect on [11C]Raclopride binding?
A3: The fasting state of a patient can indeed influence the baseline [11C]Raclopride binding potential. Studies have shown that metabolic states can affect dopamine signaling. Therefore, it is advisable to standardize the fasting conditions for all subjects prior to scanning.
Q4: Is there a difference in [11C]Raclopride BP between different phases of the menstrual cycle in female participants?
A4: Yes, fluctuations in hormone levels during the menstrual cycle can impact dopamine D2/D3 receptor availability. To control for this variable, it is recommended to conduct scans during a specific phase of the menstrual cycle, such as the follicular phase, for all female participants.
Troubleshooting Guide
Issue 1: High variability in baseline [11C]Raclopride BP values across subjects.
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Possible Cause: Inconsistent patient states (e.g., varying levels of anxiety, different fasting durations, scans performed at different times of day).
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Recommendation: Implement a standardized protocol for patient preparation. This should include a period of rest in a quiet, dimly lit room before the scan to minimize anxiety, standardized fasting instructions, and scheduling scans at a consistent time of day.
Issue 2: Unexpectedly low baseline [11C]Raclopride BP in a subset of participants.
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Possible Cause: The participants may have experienced significant stress or anxiety prior to or during the scan, leading to increased dopamine release and consequently, lower radiotracer binding.
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Recommendation: Administer anxiety and stress level questionnaires before the scan to account for these psychological factors in your analysis. Consider acclimatizing participants to the scanner environment to reduce anxiety.
Issue 3: Inconsistent results in a longitudinal study with repeated scans of the same individuals.
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Possible Cause: Changes in the patient's state between scans (e.g., differences in diet, sleep patterns, or stress levels) can contribute to variability in longitudinal measurements.
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Recommendation: Advise participants to maintain a consistent lifestyle, including diet and sleep schedule, for a set period before each scan. It is also important to document any significant life events that could affect their psychological state.
Quantitative Data Summary
Table 1: Impact of Patient State on [11C]Raclopride Binding Potential (BP)
| Patient State Factor | Brain Region | Percentage Change in BP | Reference |
| Psychological Stress | Striatum | 10-20% decrease | |
| Time of Day (Morning vs. Afternoon) | Putamen | 5-10% variation | |
| Fasting (Fasted vs. Non-fasted) | Caudate | 5-8% variation | |
| Menstrual Cycle (Follicular vs. Luteal) | Ventral Striatum | 10-15% variation |
Experimental Protocols
Protocol 1: Standardized Patient Preparation for [11C]Raclopride PET Scan
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Fasting: Patients should fast for a minimum of 6 hours prior to the scan to minimize metabolic variability.
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Rest Period: Upon arrival at the imaging center, the patient should rest for at least 30 minutes in a quiet, dimly lit room to acclimate to the environment and reduce anxiety.
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Psychological Assessment: Administer standardized questionnaires to assess current anxiety and stress levels.
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Catheter Placement: An intravenous catheter will be placed for the injection of the radiotracer.
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Positioning: The patient will be positioned in the PET scanner, and a head fixation device will be used to minimize movement.
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Scanning: The [11C]Raclopride injection and the dynamic scan will commence according to the imaging protocol.
Visualizations
Caption: Logical relationship between patient state and [11C]Raclopride BP.
Caption: Standardized workflow for patient preparation in [11C]Raclopride PET studies.
Caption: Competitive binding at the D2/D3 receptor.
Technical Support Center: [11C]Raclopride PET & the Simplified Reference Tissue Model (SRTM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the application of the Simplified Reference Tissue Model (SRTM) to [11C]Raclopride Positron Emission Tomography (PET) studies. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem: Unexpectedly high variability or bias in Binding Potential (BPND) estimates.
Possible Cause 1: Violation of SRTM Assumptions
The SRTM relies on several key assumptions. Violating these can introduce bias in your BPND estimates.[1][2]
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Troubleshooting Steps:
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Verify Reference Region Selection: The chosen reference region (typically the cerebellum) must be devoid of specific dopamine D2/D3 receptors.[1][3] Histological data or prior validation studies should support this assumption. Inadvertent inclusion of cerebellar regions with D3 receptor presence can lead to an underestimation of BPND.[4]
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Assess Model Fit: Even if the SRTM provides a good visual fit to the time-activity curve (TAC), it doesn't guarantee the underlying assumptions are met.[1][2] Consider comparing SRTM results with those from a two-tissue compartment model (2TCM) using an arterial input function if feasible. A significant discrepancy may indicate that the simpler one-tissue compartment assumption of SRTM is not valid for your data.[1][5]
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Evaluate Kinetic Model Appropriateness: [11C]Raclopride kinetics may not always conform to a one-tissue compartment model.[6] Simulations have shown that when both target and reference tissues are better described by a 2TC model, SRTM can underestimate BPND.[1]
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Possible Cause 2: Non-Steady-State Conditions (e.g., transient dopamine release)
The SRTM assumes that the concentration of endogenous dopamine remains stable throughout the scan.[7][8] This assumption is violated in studies designed to measure transient dopamine release in response to pharmacological or behavioral stimuli.[7][8]
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Troubleshooting Steps:
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Analyze Scan Duration Effects: If you suspect transient dopamine release, analyze your data using different scan durations (e.g., 70 min vs. 120 min). A significant dependence of the change in binding potential (ΔBPND) on the analyzed data window suggests that conventional methods like SRTM are unable to reliably quantify the transient change.[7][8]
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Consider Alternative Models: For activation studies, time-varying models may be more appropriate. The SRTM will produce a time-weighted average of the changing BPND, potentially underestimating the true effect of the dopamine release.[7]
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Problem: R1 parameter is correlated with BPND.
The R1 parameter in the SRTM represents the ratio of the delivery and transport of the radiotracer from blood to tissue in the target region relative to the reference region. Ideally, it should be independent of BPND.
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Troubleshooting Steps:
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Investigate Blood Flow Effects: While SRTM is generally considered less sensitive to blood flow changes than arterial input function models, significant alterations in cerebral blood flow (CBF) can still impact R1.[9] Although simulations have shown that the distribution volume (DV) is not affected by constant changes in blood flow, experimental data suggests that factors indirectly related to blood flow changes might alter the DV.[9]
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Examine Data Quality: A correlation between R1 and BPND has been observed in [11C]Raclopride studies.[10] This relationship might be influenced by noise in the data and the specific analysis method (e.g., region of interest vs. voxel-wise).
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Interpret with Caution: The interpretation of R1 as a pure measure of perfusion can be misleading for tracers like [11C]Raclopride that do not strictly adhere to the original SRTM constraints.[11][12]
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Frequently Asked Questions (FAQs)
Q1: What are the core assumptions of the Simplified Reference Tissue Model (SRTM)?
A1: The SRTM is based on four fundamental assumptions:
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The reference region is devoid of specific, displaceable binding sites for the radiotracer.
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The kinetics in both the target and reference regions can be described by a one-tissue compartment model.
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The contribution of radioactivity from whole blood to the tissue time-activity curves (TACs) is negligible.
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The non-displaceable binding (VND) is the same in the target and reference regions.[1]
Violation of any of these assumptions can lead to biased estimates of the binding potential (BPND).[1][2]
Q2: How does transient dopamine release affect SRTM analysis of [11C]Raclopride data?
A2: The SRTM assumes a steady-state environment, meaning the endogenous neurotransmitter concentration does not change during the scan.[7][8] In studies where a stimulus induces transient dopamine release, this assumption is violated. Consequently, the SRTM will not capture the dynamic change accurately. Instead, it will estimate a BPND that is a time-weighted average of the changing specific binding over the scan duration.[7] This can lead to an underestimation of the magnitude of dopamine release, and the results can be highly dependent on the portion of the scan data used for the analysis.[7][8]
Q3: Can the SRTM be used for extrastriatal [11C]Raclopride studies?
A3: While [11C]Raclopride is primarily used for studying the high-density dopamine D2/D3 receptors in the striatum, it has also been applied to extrastriatal regions like the thalamus and cortex.[13] However, the lower density of D2/D3 receptors in these areas results in a low signal-to-noise ratio, which can challenge the reliability of the measurements.[13] Despite this, studies have shown that decreases in extrastriatal [11C]Raclopride BPND can be observed after certain challenges.[13] Test-retest reliability in these regions should be carefully assessed.
Q4: Are there alternatives to the SRTM for analyzing [11C]Raclopride PET data?
A4: Yes, several alternatives exist, each with its own advantages and disadvantages:
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Full Reference Tissue Model (FRTM): This model does not assume a one-tissue compartment for the target region and can provide more accurate estimates if [11C]Raclopride exhibits two-tissue kinetics. However, it is more complex and may be less stable in the presence of noise.[6]
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Arterial Input Function Models (e.g., Two-Tissue Compartment Model - 2TCM): These are considered the gold standard as they do not rely on a reference region. However, they are invasive due to the requirement of arterial blood sampling.[5]
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Equilibrium Analysis: This method can be used with a bolus-plus-infusion protocol to estimate BPND as the ratio of the target region to the reference region at equilibrium. This approach should be independent of blood flow.[10]
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SRTM2: A two-step version of SRTM that aims to improve the numerical identifiability of the binding potential.[1]
Data Presentation
Table 1: Impact of SRTM Assumption Violations on BPND Estimates (Simulation-Based)
| Violated Assumption | True BPND | Bias in SRTM-derived BPND |
| Specific Binding in Reference | 2.0 | ~ -20% (Underestimation) |
| Two-Tissue Compartment Kinetics | 2.0 | ~ -10% to -15% (Underestimation) |
| Different Non-displaceable Binding | 2.0 | Can lead to over- or underestimation depending on the direction of the difference. |
| Note: Bias values are approximate and can vary depending on the specific kinetic parameters. Data synthesized from findings in[1][6]. |
Table 2: Test-Retest Reproducibility of [11C]Raclopride BPND using SRTM
| Brain Region | Mean BPND (± SD) | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Posterior Putamen | 4.55 ± 0.37 | 5.8 | 0.89 |
| Caudate Nucleus | 3.82 ± 0.33 | 5.5 | 0.92 |
| Ventral Striatum | 3.48 ± 0.27 | 7.1 | 0.82 |
| Thalamus | 0.70 ± 0.06 | 11.0 | 0.58 |
| Data from a study using bolus-plus-infusion and a high-resolution PET scanner.[13] |
Experimental Protocols
[11C]Raclopride PET Scan (Bolus Injection Protocol)
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Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A head-holding device is used to minimize motion.
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Radiotracer Injection: A bolus of [11C]Raclopride (e.g., 685 ± 55 MBq) is injected intravenously.[7]
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PET Data Acquisition: Dynamic list-mode data are acquired for a duration of 90-120 minutes on a high-resolution PET scanner.[7]
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Attenuation Correction: A transmission scan is performed prior to the dynamic scan for attenuation correction.
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Motion Correction: An optical tracking system can be used to monitor and correct for head motion during the scan.[7]
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Image Reconstruction: Data are reconstructed into a series of time frames using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
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Region of Interest (ROI) Definition: ROIs for the target regions (e.g., striatum) and the reference region (cerebellum) are delineated on co-registered MRI scans.
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Time-Activity Curve (TAC) Generation: TACs are generated by plotting the average radioactivity concentration within each ROI for each time frame.
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Kinetic Modeling: The TACs from the target and reference regions are used as input for the SRTM to estimate BPND, R1, and k2.
Mandatory Visualizations
Caption: Core assumptions of the SRTM for [11C]Raclopride PET analysis.
Caption: Troubleshooting workflow for biased SRTM results with [11C]Raclopride.
References
- 1. The simplified reference tissue model: model assumption violations and their impact on binding potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The simplified reference tissue model: model assumption violations and their impact on binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPC - Reference input compartmental models [turkupetcentre.net]
- 4. rctn.org [rctn.org]
- 5. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reference tissue forward model for improved PET accuracy using within-scan displacement studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations of SRTM, Logan graphical method, and equilibrium analysis for measuring transient dopamine release with [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of SRTM, Logan graphical method, and equilibrium analysis for measuring transient dopamine release with [(11)C]raclopride PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of blood flow on [11C]raclopride binding in the brain: model simulations and kinetic analysis of PET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Striatal dopamine transporter and receptor availability correlate with relative cerebral blood flow measured with [11C]PE2I, [18F]FE-PE2I and [11C]raclopride PET in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The simplified reference tissue model for SPECT/PET brain receptor studies. Interpretation of its parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Analysis of Transient Dopamine Release with Raclopride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]raclopride Positron Emission Tomography (PET) to study transient dopamine release.
Frequently Asked Questions (FAQs)
1. What is the basic principle behind using [11C]raclopride PET to measure transient dopamine release?
[11C]raclopride is a radiolabeled antagonist for dopamine D2/D3 receptors. It competes with endogenous dopamine for binding to these receptors.[1][2] An increase in synaptic dopamine concentration, induced by a pharmacological or behavioral stimulus, will lead to a decrease in the binding of [11C]raclopride to D2/D3 receptors.[1][3] This reduction in radiotracer binding, quantified as a change in binding potential (BP), serves as an indirect measure of dopamine release.[1][4]
2. What are the limitations of conventional analysis methods for [11C]raclopride PET data?
Conventional methods like the Simplified Reference Tissue Model (SRTM) and Logan graphical analysis often assume a steady-state condition of dopamine concentration throughout the scan.[5] This assumption is violated during experiments designed to evoke transient dopamine release, potentially leading to biased or inaccurate estimates of binding potential changes (ΔBP).[5] Furthermore, these methods can suffer from low sensitivity, especially when detecting low-amplitude dopamine release, due to the high noise levels in voxel-wise PET data.[6][7]
3. What are some of the novel, more sensitive analysis methods available?
Several novel methods have been developed to overcome the limitations of traditional approaches:
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Residual Space Detection (RSD): A data-driven technique that enhances the detection of low-magnitude dopamine release by transforming PET time activity curves into a residual space, which helps to isolate signals related to dopamine release.[6][8]
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Extended Multiple-Injection SRTM: This method allows for the estimation of BP changes within a single PET scan session by using multiple injections of [11C]raclopride, thereby reducing scan time and variability between scans.[4]
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Dual-Bolus Injection Approach: This protocol involves two bolus injections of [11C]raclopride in a single scan, demonstrating good reproducibility for estimating BP in both baseline and activated states.[1][3]
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Principal Component Analysis (PCA) of Residuals: Another data-driven approach that analyzes the residuals from regressing voxel-level signals on regional signals to effectively localize dopamine release.[7]
4. What is the difference between a bolus-plus-infusion and a dual-bolus injection protocol?
The bolus-plus-infusion method involves an initial bolus injection of [11C]raclopride followed by a continuous infusion to maintain a steady state of the radiotracer in the brain.[9] Changes in dopamine are then measured as deviations from this steady state. The dual-bolus method, on the other hand, uses two separate bolus injections within the same scanning session. The first injection establishes a baseline BP, and the second, administered before or during the stimulus, measures the BP in the activated state.[1][3] The dual-bolus method has shown superior reproducibility in some studies.[1][3]
5. Can [11C]raclopride be used to measure dopamine release in brain regions with lower D2/D3 receptor density?
While [11C]raclopride studies have predominantly focused on the D2-rich striatum, investigating dopamine release in extrastriatal regions is of growing interest.[10] However, the lower signal-to-noise ratio in these areas presents a significant challenge.[10] Higher affinity D2R PET ligands have been developed for regions where dopamine release is less pronounced. It is also worth noting that some research suggests raclopride may have good sensitivity for measuring dopamine release in certain cortical areas.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant change in [11C]raclopride binding potential (BP) is observed after stimulus. | Insufficient Dopamine Release: The stimulus (pharmacological or behavioral) may not have been potent enough to elicit a detectable level of dopamine release. | - Increase the intensity or duration of the behavioral task. - For pharmacological challenges, consider dose-response studies to ensure an adequate dose is being used. - Ensure that the timing of the stimulus is optimal relative to the [11C]raclopride injection and uptake. |
| High Noise Levels in PET Data: Noise can obscure small changes in BP, particularly at the voxel level.[6][7] | - Employ advanced denoising techniques in your image processing pipeline. - Consider using region of interest (ROI) based analysis in addition to voxel-wise analysis to improve statistical power. - Utilize novel analysis methods like Residual Space Detection (RSD) or PCA of residuals, which are designed to be more robust to noise.[6][7] | |
| Suboptimal Scan Timing: The timing of pre- and post-stimulus scans can significantly impact the signal-to-noise ratio. | - Optimize the scan timing based on simulations or previous studies. For bolus-plus-infusion protocols, optimal timing has been shown to reduce noise by up to 28%.[9][12] | |
| High variability in baseline [11C]raclopride BP between subjects or sessions. | Scan-to-Scan Variability: Factors such as patient positioning, radiotracer metabolism, and scanner calibration can contribute to variability. | - Implement a rigorous quality control protocol for all scans. - Consider using a dual-bolus or multiple-injection protocol within a single session to minimize inter-scan variability.[1][3][4] |
| Low Specific Activity of [11C]raclopride: A large molar mass of the injected raclopride can itself occupy a significant fraction of D2 receptors, leading to a reduction in BP.[1][3] | - Ensure high specific activity of the [11C]raclopride preparation to minimize this effect. | |
| The observed change in BP (ΔBP) seems to be influenced by the timing of the dopamine release. | Interaction between Tracer and Dopamine Dynamics: The magnitude of ΔBP is sensitive to the temporal relationship between the availability of free [11C]raclopride and the peak of the dopamine release.[13] | - Be cautious when directly comparing the magnitude of ΔBP across different stimuli or populations, as differences may reflect variations in the timing of dopamine release rather than the total amount released.[13] - Employ kinetic modeling approaches that can account for the dynamic nature of both the tracer and the neurotransmitter. |
| Difficulty in detecting dopamine release in extrastriatal regions. | Low D2/D3 Receptor Density: The lower concentration of D2/D3 receptors in cortical and other extrastriatal areas results in a weaker signal. | - Consider using a higher-affinity radiotracer if available. - Utilize advanced analysis methods specifically designed to enhance the detection of low-amplitude signals.[6][8] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on transient dopamine release with [11C]raclopride.
Table 1: Changes in [11C]raclopride Binding Potential (BP) in Response to Various Stimuli
| Stimulus | Brain Region | Mean BP Reduction (%) | Subject Population | Reference |
| Amphetamine | Ventral Striatum | 22% | Healthy Volunteers | [14] |
| Amphetamine | Putamen | 11% | Healthy Volunteers | [14] |
| Placebo (after amphetamine conditioning) | Ventral Striatum | 23% | Healthy Volunteers | [14] |
| Gambling Task | Ventral Striatum | 13.9% | Parkinson's Disease with Pathological Gambling | [15] |
| Gambling Task | Ventral Striatum | 8.1% | Parkinson's Disease Controls | [15] |
| Methamphetamine | Striatum | ~30% | Animals | [16] |
| Restraint Stress | Striatum | 29% | Animals | [16] |
Table 2: Reproducibility of the Dual-Bolus Injection Method
| Parameter | Value | Brain Region | Reference |
| Mean Absolute Difference (MAD) between BP1 and BP2 | < 2% | Whole Striatum | [1][3] |
| Intraclass Correlation Coefficient (ICC) | 0.959 | Whole Striatum | [1][3] |
Experimental Protocols
1. Dual-Bolus [11C]raclopride PET Protocol
This protocol is designed to measure baseline and activated dopamine D2/D3 receptor binding potential in a single session.
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Subject Preparation: Subjects should be positioned comfortably in the PET scanner to minimize movement. An intravenous line is inserted for radiotracer injection.
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First Bolus Injection: A bolus of [11C]raclopride (e.g., ~218 MBq) is administered at the start of the scan.[3]
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First Scan Period (Baseline): PET data is acquired for approximately 45 minutes to determine the baseline binding potential (BP1).[3]
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Stimulus Application: The behavioral or pharmacological stimulus is introduced towards the end of the first scan period or just before the second injection.
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Second Bolus Injection: A second bolus of [11C]raclopride (e.g., ~195 MBq) is administered approximately 45 minutes after the first injection.[3]
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Second Scan Period (Activated State): PET data is acquired for another 45 minutes to determine the binding potential in the activated state (BP2).[3]
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Data Analysis: An extended simplified reference tissue model (SRTM) is used to estimate BP1 and BP2. The change in binding potential (ΔBP = BP1 - BP2) is then calculated.
2. Bolus-plus-Infusion [11C]raclopride PET Protocol
This protocol aims to achieve a steady-state concentration of [11C]raclopride in the brain to measure changes in dopamine release.
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Subject Preparation: Similar to the dual-bolus protocol.
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Bolus Injection: A bolus of [11C]raclopride (e.g., ~261 MBq, representing half of the total dose) is administered at the start of the scan.[3]
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Continuous Infusion: Immediately following the bolus, a continuous infusion of the remaining [11C]raclopride is started and maintained for the duration of the scan (e.g., 100 minutes).[3]
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Pre-stimulus Scan Period: Data is acquired to establish a baseline BP once the radiotracer has reached equilibrium.
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Stimulus Application: The stimulus is administered after the baseline period.
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Post-stimulus Scan Period: Data acquisition continues to measure the change in BP following the stimulus.
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Data Analysis: The change in BP is calculated by comparing the BP during the post-stimulus period to the baseline period.
Visualizations
Caption: Competitive binding of Dopamine and [11C]Raclopride at the D2 receptor.
Caption: Workflow comparing kinetic modeling and data-driven analysis methods.
References
- 1. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raclopride studies of dopamine release: dependence on presynaptic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 4. Quantitative evaluation of changes in binding potential with a simplified reference tissue model and multiple injections of [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of SRTM, Logan graphical method, and equilibrium analysis for measuring transient dopamine release with [(11)C]raclopride PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting Dopamine Release via PCA of Residuals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of dopamine release with continuous infusion of [11C]raclopride: optimization and signal-to-noise considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levodopa effects on [ 11C]raclopride binding in the resting human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Conditioned Dopamine Release in Humans: A Positron Emission Tomography [11C]Raclopride Study with Amphetamine | Journal of Neuroscience [jneurosci.org]
- 15. Increased striatal dopamine release in Parkinsonian patients with pathological gambling: a [11C] raclopride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quality control and purity analysis for Raclopride-d5 hydrochloride
Welcome to the Technical Support Center for Raclopride-d5 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the quality control and purity analysis of Raclopride-d5 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Raclopride-d5 hydrochloride and what is its primary application?
Raclopride-d5 hydrochloride is the deuterium-labeled version of Raclopride, a potent and selective dopamine D2/D3 receptor antagonist.[1] Its primary application is as an internal standard (IS) in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), for the determination of Raclopride in biological matrices. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.
Q2: What are the recommended storage and handling conditions for Raclopride-d5 hydrochloride?
To ensure the stability and integrity of Raclopride-d5 hydrochloride, it is crucial to adhere to proper storage and handling procedures. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could compromise the standard. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: What are the typical quality control specifications for Raclopride-d5 hydrochloride?
High chemical and isotopic purity are critical for the reliable performance of deuterated internal standards.[2] While specifications can be batch-specific and should always be confirmed with the Certificate of Analysis (CofA), typical quality control parameters are summarized in the table below.
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | >99% | HPLC, LC-MS |
| Isotopic Purity | ≥98% | LC-MS, NMR |
| Deuterium Content | ≥99% atom % D | Mass Spectrometry |
Q4: How many deuterium atoms are ideal for an internal standard like Raclopride-d5?
Typically, a deuterated internal standard should contain between two to ten deuterium atoms.[2] Raclopride-d5, with five deuterium atoms, provides a sufficient mass shift to distinguish its mass-to-charge ratio (m/z) from the natural isotopic distribution of unlabeled Raclopride, thus preventing analytical interference.[2]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Decreasing Internal Standard Signal
Symptom: You observe a progressive decrease in the peak area of Raclopride-d5 hydrochloride over a series of injections, leading to inaccurate and imprecise quantitative results. You may also see a small peak appearing at the m/z of unlabeled Raclopride in your internal standard solution.
Possible Cause: This is a classic sign of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[3] This "back-exchange" alters the mass of the internal standard, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.[3]
Troubleshooting Workflow:
Detailed Steps:
-
Review Storage and Handling:
-
Solvent: Are you storing stock or working solutions in protic solvents like methanol or water? If solubility permits, consider switching to aprotic solvents such as acetonitrile or DMSO for long-term storage.[3]
-
pH: The pH of your mobile phase and sample diluent is critical. The rate of H/D exchange is often minimized in a pH range of 2.5 to 3. Avoid strongly acidic or basic conditions.
-
Temperature: Store standards at the lowest practical temperature to slow the rate of exchange.[3]
-
-
Conduct a Stability Study:
-
Prepare a solution of Raclopride-d5 hydrochloride in your typical sample diluent and mobile phase.
-
Analyze the solution immediately after preparation (t=0) and at regular intervals (e.g., 1, 4, 8, 24 hours) that reflect your typical experimental run time.
-
Monitor for a decrease in the peak area of the deuterated standard and the appearance of a peak corresponding to the unlabeled analyte.
-
-
Confirm Mass Shift via Mass Spectrometry:
-
Acquire a full-scan mass spectrum of a standard solution that has been stored for some time.
-
Look for ions that correspond to the loss of one or more deuterium atoms (M+4, M+3, etc.).
-
-
Implement Corrective Actions:
-
Based on your findings, adjust your solvent, pH, and storage temperature to minimize H/D exchange.
-
Issue 2: Poor Peak Shape or Retention Time Shifts in LC-MS Analysis
Symptom: You are observing peak broadening, splitting, or tailing for Raclopride-d5 hydrochloride. Alternatively, the retention time is shifting between injections.
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase composition or pH.
-
Fluctuations in column temperature or flow rate.
-
Sample overload.
Troubleshooting Workflow:
Detailed Steps:
-
Check System Basics:
-
Ensure your mobile phases are correctly prepared and degassed.
-
Verify that the pump is delivering a stable flow rate and that the column oven is maintaining a consistent temperature.
-
Inspect for any leaks in the system.
-
-
Evaluate Column Health:
-
If you suspect contamination, flush the column according to the manufacturer's instructions.
-
If the problem persists, consider replacing the column.
-
-
Optimize Method Parameters:
-
Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
-
If you suspect sample overload, try injecting a smaller volume or a more dilute sample.
-
Experimental Protocols
Protocol 1: Chemical Purity Analysis by HPLC
This protocol is a general guideline and may require optimization for your specific instrumentation and column.
| Parameter | Condition |
| Column | Phenomenex Luna C18 (5 µm, 100 x 2.0 mm) or equivalent |
| Mobile Phase | 35% Methanol : 65% 20 mM Ammonium Acetate (pH 4.5) |
| Flow Rate | 0.8 mL/min |
| Column Temp | 40°C |
| Detection | UV at 218 nm |
| Injection Vol. | 10 µL |
| Expected RT | Approximately 3.5 min (retention time may vary based on system and column)[4] |
Protocol 2: Isotopic Purity Analysis by LC-MS/MS
This protocol is designed for a typical triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Phenomenex Prodigy C18 or equivalent |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: Acetonitrile |
| Gradient | 80:20 (A:B) isocratic, or a suitable gradient |
| Flow Rate | 0.30 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Raclopride: m/z 347.2 → 112.1[5][6]Raclopride-d5: m/z 352.2 → 117.1 (example, requires optimization) |
| Data Analysis | To determine isotopic purity, acquire full scan mass spectra of a high-concentration solution. Calculate the purity by dividing the intensity of the desired deuterated peak (M+5) by the sum of intensities of all related isotopic peaks.[2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive LC-MS/MS method for the determination of S-raclopride in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to [11C]Raclopride and [18F]Fallypride for Dopamine D2/D3 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent radioligands, [11C]Raclopride and [18F]Fallypride, used in Positron Emission Tomography (PET) for imaging dopamine D2/D3 receptors. The choice of radiotracer is critical for the successful design and interpretation of neuroimaging studies, and this document aims to provide the necessary data and protocols to make an informed decision.
Core Properties and Performance Metrics
[11C]Raclopride and [18F]Fallypride are both antagonists for the D2/D3 receptors, but they exhibit distinct properties that make them suitable for different research applications. [11C]Raclopride, with its moderate affinity, is particularly useful for studying the high concentrations of D2/D3 receptors in the striatum and is sensitive to changes in endogenous dopamine levels.[1] In contrast, [18F]Fallypride has a higher affinity, making it more suitable for imaging the lower concentrations of receptors in extrastriatal regions.[1][2]
The key differences in their performance are summarized in the tables below.
Table 1: General Properties of [11C]Raclopride and [18F]Fallypride
| Property | [11C]Raclopride | [18F]Fallypride | Key Considerations |
| Radionuclide | Carbon-11 | Fluorine-18 | The short half-life of 11C requires an on-site cyclotron, while the longer half-life of 18F allows for off-site production and more flexible scheduling.[1] |
| Half-life | ~20.4 minutes | ~109.8 minutes | The longer half-life of 18F allows for longer scan durations, which can be advantageous for ligands with slower kinetics like Fallypride.[3][4] |
| Affinity (Kd) | Moderate | High | [18F]Fallypride's higher affinity allows for the detection of D2/D3 receptors in low-density extrastriatal regions.[1][2] |
| Primary Application | Striatal D2/D3 receptor imaging, dopamine release studies.[1] | Extrastriatal and striatal D2/D3 receptor imaging.[1][5] | [11C]Raclopride is more susceptible to displacement by endogenous dopamine, making it ideal for studying dopamine release dynamics.[6] |
| Selectivity | Non-selective for D2 vs D3 receptors.[6] | Some evidence suggests selectivity for D2 over D3 receptors.[6] | The interpretation of binding needs to consider the mixed D2/D3 population being imaged. |
Table 2: Test-Retest Reliability of Binding Potential (BPND)
Test-retest reliability is a crucial metric for evaluating the stability and reproducibility of a radiotracer. High reliability is essential for longitudinal studies and for detecting subtle changes in receptor availability.
| Brain Region | [11C]Raclopride (% Variability / ICC) | [18F]Fallypride (% Variability / ICC) |
| Striatum | ||
| Caudate Nucleus | 4.5% / 0.82[7] | <5% / >0.8[3][8] |
| Putamen | 3.9% / 0.83[7] | <5% / >0.8[3][8] |
| Ventral Striatum | 3.9% / 0.82[7] | ~8.25% / ~0.804[8] |
| Extrastriatal | ||
| Thalamus | 3.7% / 0.92[7] | <8% / >0.8[3][8] |
| Amygdala | - | <5% / >0.8[3][8] |
| Hippocampus | - | <8% / >0.8[3][8] |
| Prefrontal Cortex | ~20% / -[9] | 15.04% - 28.84% / ~0.8[3][8] |
ICC: Intraclass Correlation Coefficient. A value closer to 1 indicates higher reliability.
Experimental Protocols
Detailed and standardized protocols are vital for the reproducibility of PET imaging studies. Below are typical experimental workflows for studies using [11C]Raclopride and [18F]Fallypride.
[11C]Raclopride PET Protocol
-
Subject Preparation: Subjects are typically asked to abstain from food and drink for a few hours before the scan. For studies investigating dopamine release, a baseline scan is often performed, followed by a second scan after a pharmacological or behavioral challenge.
-
Radiotracer Administration: A bolus injection of [11C]Raclopride (typically 217.7 ± 10.3 MBq) is administered intravenously at the start of the scan.[9] For some protocols, a bolus-plus-infusion method is used to achieve a steady state of radiotracer concentration in the brain.[9]
-
PET Scan Acquisition: Dynamic emission data are acquired in 3D mode for approximately 60-90 minutes.[9][10] A transmission scan for attenuation correction is performed before the emission scan.[9]
-
Data Analysis: The binding potential (BPND) is often quantified using a simplified reference tissue model, with the cerebellum serving as the reference region due to its negligible D2/D3 receptor density.[11]
[18F]Fallypride PET Protocol
-
Subject Preparation: Similar to [11C]Raclopride studies, subjects are prepared to ensure a stable physiological state.
-
Radiotracer Administration: A slow intravenous bolus injection of [18F]Fallypride (on average, 179 ± 17 MBq) is administered.[5]
-
PET Scan Acquisition: Due to the slower kinetics of [18F]Fallypride, dynamic PET data is often acquired in blocks over a longer period, for example, a 64-minute baseline scan followed by later acquisition blocks.[5] Some protocols use a total scanning time of up to 4 hours with breaks.[3]
-
Data Analysis: Kinetic modeling, such as the linearized simplified reference region model, is used to analyze the PET data and estimate BPND.[5] The cerebellum is also typically used as the reference region.
Visualizing the Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the D2/D3 receptor signaling pathway, a general PET imaging workflow, and a logical comparison of the two tracers.
Caption: Dopamine D2/D3 receptor signaling cascade.
Caption: A typical workflow for a PET imaging study.
Caption: Decision tree for selecting a radiotracer.
Conclusion
Both [11C]Raclopride and [18F]Fallypride are valuable tools for in-vivo imaging of dopamine D2/D3 receptors. The choice between them should be guided by the specific research question. For studies focused on striatal dopamine dynamics and neurotransmitter release, the properties of [11C]Raclopride make it the superior choice. For investigations into the role of D2/D3 receptors in extrastriatal regions, where receptor density is lower, the high affinity of [18F]Fallypride is advantageous. By carefully considering the data and protocols presented in this guide, researchers can optimize their PET imaging studies to yield robust and meaningful results.
References
- 1. Striatal and extrastriatal dopamine D2/D3 receptors in schizophrenia evaluated with [18F]fallypride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. Extrastriatal dopamine D2 and D3 receptors in early and advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of methods for analysis of clinical [11C]raclopride studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Striatal vs extrastriatal dopamine D2 receptors in antipsychotic response--a double-blind PET study in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Raclopride and Haloperidol for In Vivo D2 Receptor Blockade Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate dopamine D2 receptor antagonist is critical for the accuracy and relevance of in vivo studies. This guide provides an objective comparison of two commonly used antagonists, raclopride and haloperidol, focusing on their binding profiles, pharmacokinetics, and application in key experimental paradigms such as Positron Emission Tomography (PET) and microdialysis.
This comparison highlights the distinct characteristics of raclopride, a highly selective antagonist with rapid kinetics often favored for imaging studies, and haloperidol, a potent, less selective, and long-acting antagonist widely used in pharmacological and behavioral models.
Comparative Analysis: Performance and Properties
The choice between raclopride and haloperidol hinges on the specific requirements of the experimental design. Raclopride's high selectivity and fast kinetics make it an ideal tool for quantifying D2 receptor occupancy without confounding effects from other receptor systems. In contrast, haloperidol's broader receptor profile and sustained action are often leveraged in studies aiming to model the effects of chronic antipsychotic treatment.
Binding Profile and Selectivity
The affinity of a ligand for its target receptor, and its selectivity over other receptors, are paramount for interpreting experimental results. Haloperidol exhibits high affinity for D2 receptors but also binds with significant affinity to other dopamine receptor subtypes, as well as serotonergic and adrenergic receptors. This lack of selectivity can introduce off-target effects. Raclopride, conversely, demonstrates high selectivity for D2/D3 receptors, making it a more precise tool for isolating D2 receptor-specific effects.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM)
| Receptor | Raclopride (Ki, nM) | Haloperidol (Ki, nM) | References |
| Dopamine D1 | >10,000 | 230 | [1] |
| Dopamine D2 | 1.8 - 3.9 | 0.89 - 1.5 | [1][2] |
| Dopamine D3 | 5.5 | 4.6 | [1] |
| Dopamine D4 | 2.4 | 10 | [1] |
| Serotonin 5-HT1A | >10,000 | 3600 | [1] |
| Serotonin 5-HT2A | 1,800 | 120 | [1] |
| Adrenergic α1 | 2,700 | 11 | [1] |
Note: Ki values can vary between studies based on experimental conditions. The data presented are representative values.
Pharmacokinetics
The pharmacokinetic properties of raclopride and haloperidol are markedly different, influencing their suitability for different types of in vivo studies. Raclopride has a shorter half-life, allowing for repeat imaging studies within a relatively short timeframe. Haloperidol's longer half-life is a key consideration for chronic dosing paradigms.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Raclopride | Haloperidol | References |
| Route of Administration | Intravenous (for PET) | Oral, Intramuscular, Subcutaneous | [3][4] |
| Bioavailability (Oral) | Not applicable for PET | 60-65% | [5] |
| Half-life (t½) | ~1.19 min (dissociation half-life) | ~20-30 hours (terminal half-life) | [2][4] |
| Time to Peak Plasma (Tmax) | N/A (IV bolus) | ~7 days (IM decanoate) | [5] |
| Metabolism | Rapid first-pass metabolism | Hepatic (CYP P450, carbonyl-reductase) | [4] |
In Vivo D2 Receptor Occupancy (PET)
Positron Emission Tomography (PET) with the radiolabeled tracer [11C]-raclopride is a gold standard for quantifying D2 receptor occupancy in the living brain. Its rapid kinetics and high selectivity allow for the detection of changes in receptor availability in response to pharmacological challenges or endogenous dopamine release. Haloperidol is often the subject of these PET studies, where [11C]-raclopride is used to measure the degree of D2 receptor blockade induced by haloperidol administration.
Table 3: In Vivo D2 Receptor Occupancy Data
| Compound | Dose | D2 Occupancy (%) | Species | Study Type | References |
| Haloperidol | 2.5 mg/day | ~75% | Human | PET | [6] |
| Haloperidol | 2 mg/day | 53-74% | Human | PET | [7] |
| Raclopride | 8 µg/kg | 41.8% | Rat | PET | [8] |
| Raclopride | 20 µg/kg | 64.9% | Rat | PET | [8] |
| Raclopride | 200 µg/kg | 83.1% | Rat | PET | [8] |
Functional Blockade (In Vivo Microdialysis)
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions. D2 receptor antagonists like haloperidol are known to increase dopamine release by blocking presynaptic D2 autoreceptors. This effect is a key measure of functional receptor blockade.
Table 4: Effects on Extracellular Dopamine (Microdialysis)
| Compound | Dose & Route | Brain Region | Effect on Dopamine | Species | References |
| Haloperidol | 0.5 mg/kg, IP | Prefrontal Cortex, Striatum, Nucleus Accumbens | Acute increase in extracellular DA | Rat | [9] |
| Haloperidol | Chronic | Prefrontal Cortex | Decrease in basal DA | Rat | [9] |
| Raclopride | Chronic | Caudate Putamen | Prolonged decrease in DA release (in response to quinpirole) | Rat | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative protocols for PET imaging and in vivo microdialysis.
Protocol 1: In Vivo D2 Receptor Occupancy using [11C]-raclopride PET
This protocol describes a typical procedure for measuring D2 receptor occupancy in human subjects.
-
Subject Preparation: Subjects are screened for health and contraindications. An intravenous line is inserted for tracer injection.
-
Tracer Injection: A bolus of [11C]-raclopride (e.g., 200-555 MBq) is injected intravenously.[3]
-
PET Scanning: Dynamic PET acquisition begins at the time of injection and continues for 60-90 minutes.[11] A transmission scan is performed prior to the emission scan for attenuation correction.[3]
-
Data Acquisition: Data is collected in a series of time frames (e.g., 6 x 5s, 3 x 10s, 4 x 60s, 2 x 150s, 2 x 300s, 4 x 600s).[11]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, typically for the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated using a simplified reference tissue model (SRTM), with the cerebellum as the reference region.[11]
-
-
Occupancy Calculation: For drug occupancy studies, a baseline scan is performed, followed by drug administration and a second post-dose scan. Receptor occupancy is calculated as the percentage change in BPND between the baseline and post-dose scans.
Protocol 2: In Vivo Microdialysis for Dopamine Release
This protocol outlines a general procedure for measuring haloperidol-induced changes in extracellular dopamine in rats.
-
Animal Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest (e.g., striatum, prefrontal cortex).[9] The cannula is secured with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24 hours to several days).[7]
-
Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.
-
Drug Administration: Haloperidol (e.g., 0.5 mg/kg) is administered via intraperitoneal (IP) or subcutaneous (SC) injection.[9]
-
Post-Drug Sample Collection: Dialysate collection continues for several hours following drug administration.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the mean baseline concentration.
Visualizations
Diagrams illustrating key concepts and workflows can aid in understanding the complex relationships in D2 receptor blockade studies.
Caption: D2 receptor signaling pathway and points of antagonism.
Caption: Experimental workflow for a D2 receptor occupancy PET study.
Caption: Key property comparison of Raclopride and Haloperidol.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Population pharmacokinetics of haloperidol in terminally ill adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Striatal Extracellular Dopamine Levels in Rats with Haloperidol-Induced Depolarization Block of Substantia Nigra Dopamine Neurons | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of chronic intermittent haloperidol and raclopride effects on striatal dopamine release and synaptic ultrastructure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Raclopride PET and Ex Vivo Autoradiography for Dopamine D2 Receptor Imaging
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) using [¹¹C]raclopride and ex vivo autoradiography for the quantification of dopamine D2-like receptors. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the cross-validation between these two critical techniques, supported by experimental data and detailed methodologies.
Introduction
[¹¹C]raclopride is a widely used radioligand for imaging dopamine D2/D3 receptors in the living brain via PET. This in vivo technique allows for the non-invasive study of receptor density and occupancy in both preclinical and clinical research. To validate the quantitative accuracy of in vivo PET measurements, it is essential to compare them with an established ex vivo method, such as autoradiography, which is considered a gold standard for quantifying receptor distribution in tissue sections. This guide details the correlation between these two methods, providing evidence for the validity of [¹¹C]raclopride PET as a reliable tool for dopamine D2 receptor research. The regional distribution of the binding potential (BP) of [¹¹C]raclopride as measured by PET is in good agreement with the known distribution of D2 dopamine receptors from in vitro studies.[1]
Quantitative Data Comparison
A key study in rats directly compared in vivo measurements of D2 receptor density (B'max) and affinity (KdVr) using a high-resolution intracerebral beta-microprobe with [¹¹C]raclopride, and in vitro measurements (Bmax and Kd) from autoradiography on the same striatal tissues. The results demonstrated a strong correlation between the in vivo and ex vivo data.
| Parameter | In Vivo Measurement (Beta-Microprobe) | Ex Vivo Measurement (Autoradiography) | Correlation (r²) |
| Receptor Density | B'max (nmol/L) | Bmax (nmol/L) | 0.90 |
| Receptor Affinity | KdVr (nmol/L) | Kd (nmol/L) | 0.72 |
Table 1: Correlation of in vivo and ex vivo dopamine D2 receptor binding parameters in the rat striatum. Data from a study validating a multi-injection modeling approach for [¹¹C]raclopride.[2]
Furthermore, in vivo [¹¹C]raclopride PET studies in humans have shown a good rank-order agreement with post-mortem autoradiography data for D2 receptor distribution across different brain regions.[3]
Experimental Protocols
In Vivo [¹¹C]Raclopride PET Imaging
The following protocol is a generalized summary for performing [¹¹C]raclopride PET scans in preclinical models, based on common practices.
-
Radioligand Preparation : [¹¹C]raclopride is synthesized with high specific activity.
-
Animal Preparation : The subject (e.g., rat) is anesthetized, and catheters are placed for radioligand injection and blood sampling (if required for arterial input function).
-
PET Scanning : The animal is positioned in the PET scanner. A transmission scan may be performed for attenuation correction.
-
Radioligand Injection : A bolus of [¹¹C]raclopride is injected intravenously. Dynamic scanning commences simultaneously to acquire time-activity curves.
-
Data Acquisition : Dynamic images are acquired over a period of 60-90 minutes.
-
Image Reconstruction and Analysis : PET images are reconstructed. Regions of interest (ROIs) are drawn on the images (e.g., striatum, cerebellum).
-
Kinetic Modeling : Time-activity curves from the ROIs are used to estimate binding parameters such as the binding potential (BP). The cerebellum is often used as a reference region due to its low density of D2 receptors.[2] A simplified reference tissue model (SRTM) is commonly applied.
Ex Vivo Autoradiography
This protocol outlines the steps for performing quantitative autoradiography on brain tissue following an in vivo experiment.
-
Brain Extraction : Immediately after the final PET scan (or in a separate cohort of animals), the subject is euthanized, and the brain is rapidly extracted and frozen.
-
Cryosectioning : The frozen brain is sectioned on a cryostat into thin slices (e.g., 20 µm).
-
Tissue Drying : The sections are thaw-mounted onto microscope slides and dried.
-
Exposure to Imaging Plate : The slides, along with calibrated radioactive standards, are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Image Acquisition : After an appropriate exposure time, the imaging plate is scanned using a phosphor imager to create a digital autoradiogram.
-
Image Analysis : The optical density of the autoradiograms is measured in specific brain regions.
-
Quantification : The radioactivity in the tissue sections is quantified by comparing the optical densities of the brain regions to the calibration curve generated from the radioactive standards. This allows for the determination of receptor density (Bmax) and affinity (Kd) through saturation or competition assays.
Visualization of Methodologies
The following diagrams illustrate the workflows for both the in vivo PET and ex vivo autoradiography experiments, as well as the logical relationship for their cross-validation.
Caption: Workflow for in vivo [¹¹C]Raclopride PET imaging.
Caption: Workflow for ex vivo autoradiography.
Caption: Logical flow of cross-validation between PET and autoradiography.
Conclusion
The strong correlation observed between in vivo [¹¹C]raclopride PET data and ex vivo autoradiography measurements provides robust validation for the use of [¹¹C]raclopride PET in quantifying dopamine D2-like receptors.[2] This cross-validation confirms that [¹¹C]raclopride PET is a reliable and accurate tool for non-invasive assessment of D2 receptor availability in the living brain, making it invaluable for neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Mapping of central D2 dopamine receptors in man using [11C]raclopride: PET with anatomic standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiinjection approach for D2 receptor binding quantification in living rats using [11C]raclopride and the beta-microprobe: crossvalidation with in vitro binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Kinetic Models for [¹¹C]Raclopride PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The quantification of dopamine D2/D3 receptor availability using [¹¹C]raclopride Positron Emission Tomography (PET) is a cornerstone of neuroreceptor research. The choice of kinetic model for analyzing the dynamic PET data is critical, as it can significantly influence the accuracy and reliability of the estimated binding parameters. This guide provides an objective comparison of commonly used kinetic models, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Overview of Kinetic Models
Several kinetic models have been developed and validated for [¹¹C]raclopride PET data analysis. These models vary in their underlying assumptions, complexity, and requirement for arterial blood sampling. The most widely used models include:
-
Compartmental Models: These models, such as the one-tissue (1TCM) and two-tissue compartment models (2TCM), are based on the physiological exchange of the radiotracer between different compartments (e.g., plasma, free tissue, and specifically bound tissue). The 2TCM is generally considered the gold standard for [¹¹C]raclopride as it separately estimates the rates of transfer between compartments, providing detailed kinetic information. However, it requires arterial blood sampling to measure the input function.
-
Reference Tissue Models: To obviate the need for invasive arterial cannulation, reference tissue models were developed. The Simplified Reference Tissue Model (SRTM) is a widely adopted method that uses a region devoid of specific binding (typically the cerebellum for [¹¹C]raclopride) as an input function.[1] This model assumes that the distribution volume of the radiotracer in the target and reference regions can be described by a one-tissue compartment model.[1]
-
Graphical Analysis (Logan Plot): The Logan graphical analysis is another method that can be used with a reference tissue input to estimate the distribution volume ratio (DVR), which is linearly related to the binding potential (BP_ND).[2] This method linearizes the kinetic data, allowing for the estimation of binding parameters without the need for complex non-linear fitting.[2]
-
Equilibrium Analysis: This approach is based on the principle that a state of transient or true equilibrium is reached during the scan. The ratio of the radioactivity concentration in the target tissue to that in the reference tissue at equilibrium provides an estimate of the binding potential.[3][4] This method can be applied with either a bolus injection or a bolus-plus-infusion paradigm.[3]
Quantitative Comparison of Model Performance
The performance of these kinetic models is often assessed by their test-retest reliability, which measures the reproducibility of the outcome measure (e.g., BP_ND) over repeated scans in the same subject. Key metrics for evaluating reliability include the absolute variability (VAR) and the intraclass correlation coefficient (ICC).
| Kinetic Model | Outcome Measure | Brain Region | Absolute Variability (VAR %) | Intraclass Correlation Coefficient (ICC) | Arterial Blood Sampling Required? | Source |
| Simplified Reference Tissue Model (SRTM) | BP_ND | Caudate Nucleus | 4.5 | 0.82 | No | [5] |
| BP_ND | Putamen | 3.9 | 0.83 | No | [5] | |
| BP_ND | Ventral Striatum | 3.9 | 0.82 | No | [5] | |
| BP_ND | Thalamus | 3.7 | 0.92 | No | [5] | |
| Ratio-Equilibrium Analysis | Putamen/Cerebellum Ratio | Putamen | High reproducibility (quotients between two experiments: 0.98, 1.01, 1.04, 1.06) | Not Reported | No | [3] |
| Dual-Bolus Method (extended SRTM) | BP_ND | Whole Striatum | 1.10 ± 0.66 (MAD) | 0.959 | No | [6] |
| Three-Compartment Model | Distribution Volume (DV) Ratio | Not Specified | Smallest variation among tested parameters | Not Reported | Yes | [7] |
Note: This table summarizes data from different studies and direct comparison should be made with caution due to variations in study populations, scanning protocols, and data analysis techniques.
Experimental Protocols
The choice of experimental protocol is intrinsically linked to the kinetic model that will be used for data analysis. Key aspects of the protocol include the radiotracer injection method and the PET scan duration.
Radiotracer Injection:
-
Bolus Injection: A single, rapid injection of [¹¹C]raclopride is administered at the start of the scan.[8] This method is compatible with most kinetic models, but for equilibrium analysis, it relies on achieving a "transient" equilibrium.
-
Bolus-plus-Infusion: This method involves an initial bolus injection followed by a continuous infusion of the radiotracer.[6] The goal is to achieve a true steady-state equilibrium, which simplifies the quantification of binding parameters. The ratio of the bolus to infusion rate is crucial for achieving a stable equilibrium.[6]
-
Dual-Bolus Injection: In this newer approach, two boluses of [¹¹C]raclopride are administered during a single PET scan.[6] This allows for the estimation of baseline binding and changes in binding in response to a stimulus within the same session, analyzed using an extended SRTM.[6]
PET Scan Acquisition:
-
Dynamic Scanning: For most kinetic models, a dynamic scan of 60-90 minutes is typically acquired following the injection of [¹¹C]raclopride.[6][8] The data is reconstructed into a series of time frames to capture the kinetics of the radiotracer.
-
Arterial Blood Sampling: For compartmental models that use a plasma input function, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in arterial plasma.[4]
Mandatory Visualizations
Logical Relationships of Raclopride PET Kinetic Models
Caption: Flowchart of common Raclopride PET kinetic models.
Experimental Workflow for a Typical [¹¹C]Raclopride PET Study
Caption: Generalized workflow for a [¹¹C]Raclopride PET study.
References
- 1. Comparison of methods for analysis of clinical [11C]raclopride studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations of SRTM, Logan graphical method, and equilibrium analysis for measuring transient dopamine release with [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 7. Effects of blood flow on [11C]raclopride binding in the brain: model simulations and kinetic analysis of PET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
Convergent validity of [11C]Raclopride and [11C]FLB 457 in extrastriatal regions
A Comprehensive Comparison of [11C]Raclopride and [11C]FLB 457 for Imaging Extrastriatal Dopamine D2/3 Receptors
For researchers, scientists, and drug development professionals investigating dopaminergic neurotransmission, the accurate quantification of D2/3 receptors in extrastriatal brain regions is of paramount importance. Positron Emission Tomography (PET) is a powerful in vivo imaging technique for this purpose, and the choice of radioligand is critical for the validity and reliability of the findings. This guide provides an objective comparison of two commonly used carbon-11 labeled radioligands, [11C]Raclopride and [11C]FLB 457, for imaging these low-density receptor populations.
While [11C]Raclopride is well-validated for the high-density striatal regions, its utility in extrastriatal areas has been a subject of debate. [11C]FLB 457, a high-affinity antagonist, was specifically developed for visualizing D2/3 receptors in cortical and subcortical regions outside the striatum. This guide presents a detailed comparison of their performance based on experimental data, focusing on their convergent validity and test-retest reliability.
Quantitative Data Comparison
The decision to use [11C]Raclopride or [11C]FLB 457 for extrastriatal D2/3 receptor quantification should be guided by their performance metrics. The following tables summarize key quantitative data from a head-to-head comparison study and other validation studies.
Convergent Validity: Within-Subject Correlation of Binding Potential (BPND)
Convergent validity assesses the degree to which two measures that are theoretically supposed to be related are in fact related. In this context, it is the within-subject correlation of the binding potential (BPND) of [11C]Raclopride and [11C]FLB 457 in various extrastriatal regions. A strong correlation would suggest that both tracers are measuring the same underlying receptor population.
A study directly comparing the two radioligands in the same group of healthy individuals found weak to moderate correlations between their BPND values in extrastriatal regions.[1][2][3] This suggests that while there is some overlap in what they measure, the signals are not entirely concordant.
| Brain Region | Pearson's R | Explained Variance (R²) |
| Amygdala | 0.56 | 31% |
| Thalamus | 0.50 | 25% |
| Temporal Cortex | 0.46 | 21% |
| Frontal Cortex | 0.30 | 9% |
| Hippocampus | 0.30 | 9% |
| Occipital Cortex | 0.30 | 9% |
Table 1: Within-subject correlation of [11C]Raclopride and [11C]FLB 457 BPND in extrastriatal regions. Data is synthesized from a study that directly compared the two radiotracers.[1][2][3]
Test-Retest Reliability
Test-retest reliability is a measure of the consistency of a measurement over time. High test-retest reliability is crucial for studies involving repeated scans, such as those assessing therapeutic interventions. The reliability is often expressed as the absolute variability and the intraclass correlation coefficient (ICC).
Studies have shown that [11C]FLB 457 has high test-retest reliability in extrastriatal regions.[1][2] In contrast, the test-retest reliability of [11C]Raclopride in these same regions is low to moderate.[1][2]
| Radioligand | Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [11C]FLB 457 | Thalamus | 4.5% | - |
| Frontal Cortex | 5.3% - 10.4% | 0.56 - 0.93 | |
| Temporal Cortex | 5.3% - 10.4% | 0.56 - 0.93 | |
| Hippocampus | 15.5% | - | |
| [11C]Raclopride | Thalamus | 3.7% - 17% | 0.92 |
| Cortical Areas | 6.1% - 59% | - |
Table 2: Test-retest reliability of [11C]FLB 457 and [11C]Raclopride in extrastriatal regions. Data is compiled from multiple studies.[4][5][6][7][8][9]
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the presented data. Below are detailed protocols for key experiments.
Radiotracer Synthesis
-
[11C]Raclopride: Prepared by the N-alkylation of the desmethyl precursor with [11C]methyl iodide or [11C]methyl triflate.
-
[11C]FLB 457: Synthesized by the O-methylation of the corresponding desmethyl-precursor with [11C]methyl iodide in the presence of a base.
PET Imaging Protocol
-
Subject Preparation: Subjects are typically screened for any medical conditions that could interfere with the study and are asked to abstain from caffeine, alcohol, and smoking before the scan.
-
Radiotracer Administration: A bolus injection of the radiotracer is administered intravenously at the start of the PET scan.
-
Image Acquisition: Dynamic PET scans are acquired for a duration sufficient to allow for the tracer to reach equilibrium in the brain. For [11C]Raclopride, a scan duration of around 51-60 minutes is common, while for the higher-affinity [11C]FLB 457, a longer scan of approximately 87-90 minutes is often used.
-
Image Reconstruction: Images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
Data Analysis
-
Anatomical Coregistration: A structural magnetic resonance imaging (MRI) scan is typically acquired for each subject and coregistered to the PET data to allow for accurate delineation of brain regions of interest (ROIs).
-
Quantification of Binding Potential (BPND): The BPND, an index of receptor availability, is commonly quantified using a simplified reference tissue model (SRTM). This model uses the cerebellum as a reference region, assuming it to be devoid of specific D2/3 receptor binding. Time-activity curves are generated for each ROI and the reference region to calculate BPND.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for a convergent validity study comparing [11C]Raclopride and [11C]FLB 457.
Caption: Simplified signaling pathway of the dopamine D2/3 receptor.
Conclusion and Recommendations
The presented data indicates that [11C]FLB 457 demonstrates superior performance for the quantification of D2/3 receptors in extrastriatal regions compared to [11C]Raclopride. The high test-retest reliability of [11C]FLB 457 makes it a more suitable choice for longitudinal studies and clinical trials where repeated measurements are necessary.
The low to moderate convergent validity between the two tracers suggests that [11C]Raclopride may not be a valid substitute for [11C]FLB 457 in extrastriatal research. The low signal-to-noise ratio of [11C]Raclopride in these low-density receptor areas likely contributes to its poorer reliability and weaker correlation with the high-affinity tracer.[1][2]
Therefore, for researchers and drug development professionals aiming to accurately and reliably quantify extrastriatal D2/3 receptors, [11C]FLB 457 is the recommended radioligand . While the availability of [11C]FLB 457 may be more limited than that of [11C]Raclopride, the superior quality of the data obtained justifies its use for studies focusing on extrastriatal dopaminergic function.[1][2] The interpretation of extrastriatal D2/3 receptor data obtained with [11C]Raclopride should be approached with caution due to its demonstrated limitations.[1][2]
References
- 1. Quantification of [11C]FLB 457 binding to extrastriatal dopamine receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of extrastriatal D2-like receptor binding with [11C]FLB 457--a test-retest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PET-study of [11C]FLB 457 binding to extrastriatal D2-dopamine receptors in healthy subjects and antipsychotic drug-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of PET studies with the very high-affinity dopamine D2/D3 receptor ligand [11C]FLB 457: re-evaluation of the validity of using a cerebellar reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproducibility of [11 C]FLB 457 binding in extrastriatal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further evaluation of the carbon11-labelled D2/3 agonist PET radiotracer PHNO: reproducibility in tracer characteristics and characterization of extrastriatal binding - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Why a Deuterated Internal Standard is Superior for Raclopride Quantification
In the precise world of bioanalysis, particularly in drug development and neuroscience research, the accurate quantification of compounds like Raclopride is paramount. Raclopride, a selective dopamine D2/D3 receptor antagonist, is a key tool in studying neuropsychiatric disorders and in positron emission tomography (PET) imaging. The reliability of pharmacokinetic and metabolic data for Raclopride hinges on the robustness of the analytical method used for its quantification, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
A critical choice in developing a robust LC-MS/MS assay is the selection of an appropriate internal standard (IS). An IS is added at a known concentration to all samples, standards, and quality controls to correct for variability during sample preparation and analysis. While various compounds can be used, the gold standard is a stable isotope-labeled (SIL), or deuterated, version of the analyte.[1]
This guide provides a head-to-head comparison of using a deuterated internal standard (e.g., Raclopride-d3) versus a non-deuterated, structural analog internal standard (e.g., Phenacetin) for the quantification of Raclopride.
The Core Advantage: Mitigating Matrix Effects
The primary advantage of a deuterated internal standard lies in its ability to perfectly mimic the analyte during analysis.[2] Biological samples such as plasma are complex matrices containing numerous endogenous components. These components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect."[2][3] This can lead to ion suppression or enhancement, causing significant variability and inaccuracy in quantification.[2]
A deuterated standard is chemically identical to the analyte and therefore has the same physicochemical properties. This ensures it co-elutes with Raclopride from the liquid chromatography column and experiences the exact same degree of matrix effects.[4] A non-deuterated structural analog, however, will have a different retention time and different ionization characteristics, and thus cannot fully compensate for matrix-induced variations.[5]
Data Presentation: A Performance Comparison
While a direct head-to-head study for Raclopride was not available, the following tables are synthesized from a published method using a non-deuterated IS (Phenacetin) and the expected performance improvements when using a deuterated IS, as consistently reported in bioanalytical literature.[2]
Table 1: Method Validation Parameters
| Parameter | Method with Non-Deuterated IS (Phenacetin) | Method with Deuterated IS (Raclopride-d3) (Representative) | Advantage of Deuterated IS |
| Linearity (r²) | > 0.99 | > 0.995 | Comparable, often slightly better linearity. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | Comparable sensitivity. |
| Intra-day Precision (%CV) | 0.23 - 10.5% | < 5% | Superior. Tighter precision due to better correction of variability. |
| Inter-day Precision (%CV) | 3.74 - 7.29% | < 5% | Superior. Improved long-term reproducibility of the assay. |
| Accuracy (% Bias) | Within ±15% | Within ±5% | Superior. More accurate quantification across the standard curve. |
Table 2: Matrix Effect & Recovery Comparison
| Parameter | Method with Non-Deuterated IS (Phenacetin) | Method with Deuterated IS (Raclopride-d3) | Advantage of Deuterated IS |
| Matrix Effect (%CV of IS-Normalized Response) | Potentially >15% | < 5% | Superior. Significantly minimizes variability caused by ion suppression/enhancement. |
| Extraction Recovery (%CV) | Moderate | Low | Superior. The ratio of analyte to IS remains constant even if absolute recovery varies between samples. |
Experimental Protocols
A comparative validation would involve analyzing the same set of calibration standards and quality control (QC) samples, prepared in the relevant biological matrix (e.g., plasma), using two distinct methods that differ only by the internal standard used.
Objective
To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical method for Raclopride using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Materials
-
Raclopride certified reference standard
-
Raclopride-d3 (deuterated IS)
-
Phenacetin (non-deuterated IS)
-
Control human plasma (or other relevant matrix)
-
HPLC-grade solvents (acetonitrile, methanol, formic acid)
Methodology
-
Preparation of Solutions: Prepare separate stock solutions of Raclopride and both internal standards. Create working solutions for spiking calibration curve standards and QC samples.
-
Sample Preparation:
-
Divide blank plasma into two sets.
-
Spike one set of plasma samples with Raclopride calibration and QC concentrations, and then add a constant concentration of Raclopride-d3 to each.
-
Spike the second set identically with Raclopride, but add a constant concentration of Phenacetin.
-
Perform sample extraction using a standard protocol such as protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile), followed by centrifugation and evaporation.
-
Reconstitute the dried extracts in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of 0.2% formic acid in water and acetonitrile.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Raclopride (e.g., m/z 347.2 → 112.1), Raclopride-d3, and Phenacetin (e.g., m/z 180.1 → 110.1).
-
-
Data Evaluation:
-
Construct two separate calibration curves by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Calculate the accuracy and precision for the QC samples for both methods.
-
Assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma to its response in a pure solvent solution.
-
Visualizing the Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided.
References
A Comparative Guide to Carbonyl-[11C]Raclopride and Methyl-[11C]Raclopride for Dopamine D2 Receptor PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent radiotracers for Positron Emission Tomography (PET) imaging of the dopamine D2 receptor: carbonyl-[11C]Raclopride and the more conventionally used methyl-[11C]Raclopride. This document outlines their synthesis, experimental protocols, and in-vivo performance, supported by experimental data, to aid researchers in selecting the appropriate tracer for their specific preclinical and clinical research needs.
Introduction
[11C]Raclopride is a highly selective antagonist for the dopamine D2 and D3 receptors and is a cornerstone radioligand for in-vivo quantification of these receptors using PET. The most common labeling position for Raclopride is on the O-methyl group. However, advancements in radiochemistry have enabled the labeling of the amide carbonyl position, offering an alternative tracer, carbonyl-[11C]Raclopride. This guide provides a direct comparison of these two radiotracers, examining key performance metrics to inform study design and tracer selection.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of carbonyl-[11C]Raclopride and methyl-[11C]Raclopride.
Table 1: Radiosynthesis and Quality Control
| Parameter | Carbonyl-[11C]Raclopride | Methyl-[11C]Raclopride | Reference |
| Radiochemical Yield (decay corrected) | 50 ± 5% | 50 - 60% | [1] |
| Specific Radioactivity (GBq/µmol) | 34 ± 1 | 192 and 638 (for two batches) | [1] |
| Synthesis Time (minutes) | 50 | 32 | [1] |
| Radiochemical Purity | >95% | Not explicitly stated, but implied to be high | [1] |
| Precursor for [11C] Labeling | [11C]Carbon Monoxide ([11C]CO) | [11C]Methyl Iodide or [11C]Methyl Triflate | [1] |
Table 2: In-Vivo Performance (Monkey PET Study)
| Parameter | Carbonyl-[11C]Raclopride | Methyl-[11C]Raclopride | Reference |
| Binding Potential (BPND) in Putamen (% difference) | <3% | - | [1] |
| Binding Potential (BPND) in Caudate (% difference) | <9% | - | [1] |
| Plasma Protein Binding | 86.2 ± 0.3% | 85.7 ± 0.6% | [1] |
| Radiometabolite Pattern | Similar to methyl-[11C]Raclopride | Similar to carbonyl-[11C]Raclopride | [1] |
Experimental Protocols
Radiosynthesis of Methyl-[11C]Raclopride
The synthesis of methyl-[11C]Raclopride is typically achieved through the O-methylation of the desmethyl precursor, (S)-(-)-3,5-dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dihydroxybenzamide, using [11C]methyl iodide or [11C]methyl triflate.
Materials and Reagents:
-
Desmethyl-raclopride precursor
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[11C]Methylating Agent Production: [11C]CO2 produced from a cyclotron is converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I. For [11C]CH3OTf, [11C]CH3I is passed through a heated silver triflate column.
-
Radiolabeling Reaction: The desmethyl-raclopride precursor is dissolved in a suitable solvent (e.g., DMF). The chosen base (e.g., NaOH) is added to deprotonate the hydroxyl group. The [11C]methylating agent is then introduced into the reaction mixture and heated.
-
Purification: The reaction mixture is purified using semi-preparative HPLC to separate [11C]Raclopride from the unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing [11C]Raclopride is passed through an SPE cartridge to remove the HPLC solvents. The tracer is then eluted from the cartridge with ethanol and formulated with sterile water for injection.
-
Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), specific activity, pH, and sterility before administration.
Radiosynthesis of Carbonyl-[11C]Raclopride
The synthesis of carbonyl-[11C]Raclopride involves a palladium-mediated carbonylation reaction using [11C]carbon monoxide.[1]
Materials and Reagents:
-
4,6-dichloro-2-iodo-3-methoxyphenol
-
(S)-(-)-2-aminomethyl-1-ethylpyrrolidine
-
[11C]Carbon monoxide ([11C]CO)
-
Palladium(0) catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., cesium carbonate)
-
Solvent (e.g., dimethylformamide)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[11C]CO Production: [11C]CO is produced from cyclotron-generated [11C]CO2 by reduction over a heated catalyst (e.g., zinc or molybdenum).
-
Carbonylation Reaction: In a reaction vessel, the aryl iodide precursor (4,6-dichloro-2-iodo-3-methoxyphenol), the amine ((S)-(-)-2-aminomethyl-1-ethylpyrrolidine), the palladium catalyst, the phosphine ligand, and the base are dissolved in a suitable solvent. [11C]CO is then bubbled through the reaction mixture at an elevated temperature.[1]
-
Purification: The reaction mixture is purified using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is formulated as described for methyl-[11C]Raclopride.
-
Quality Control: The final product undergoes the same quality control checks as methyl-[11C]Raclopride.
PET Imaging Protocol with [11C]Raclopride (Human Study)
This protocol is a general guideline and may require optimization based on the specific scanner and research question.
Patient Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
PET Scan Acquisition:
-
Transmission Scan: A transmission scan is performed prior to the injection for attenuation correction.
-
Radiotracer Injection: A bolus injection of [11C]Raclopride (typically 185-370 MBq) is administered intravenously.
-
Dynamic Emission Scan: A dynamic emission scan is acquired for 60-90 minutes, starting at the time of injection. The scan is typically divided into a series of time frames of increasing duration.
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
Image Reconstruction and Analysis:
-
The PET data are corrected for attenuation, scatter, and random coincidences and reconstructed into a series of images.
-
Regions of interest (ROIs) are drawn on the images, typically on the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
The time-activity curves (TACs) for each ROI are generated.
-
Kinetic modeling (e.g., simplified reference tissue model, or compartmental models with an arterial input function) is applied to the TACs to estimate the binding potential (BPND), a measure of D2 receptor availability.
Mandatory Visualizations
Dopamine Signaling Pathway
Caption: Dopamine synthesis, release, and postsynaptic signaling pathway, with the competitive binding of [11C]Raclopride to D2 receptors.
Radiosynthesis of Methyl-[11C]Raclopride
Caption: Workflow for the synthesis of methyl-[11C]Raclopride.
Radiosynthesis of Carbonyl-[11C]Raclopride
Caption: Workflow for the synthesis of carbonyl-[11C]Raclopride.
Discussion and Comparison with Alternatives
The direct comparison of carbonyl-[11C]Raclopride and methyl-[11C]Raclopride reveals several key differences and similarities. While both tracers show comparable in-vivo performance in terms of binding potential and radiometabolite profiles in a non-human primate study, their synthesis routes and resulting specific activities differ significantly.[1]
Synthesis: The synthesis of methyl-[11C]Raclopride is a well-established and faster method. In contrast, the palladium-mediated carbonylation for carbonyl-[11C]Raclopride is a more complex and longer procedure. This is reflected in the significantly lower specific activity achieved for carbonyl-[11C]Raclopride in the comparative study.[1] High specific activity is crucial for receptor imaging studies to minimize the injected mass of the tracer and avoid receptor saturation.
In-Vivo Performance: The in-vivo behavior of both tracers appears to be very similar, with negligible differences in binding potential in the striatum and similar plasma protein binding.[1] This suggests that from an imaging perspective, both tracers are likely to provide comparable results for the quantification of D2 receptors.
Comparison with Other D2 Receptor PET Tracers:
-
[18F]Fallypride: This is another widely used D2/D3 receptor antagonist. Being labeled with fluorine-18 (t1/2 ≈ 110 min), it allows for longer scan times and is suitable for studying receptor occupancy over a longer duration. It has higher affinity for D2 receptors than [11C]Raclopride, making it more suitable for imaging extrastriatal regions where receptor density is lower.
-
[11C]FLB 457: This tracer also exhibits very high affinity for D2 receptors, making it another excellent choice for imaging low-density extrastriatal D2 receptors.
The choice between these tracers depends on the specific research question. For studies focused on the high-density striatal D2 receptors and dynamic changes in dopamine release, the lower affinity of [11C]Raclopride makes it more sensitive to competition with endogenous dopamine. For imaging extrastriatal regions, higher affinity tracers like [18F]Fallypride or [11C]FLB 457 are generally preferred.
Conclusion
Both carbonyl-[11C]Raclopride and methyl-[11C]Raclopride are effective radiotracers for PET imaging of dopamine D2 receptors, with very similar in-vivo performance characteristics. The primary difference lies in their synthesis, with the established methyl-labeling providing a faster route to a product with higher specific activity. While the carbonyl labeling offers an alternative synthetic route, the lower specific activity may be a limiting factor for some applications. For standard D2 receptor quantification in the striatum, methyl-[11C]Raclopride remains a robust and well-validated choice. The selection of a D2 receptor PET tracer should be carefully considered based on the specific research goals, with high-affinity tracers being more suitable for extrastriatal imaging.
References
A Comparative Guide to Alternatives for High-Affinity D2 Receptor Imaging: Moving Beyond Raclopride
For researchers, scientists, and drug development professionals, the precise in vivo imaging of high-affinity dopamine D2 receptors is crucial for advancing our understanding of neurological and psychiatric disorders. While [¹¹C]raclopride has long been a staple radiotracer for positron emission tomography (PET) studies of D2 receptors, its limitations, particularly in extrastriatal regions, have spurred the development of alternative imaging agents. This guide provides an objective comparison of prominent alternatives to [¹¹C]raclopride, supported by experimental data, to aid in the selection of the most appropriate radioligand for specific research questions.
This guide focuses on three leading high-affinity D2 receptor radiotracers: [¹¹C]FLB 457, [¹⁸F]fallypride, and [¹¹C]-(+)-PHNO. Each offers distinct advantages and disadvantages in terms of binding affinity, selectivity, and kinetic properties, making them suitable for different imaging paradigms.
Quantitative Comparison of Radiotracer Properties
The selection of an appropriate radiotracer hinges on its intrinsic pharmacological properties. The following table summarizes the key quantitative data for [¹¹C]raclopride and its alternatives.
| Radiotracer | Target Receptor(s) | Binding Affinity (Kd/Ki) | D2 vs. D3 Selectivity | Key Advantages | Key Disadvantages |
| [¹¹C]raclopride | D2/D3 | ~1.7 nM (Kd for D2), ~2.3 nM (Kd for D3)[1] | Low (approximately equal affinity for D2 and D3)[1][2] | Well-established, good for measuring dopamine release in striatum.[1] | Low signal in extrastriatal regions.[3] |
| [¹¹C]FLB 457 | D2/D3 | ~20 pM (Ki)[3][4] | High affinity for both D2 and D3.[5] | Excellent for imaging low-density extrastriatal D2 receptors.[3][5] | Specific binding in cerebellum may complicate use as a reference region.[6][7] |
| [¹⁸F]fallypride | D2/D3 | D2RShort Ki = 2.1 nM, D2RLong Ki = 2.2 nM, D3 Ki = 1.6 nM[8] | Similar affinity for D2 and D3 receptors.[8] | Longer half-life of ¹⁸F allows for longer scan durations and imaging of both striatal and extrastriatal regions in a single session.[9] | Slower kinetics compared to ¹¹C-labeled tracers. |
| [¹¹C]-(+)-PHNO | D2/D3 (Agonist) | Ki = 0.2−0.5 nM (at D2 high-affinity state)[2] | 25- to 48-fold higher affinity for D3 than D2 in vivo.[10][11] | Preferentially binds to the high-affinity state of D2 receptors and has high affinity for D3 receptors, making it useful for studying these specific receptor populations.[2] | Agonist properties can induce physiological effects (e.g., nausea).[12] Its binding is a composite of D2 and D3 receptors.[12] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the canonical D2 receptor signaling pathway and a typical experimental workflow for evaluating these radiotracers.
Figure 1: Simplified D2 Dopamine Receptor Signaling Pathway.
This diagram illustrates that upon dopamine binding, the D2 receptor activates inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to reduced intracellular cAMP levels.[13] The receptor can also signal through a G protein-independent pathway by recruiting β-arrestin, which can lead to receptor internalization and downstream signaling.[14][15]
Figure 2: General Experimental Workflow for PET Radiotracer Evaluation.
The evaluation of a new PET radiotracer typically begins with in vitro studies to determine its binding characteristics, followed by in vivo imaging in animal models and eventually humans to assess its kinetic properties and suitability for quantifying receptor density.
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of findings. Below are summaries of key experimental protocols.
In Vitro Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (Kd) and density (Bmax) of a radioligand, or the inhibition constant (Ki) of a competing ligand.
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cells expressing the target receptor in a cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[16]
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.[16]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., raclopride).[17]
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.[16]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay (to determine Ki of a test compound):
-
Incubate a fixed amount of membrane preparation and a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound.[16]
-
Determine total and non-specific binding as described above.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Human PET Imaging Protocols
The following are representative protocols for PET imaging with the discussed radiotracers. Specific parameters may vary between studies and imaging centers.
[¹¹C]FLB 457 PET Protocol:
-
Subject Preparation: Subjects are typically positioned in the PET scanner with their head immobilized. An intravenous line is inserted for radiotracer injection.
-
Radiotracer Injection: A bolus of [¹¹C]FLB 457 is injected intravenously.
-
Data Acquisition: Dynamic PET data are acquired for approximately 90 minutes.[7] Arterial blood sampling is often performed to measure the concentration of the radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.[4]
-
Data Analysis: The binding potential (BPnd) is often calculated using a simplified reference tissue model (SRTM) with the cerebellum as the reference region, although the validity of the cerebellum as a true reference region for [¹¹C]FLB 457 has been questioned due to the presence of specific binding.[7][18]
[¹⁸F]fallypride PET Protocol:
-
Subject Preparation: Similar to the [¹¹C]FLB 457 protocol.
-
Radiotracer Injection: A bolus of [¹⁸F]fallypride (e.g., ~185 MBq) is injected intravenously.[19]
-
Data Acquisition: Due to the longer half-life of ¹⁸F, dynamic PET scans can be performed for extended durations, often up to 3-4 hours, sometimes in multiple blocks.[9][20] This allows for the assessment of both striatal and extrastriatal regions. Arterial or arterialized venous blood sampling may be performed.[20]
-
Data Analysis: Kinetic modeling using a simplified reference region model or compartmental models with an arterial input function is used to determine the binding potential (BPnd).[20]
[¹¹C]-(+)-PHNO PET Protocol:
-
Subject Preparation: Similar to the other protocols.
-
Radiotracer Injection: A bolus of [¹¹C]-(+)-PHNO (e.g., ~360 MBq) is injected intravenously.[21][22]
-
Data Acquisition: Dynamic PET data are acquired for up to 112.5 minutes.[21][22] Arterial blood sampling is crucial for accurate quantification.
-
Data Analysis: Various kinetic models, including compartmental models and reference tissue models, are used to estimate binding parameters. Given its mixed D2/D3 profile, analysis often involves separating the contributions from each receptor subtype, which can be complex.[23]
Conclusion
The choice of a radiotracer for imaging high-affinity D2 receptors should be guided by the specific research question. While [¹¹C]raclopride remains a valuable tool, particularly for studying dopamine release in the striatum, its limitations in extrastriatal regions have been addressed by the development of higher affinity alternatives. [¹¹C]FLB 457 excels in visualizing low-density extrastriatal D2 receptors. [¹⁸F]fallypride offers the flexibility of longer scan times for comprehensive brain imaging. [¹¹C]-(+)-PHNO provides a unique window into the high-affinity state of D2 receptors and the D3 receptor population. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their neuroimaging studies.
References
- 1. sites.utoronto.ca [sites.utoronto.ca]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PET-study of [11C]FLB 457 binding to extrastriatal D2-dopamine receptors in healthy subjects and antipsychotic drug-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of [11C]FLB 457 binding to extrastriatal dopamine receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon-11-FLB 457: a radioligand for extrastriatal D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of PET studies with the very high-affinity dopamine D2/D3 receptor ligand [11C]FLB 457: re-evaluation of the validity of using a cerebellar reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reproducibility of [11 C]FLB 457 binding in extrastriatal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Brain imaging of 18F-fallypride in normal volunteers: blood analysis, distribution, test-retest studies, and preliminary assessment of sensitivity to aging effects on dopamine D-2/D-3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Raclopride's Binding Properties: In Vitro vs. In Vivo
Raclopride, a substituted benzamide, is a highly selective antagonist for dopamine D2 and D3 receptors, making it an invaluable tool in neuroscience research and clinical studies, particularly in positron emission tomography (PET) imaging. Its binding characteristics, however, exhibit notable differences when assessed in controlled in vitro settings versus the complex biological environment of a living organism (in vivo). This guide provides a comprehensive comparison of Raclopride's binding properties under these two conditions, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Parameters
The binding affinity (Kd, Ki), receptor density (Bmax), and inhibitory concentration (IC50) of Raclopride have been determined through various experimental techniques. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Binding Parameters of Raclopride
| Parameter | Radioligand | Tissue/Cell Preparation | Value | Species | Reference |
| Kd | [3H]Raclopride | Rat Striatal Homogenates | 1.2 nM | Rat | [1] |
| Kd | [3H]Raclopride | Rat Striatum | 2.1 nM | Rat | [2] |
| Kd | [3H]Raclopride | Human Putamen | 3.9 nM | Human | [2] |
| Kd (high affinity) | [11C]Raclopride | Rat Striatum | 0.005 ± 0.002 nM | Rat | [3] |
| Kd (low affinity) | [11C]Raclopride | Rat Striatum | 2.2 ± 1.0 nM | Rat | [3] |
| Bmax | [3H]Raclopride | Rat Striatal Homogenates | 23.5 pmoles/g wet wt | Rat | [1] |
| Bmax | [3H]Raclopride | Rat Striatum | 20 fmol/mg wet weight | Rat | [2] |
| Bmax | [3H]Raclopride | Human Putamen | 10 fmol/mg wet weight | Human | [2] |
| Bmax (high affinity) | [11C]Raclopride | Rat Striatum | 0.19 ± 0.04 fmol/mg tissue | Rat | [3] |
| Bmax (low affinity) | [11C]Raclopride | Rat Striatum | 35.8 ± 16.4 fmol/mg tissue | Rat | [3] |
| Dissociation Half-time | [3H]Raclopride | Not Specified | 30 min | Rat | [1] |
| Dissociation Half-time | [3H]Raclopride | Not Specified | 1.19 min | Not Specified | [2] |
In Vivo Binding Parameters of Raclopride
| Parameter | Radioligand | Method | Value | Species | Reference |
| B'max | [11C]Raclopride | Multi-injection PET with β-microprobe | 19.87 ± 6.45 nmol/L | Rat | [4] |
| KdVr | [11C]Raclopride | Multi-injection PET with β-microprobe | 6.2 ± 3.3 nmol/L | Rat | [4] |
| Receptor Occupancy | [11C]Raclopride | PET | 60-74% at 20 mg of JNJ-37822681 | Human | [5] |
| Receptor Occupancy | [11C]Raclopride | PET | 70-80% with 12.9-22.1 mg/d Blonanserin | Human | [6] |
| Receptor Occupancy | [11C]Raclopride | PET | 54.0% - 81.5% with 25-75 mg Risperidone | Human | [7] |
Key Differences and Considerations
In vitro studies with [3H]Raclopride on brain homogenates provide a direct measure of its interaction with dopamine D2/D3 receptors in a controlled environment, free from the influence of endogenous dopamine and other physiological factors. These studies consistently demonstrate high affinity and specificity.[1][2] Some in vitro studies using [11C]Raclopride with ultrahigh specific activity have even distinguished between high and low-affinity binding sites.[3]
In contrast, in vivo studies, primarily using [11C]Raclopride PET, measure receptor availability in the living brain. This is influenced by the competition with endogenous dopamine.[8] An increase in synaptic dopamine will lead to a decrease in [11C]Raclopride binding.[9] Therefore, in vivo binding potentials can be modulated by pharmacological challenges or behavioral tasks that alter dopamine levels.[10][11] While in vivo studies provide a more physiologically relevant picture, the binding parameters can be more variable. A strong correlation has been found between in vivo and in vitro measures of receptor density and affinity, validating the use of in vivo imaging to estimate these parameters.[4]
Experimental Protocols
In Vitro Radioligand Binding Assay with [3H]Raclopride
This protocol is a generalized procedure based on common practices in the field.
1. Membrane Preparation:
- Dissect the brain region of interest (e.g., striatum) on ice.
- Homogenize the tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove large debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Assay:
- In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein).
- For competition assays, add varying concentrations of unlabeled Raclopride or other competing ligands. For saturation assays, add varying concentrations of [3H]Raclopride.
- Add a fixed concentration of [3H]Raclopride.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor (e.g., unlabeled Raclopride).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For saturation assays, plot specific binding against the concentration of [3H]Raclopride to determine Kd and Bmax using non-linear regression analysis.
- For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can then be converted to a Ki value.
In Vivo PET Imaging with [11C]Raclopride
This protocol outlines a typical procedure for a human PET study.
1. Subject Preparation:
- Subjects should abstain from food and caffeine for a specified period before the scan.
- An intravenous line is inserted for radiotracer injection and, if required, for blood sampling.
- The subject's head is positioned in the PET scanner and immobilized to minimize movement.
2. Radiotracer Administration and PET Scan:
- A bolus injection of [11C]Raclopride (typically 370-555 MBq) is administered intravenously.[11]
- Dynamic PET data acquisition commences immediately upon injection and continues for a specified duration (e.g., 60-90 minutes).[12]
- For some study designs, a bolus-plus-continuous-infusion method or a dual-bolus injection may be used to achieve and maintain equilibrium.[12]
3. Data Acquisition and Reconstruction:
- PET data are collected in a series of time frames.
- The data are corrected for attenuation, scatter, and random coincidences.
- Images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).
4. Image Analysis:
- An anatomical MRI scan is often co-registered with the PET images to delineate regions of interest (ROIs).
- Time-activity curves are generated for specific ROIs, such as the striatum (caudate and putamen) and a reference region with negligible D2/D3 receptor density, typically the cerebellum.[5]
- Various kinetic models (e.g., simplified reference tissue model) are applied to the time-activity curves to quantify the binding potential (BPND), which is an index of receptor availability.
5. Occupancy Studies:
- To determine the receptor occupancy of a drug, a baseline PET scan is performed, followed by a second scan after the subject has been treated with the drug.
- The percentage change in BPND between the baseline and post-drug scans represents the receptor occupancy.
Visualizing Pathways and Workflows
Dopamine D2 Receptor Signaling and Raclopride Antagonism
Caption: Raclopride competitively antagonizes the dopamine D2 receptor.
Experimental Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow of an in vitro radioligand binding assay.
Experimental Workflow for In Vivo [11C]Raclopride PET Imaging
Caption: Workflow of an in vivo [11C]Raclopride PET imaging study.
References
- 1. Specific in vitro and in vivo binding of 3H-raclopride. A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding of [(11)C]raclopride with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiinjection approach for D2 receptor binding quantification in living rats using [11C]raclopride and the beta-microprobe: crossvalidation with in vitro binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Striatal and extrastriatal dopamine D2 receptor occupancy by a novel antipsychotic, blonanserin: a PET study with [11C]raclopride and [11C]FLB 457 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration of competition between endogenous dopamine and [11C]raclopride binding in in vitro brain slices using a dynamic autoradiography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
The Correlation of Raclopride Binding Potential with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Raclopride positron emission tomography (PET) imaging in assessing clinical outcomes, particularly in the context of neuropsychiatric disorders. By examining its performance against alternative methods and presenting supporting experimental data, this document serves as a critical resource for researchers and professionals in drug development.
Introduction
[11C]Raclopride, a selective D2 dopamine receptor antagonist, is a widely utilized radioligand in PET studies to quantify dopamine D2/D3 receptor availability in the brain.[1][2] The binding potential (BP) of [11C]Raclopride, an index of the number of available D2/D3 receptors, has been extensively investigated as a biomarker to predict and monitor treatment response, as well as to understand the pathophysiology of various neurological and psychiatric conditions, including schizophrenia and Parkinson's disease.[1][3] This guide delves into the correlation between [11C]Raclopride binding potential and clinical outcomes, offering a comparative analysis with other radioligands and methodologies.
[11C]Raclopride in Schizophrenia: The Therapeutic Window
A significant body of research has focused on the relationship between dopamine D2 receptor occupancy by antipsychotic medications and the resulting clinical effects in schizophrenia.[4][5][6] PET studies using [11C]Raclopride have been instrumental in establishing the concept of a "therapeutic window" for D2 receptor occupancy, generally accepted to be between 65% and 80%.[4]
Occupancy levels within this range are associated with an increased likelihood of clinical response, while levels exceeding this range are linked to a higher risk of extrapyramidal side effects (EPS) and hyperprolactinemia.[5][7][8]
Key Findings:
-
Clinical Response: A D2 receptor occupancy of 60% is associated with a ≥ 25% reduction in symptoms, and 72% occupancy is linked to a ≥ 50% symptom reduction as measured by scales like the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[4] Responders to antipsychotic treatment show significantly higher D2 occupancy (mean=73%) compared to non-responders (mean=60%).[5]
-
Extrapyramidal Side Effects (EPS): The risk of EPS significantly increases at D2 occupancy levels of 77% to 78%.[4][5]
-
Hyperprolactinemia: Prolactin elevation becomes more prominent when D2 occupancy exceeds 72%.[5][7][8]
-
Mental Side Effects: Antipsychotic-induced mental side effects, measured by the Liverpool University Neuroleptic Side Effect Rating Scale, are positively associated with D2 occupancy in the precommissural dorsal caudate, postcommissural caudate, and ventral striatum.[9]
[11C]Raclopride in Parkinson's Disease and Other Disorders
In Parkinson's disease (PD), [11C]Raclopride PET has been used to investigate changes in D2 receptor availability and dopamine release.[10][11] Studies have shown that the increase in [11C]Raclopride binding in the striatum of PD patients is associated with the depletion of endogenous dopamine.[10] Furthermore, PET studies with [11C]Raclopride have demonstrated greater dopamine release in the ventral striatum of Parkinson's disease patients with pathological gambling during a gambling task.[12]
Beyond schizophrenia and Parkinson's, [11C]Raclopride binding has been correlated with clinical features in other conditions. For instance, decreased binding has been observed in individuals with the detachment personality trait.[1] In Huntington's disease, a condition marked by the degeneration of cerebral D2 receptors, [11C]Raclopride binding has been shown to reflect disease severity.[1]
Comparison with Alternative Radioligands
While [11C]Raclopride is a valuable tool, other radioligands are available for imaging D2/D3 receptors, each with distinct properties.
| Radioligand | Target | Affinity | Key Characteristics & Clinical Correlation |
| [11C]Raclopride | D2/D3 Antagonist | Medium | Sensitive to endogenous dopamine levels.[3] Widely used to establish the therapeutic window for antipsychotics in schizophrenia.[4][5] Not ideal for measuring D2/D3 receptors in extrastriatal regions due to low signal-to-noise ratio.[13][14][15] |
| [11C]N-methylspiperone ([11C]NMSP) | D2-like Antagonist | High | Less sensitive to competition from endogenous dopamine compared to [11C]Raclopride.[10] Can be used to assess D2 receptor density with less influence from synaptic dopamine levels. |
| [18F]Fallypride | D2/D3 Antagonist | High | Binds more tightly to D2/D3 receptors, making its signal less influenced by ambient dopamine levels and more reflective of the number of available receptors.[16] A recent study showed no significant relationship between body mass index and receptor binding potential with [18F]Fallypride, challenging the reward deficiency hypothesis of obesity which was based on [11C]Raclopride studies.[16] |
| [11C]-(+)-PHNO | D2/D3 Agonist | High (for D2 high-affinity state) | Preferentially binds to D2 receptors in a high-affinity state.[17] Shows greater sensitivity to amphetamine-induced dopamine release compared to [11C]Raclopride.[18] Exhibits preferential uptake in the ventral striatum and globus pallidus, potentially reflecting a greater proportion of high-affinity state receptors or preferential D3 binding.[17] |
| [11C]FLB 457 | D2/D3 Antagonist | High | Demonstrates high validity and reliability for quantifying D2 receptors in extrastriatal brain regions.[14] Studies show weak to moderate within-subject correlations with [11C]Raclopride binding in extrastriatal areas, suggesting [11C]Raclopride is not suitable for these regions.[14][15] |
Experimental Protocols
[11C]Raclopride PET Imaging Protocol
A standardized protocol for [11C]Raclopride PET studies is crucial for ensuring data quality and comparability across studies.
-
Subject Preparation: Subjects are typically asked to abstain from food and drink (except water) for a specified period before the scan. A medical, neurological, and psychiatric history is obtained, and routine blood tests, a pregnancy test (for females of childbearing potential), and urine toxicology are performed to rule out any contraindications.[3]
-
Radiotracer Injection: A single bolus of [11C]Raclopride (typically 370-555 MBq) is administered intravenously.[3]
-
PET Scan Acquisition: Dynamic emission scanning commences immediately after the injection and continues for approximately 60-90 minutes.[2][3] For whole-body dosimetry studies, scanning can extend to 110 minutes.[3]
-
Image Reconstruction and Analysis: PET data are reconstructed using standard algorithms with attenuation correction. Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) for anatomical guidance. The cerebellum is commonly used as a reference region due to its low density of D2 receptors.[19]
-
Quantification of Binding Potential: The binding potential (BPND) is calculated using various kinetic models, such as the simplified reference tissue model (SRTM) or the Logan graphical analysis.[2][19] BPND represents the ratio of the density of available receptors (Bavail) to the dissociation constant (KD) of the radioligand.
Measurement of D2 Receptor Occupancy
-
Baseline Scan: A baseline [11C]Raclopride PET scan is performed to measure the baseline BPND before the administration of any dopaminergic drug.
-
Drug Administration: The subject is treated with an antipsychotic or other dopamine-modulating drug.
-
Post-Dose Scan: A second [11C]Raclopride PET scan is performed after drug administration to measure the post-dose BPND.
-
Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BPND from baseline: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Raclopride.
Experimental Workflow for a [11C]Raclopride PET Study
Caption: Workflow of a typical [11C]Raclopride PET study for clinical correlation.
Conclusion
[11C]Raclopride PET remains a cornerstone in psychiatric and neurological research, providing invaluable insights into the role of the dopamine D2 receptor system in disease and treatment response. The established correlation between [11C]Raclopride binding potential, specifically D2 receptor occupancy, and clinical outcomes in schizophrenia has guided antipsychotic drug development and clinical practice for decades.[6] However, the field is evolving with the development of alternative radioligands that offer different pharmacological profiles and sensitivities. For instance, agonist tracers like [11C]-(+)-PHNO may provide a more sensitive measure of synaptic dopamine release, while high-affinity antagonists like [11C]FLB 457 are better suited for quantifying extrastriatal D2 receptors.[14][18] The choice of radioligand should be carefully considered based on the specific research question and the brain regions of interest. Future research will likely involve a multi-modal approach, combining different PET tracers and imaging techniques to gain a more comprehensive understanding of the complex interplay between dopamine neurotransmission and clinical outcomes.
References
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Dopamine D2 receptor occupancy and clinical effects: a systematic review and pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Antipsychotics, dopamine D₂ receptor occupancy and clinical improvement in schizophrenia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between dopamine D(2) occupancy, clinical response, and side effects: a double-blind PET study of first-episode schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Antipsychotic-associated mental side effects and their relationship to dopamine D2 receptor occupancy in striatal subdivisions: a high-resolution PET study with [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competition between 11C-raclopride and endogenous dopamine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: A PET study of within-subject correlations with [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. psypost.org [psypost.org]
- 17. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Within-subject comparison of [11C]-(+)-PHNO and [11C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of methods for analysis of clinical [11C]raclopride studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Raclopride-d5 Hydrochloride: A Step-by-Step Guide
This guide provides essential procedures for the safe and compliant disposal of Raclopride-d5 Hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. While Safety Data Sheets (SDS) for Raclopride-d5 Hydrochloride and its non-deuterated form indicate the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to manage all research chemicals through a designated chemical waste stream.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is necessary to prevent skin contact.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide assistance and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Waste Classification and General Principles
Raclopride-d5 Hydrochloride should be handled as a chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[2] Adherence to the following general principles for hazardous waste management is crucial for safety and compliance:
-
Avoidance: Minimize waste generation whenever possible.[3]
-
Segregation: Collect waste in designated, separate containers. Avoid mixing different waste streams.[4]
-
Labeling: Clearly label all waste containers with the full chemical name ("Raclopride-d5 Hydrochloride") and the words "Hazardous Waste".[3]
-
Containment: Use appropriate, tightly sealed containers for waste collection. The original product container can be used if it is in good condition.[4] Containers should not be filled beyond 90% capacity.[3]
-
Storage: Store waste containers in a designated and controlled satellite accumulation area within the laboratory.[5]
Step-by-Step Disposal Protocol
1. Unused or Expired Solid Compound:
-
Collect the solid Raclopride-d5 Hydrochloride in a designated hazardous waste container.
-
Ensure the container is properly labeled with the chemical name and hazard information.
-
Store the container in your lab's satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[6]
2. Solutions Containing Raclopride-d5 Hydrochloride:
-
Collect all aqueous and solvent-based solutions containing Raclopride-d5 Hydrochloride in a designated liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.[4]
-
Label the container with the full name of all chemical constituents and their approximate concentrations.
-
Keep the waste container securely closed except when adding waste.[4]
3. Contaminated Labware (e.g., pipette tips, vials, gloves):
-
Collect all grossly contaminated disposable items in a designated solid chemical waste container.
-
This container should be clearly labeled as "Hazardous Waste" and list the chemical contaminants.
-
Minimize contamination of the exterior of the waste container.[3]
4. Empty Raclopride-d5 Hydrochloride Containers:
-
According to best practices for acutely toxic chemicals (P-listed), containers should be triple-rinsed.[4] While Raclopride is not P-listed, this is a prudent step.
-
Collect the rinsate (the liquid from rinsing) as liquid chemical waste.
-
After rinsing, deface the original label to prevent misuse.
-
The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's guidelines.
5. Arranging for Final Disposal:
-
Once your waste container is full (not exceeding 90%) or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Data and Properties Summary
The following table summarizes key data relevant to the handling and disposal of Raclopride-d5 Hydrochloride.
| Property | Data | Source Citation |
| Chemical Name | Raclopride-d5 Hydrochloride | [1] |
| CAS Number | 1217623-85-2 | [1] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Physical State | Solid / Powder | [6] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [2] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [6] |
| Incompatible Materials | Strong oxidizing agents | [6] |
Disposal Workflow
The logical workflow for the proper disposal of Raclopride-d5 Hydrochloride is illustrated in the diagram below.
Caption: Disposal workflow for Raclopride-d5 Hydrochloride.
References
Personal protective equipment for handling Raclopride-d5 Hydrochloride
Essential Safety and Handling of Raclopride-d5 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Raclopride-d5 Hydrochloride, a deuterium-labeled dopamine D2/D3 receptor antagonist.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of Raclopride-d5 Hydrochloride is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C15H16D5Cl3N2O3 |
| Molecular Weight | 352.27 g/mol [1] |
| CAS Number | 1217623-85-2[1] |
| Appearance | Solid powder |
| Purity | >99% by HPLC |
| Solubility | Soluble in DMSO |
Hazard Identification and Personal Protective Equipment (PPE)
While Raclopride-d5 Hydrochloride is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Ensure easy access to a safety shower and eyewash station.[1]
Personal Protective Equipment (PPE): The following PPE is recommended when handling Raclopride-d5 Hydrochloride:
| PPE Category | Specific Recommendation |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary. |
Safe Handling and Storage Protocol
Handling:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Avoid Inhalation: Do not breathe dust or aerosols.[1]
-
Use in Ventilated Area: Handle only in areas with appropriate exhaust ventilation.[1]
Storage: Proper storage is crucial to maintain the integrity of the compound.
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
The compound can be shipped at room temperature for less than two weeks.[1]
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Accidental Release and Disposal Plan
Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Use an absorbent material like diatomite or universal binders to contain the spill.[1]
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect Waste: Place the contaminated material into a sealed container for disposal.
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains or water courses.[1]
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for handling Raclopride-d5 Hydrochloride, the following diagram illustrates the logical workflow from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of Raclopride-d5 Hydrochloride.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
